Methyl 2-acetamido-5-chlorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAIYFBEWHVCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405109 | |
| Record name | Methyl 2-acetamido-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20676-54-4 | |
| Record name | Methyl 2-(acetylamino)-5-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20676-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-acetamido-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-(acetylamino)-5-chloro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-acetamido-5-chlorobenzoate synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 2-acetamido-5-chlorobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (C₁₀H₁₀ClNO₃), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing. We will explore two primary synthetic routes, delving into the mechanistic details, experimental protocols, and the rationale behind procedural choices. The guide emphasizes scientific integrity, providing detailed, self-validating protocols and citing authoritative sources for all key claims.
Introduction and Strategic Overview
This compound, also known as N-Acetyl-5-chloroanthranilic Acid Methyl Ester, is a substituted benzoate derivative. Its structure, featuring an acetamido group ortho to a methyl ester and a chloro group para to the acetamido group, makes it a versatile building block in organic synthesis. The physical properties of the compound include a melting point of 126-130 °C.
The synthesis of this molecule can be approached from two logical and commonly employed retrosynthetic pathways, both starting from the commercially available precursor, 2-amino-5-chlorobenzoic acid. The choice between these pathways often depends on factors such as starting material availability, desired purity, scalability, and reaction kinetics.
The two core strategies are:
-
Pathway A: Acetylation of the amino group of 2-amino-5-chlorobenzoic acid, followed by the esterification of the resulting carboxylic acid.
-
Pathway B: Esterification of the carboxylic acid of 2-amino-5-chlorobenzoic acid, followed by the acetylation of the resulting amino ester.
This guide will dissect both pathways, offering a comparative analysis to inform strategic synthetic planning.
Caption: Overview of the two primary synthetic pathways to this compound.
Synthesis of Starting Material: 2-Amino-5-chlorobenzoic acid
The common precursor for both pathways is 2-amino-5-chlorobenzoic acid. Its synthesis is a critical first step if not sourced commercially. A prevalent method involves the chlorination of anthranilic acid (2-aminobenzoic acid).
Protocol 1: Synthesis via Chlorination of Anthranilic Acid
This procedure involves the direct chlorination of anthranilic acid using a reagent like sulfuryl chloride.
Methodology:
-
Dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether and cool the solution.
-
Over a period of 10 minutes, add 20 g of powdered anthranilic acid to the cooled solution.[1]
-
Once the addition is complete, remove the solvent and any excess sulfuryl chloride under vacuum.[1]
-
Treat the resulting residue with 150 ml of water and allow the mixture to stand for several hours.
-
Filter the mixture and wash the solid residue multiple times with fresh water.
-
Digest the residue at 60-70°C with 400 ml of an 8% aqueous hydrochloric acid solution.[1]
-
Filter the hot solution to remove minor, largely insoluble portions (such as 3,5-dichloroanthranilic acid).[1]
-
Treat the filtrate with a sodium hydroxide solution until a precipitate begins to form.
-
Add a concentrated sodium acetate solution to complete the precipitation of the product.
-
Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield 2-amino-5-chlorobenzoic acid.[1]
Protocol 2: Synthesis via Reduction of 5-chloro-2-nitrobenzoic acid
An alternative route involves the reduction of a nitro-substituted precursor.
Methodology:
-
To a reaction flask, add 2 g of active Raney nickel.
-
Add a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol.[2]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.[2][3]
-
Upon completion, filter the solution through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product, 2-amino-5-chlorobenzoic acid, as a white solid. A high yield of 96% has been reported for this method.[2]
Pathway A: Acetylation Followed by Esterification
This pathway prioritizes the protection of the more reactive amino group before proceeding with the esterification of the less reactive carboxylic acid.
Step 1: Acetylation of 2-Amino-5-chlorobenzoic acid
The acetylation of an amino group is a standard transformation. Acetyl chloride is a highly reactive and cost-effective acetylating agent.[4] The reaction converts the nucleophilic amine into a less reactive amide, preventing side reactions during the subsequent esterification step.
Causality and Expertise: Using a reactive acylating agent like acetyl chloride requires careful control of the reaction conditions, often in the presence of a base to scavenge the HCl byproduct.[5] The use of a less reactive agent like acetic anhydride is also common and can offer better control.[5]
Protocol 2: General Acetylation of an Aromatic Amine
-
Dissolve the starting amine (2-amino-5-chlorobenzoic acid) in a suitable solvent (e.g., brine solution).
-
Add a weak base, such as sodium acetate, to buffer the solution. The pKaH of aromatic amines allows the more nucleophilic amino group to react with acetyl chloride in the presence of the acetate buffer.[4]
-
Slowly add acetyl chloride drop-wise with continuous stirring. The HCl generated reacts with the sodium acetate to form acetic acid, maintaining the buffered medium.[4]
-
Stir the reaction for an hour after the addition is complete.
-
Work up the reaction by adding a saturated NaHCO₃ solution to neutralize the acid, followed by acidification to precipitate the acetylated product.
-
Filter and recrystallize the solid to obtain pure 2-acetamido-5-chlorobenzoic acid.
Step 2: Esterification of 2-Acetamido-5-chlorobenzoic acid
The conversion of the carboxylic acid to a methyl ester is typically achieved via Fischer-Speier esterification. This is an acid-catalyzed equilibrium process.
Causality and Expertise: To drive the equilibrium towards the product ester, a large excess of the alcohol (methanol) is used.[6] A strong acid catalyst, such as concentrated sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6] The water produced must be removed, or the reaction must be pushed to completion by the mass action of the excess alcohol.[6]
Protocol 3: Fischer Esterification
-
In a round-bottom flask, suspend 2-acetamido-5-chlorobenzoic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Reduce the volume of methanol under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Pathway B: Esterification Followed by Acetylation
This alternative route first creates the methyl ester and then acetylates the amino group. This can be advantageous if the starting amino ester is readily available or if the esterification of the amino acid is more efficient than the esterification of the acetamido acid.
Step 1: Esterification of 2-Amino-5-chlorobenzoic acid
The direct esterification of 2-amino-5-chlorobenzoic acid can be achieved efficiently using thionyl chloride in methanol.
Causality and Expertise: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The HCl protonates the carboxylic acid, and the key reactive intermediate is the acyl chlorosulfite, which is highly susceptible to nucleophilic attack by methanol. This method avoids the high temperatures and large excess of alcohol often required for standard Fischer esterification.
Protocol 4: Esterification using Thionyl Chloride
-
Suspend 2-amino-5-chlorobenzoic acid (20 mmol) in methanol (60 mL).[7]
-
Carefully add thionyl chloride (60 mmol) to the suspension.
-
Reflux the resulting mixture overnight.[7]
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% NaOH solution to remove any unreacted acid.[7]
-
Dry the organic layer, filter, and evaporate the solvent to afford Methyl 2-amino-5-chlorobenzoate.[7]
Step 2: Acetylation of Methyl 2-amino-5-chlorobenzoate
The final step is the acetylation of the amino group. The conditions are similar to those in Pathway A, but the substrate now contains an ester functionality.
Causality and Expertise: The ester group is generally stable to the conditions used for acetylating an amine with acetyl chloride or acetic anhydride, especially when a non-nucleophilic base like pyridine or triethylamine is used. This selectivity is key to the success of this pathway.
Caption: Experimental workflow for the acetylation of Methyl 2-amino-5-chlorobenzoate.
Comparative Analysis and Data
| Parameter | Pathway A (Acetylation -> Esterification) | Pathway B (Esterification -> Acetylation) | Rationale & Field Insights |
| Overall Yield | Can be high, but two separate purification steps may lead to material loss. | Often high. The esterification with SOCl₂ is very efficient.[7] | Pathway B may offer a slight yield advantage due to the highly effective first step. |
| Purity | Intermediate (2-acetamido-5-chlorobenzoic acid) is a solid, easily purified by recrystallization. | Intermediate (methyl 2-amino-5-chlorobenzoate) can be purified, but the final acetylation is generally clean. | Both pathways can yield high-purity material (>98%). Pathway A allows for purification of a stable intermediate. |
| Reagent Safety | Involves strong acid (H₂SO₄) and acetyl chloride. | Involves highly corrosive thionyl chloride (SOCl₂) and acetyl chloride. | Both pathways use hazardous reagents requiring handling in a fume hood with appropriate PPE. Thionyl chloride is particularly hazardous. |
| Scalability | Fischer esterification is a classic, scalable industrial process. | The use of thionyl chloride is also scalable but requires careful management of HCl and SO₂ off-gases. | Both are industrially viable. The choice may depend on available equipment for handling specific reagents and byproducts. |
| Reaction Control | Acetylation is straightforward. Esterification is an equilibrium reaction requiring control.[6] | Esterification with SOCl₂ goes to completion. Acetylation is generally fast and high-yielding. | Pathway B offers more reactions that proceed to completion, potentially simplifying process control. |
Conclusion
The synthesis of this compound is robustly achievable through two primary, logical pathways originating from 2-amino-5-chlorobenzoic acid.
-
Pathway A (Acetylate then Esterify) offers the advantage of protecting the amine early, with the intermediate being an easily purifiable solid. It relies on the classic and well-understood Fischer esterification process.
-
Pathway B (Esterify then Acetylate) often provides a higher overall yield due to the highly efficient esterification with thionyl chloride. The reactions in this sequence tend to go to completion, simplifying process monitoring.
The optimal choice of pathway is context-dependent, balancing considerations of yield, purity requirements, available equipment, safety protocols, and reagent cost. This guide provides the foundational knowledge and detailed protocols necessary for researchers and developers to make an informed decision and successfully synthesize this valuable chemical intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 2-acetamido-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-5-chlorobenzoate is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a methyl ester, an acetamido group, and a chlorine atom on a benzene ring, provides multiple reactive sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, in-depth spectral analysis, and safety and handling procedures to support its effective use in a research and development setting. While its direct applications are still emerging, its role as a key intermediate suggests its importance in the synthesis of novel bioactive molecules.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature[1][2]. A summary of its key physical and chemical identifiers is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [3][4] |
| Molecular Weight | 227.64 g/mol | [3][4] |
| CAS Number | 20676-54-4 | [3][4] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Melting Point | 126-131 °C | [1][2][3] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol; limited solubility in water. | |
| Stability | Stable under normal storage conditions. | [1] |
Synthesis and Reaction Pathway
The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-aminobenzoic acid. The first step involves the synthesis of the precursor, Methyl 2-amino-5-chlorobenzoate, followed by an acetylation reaction.
Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate
The synthesis of the amino precursor can be achieved through chlorination of 2-aminobenzoic acid followed by esterification. A reliable method involves the use of N-chlorosuccinimide (NCS) for chlorination and subsequent esterification using thionyl chloride in methanol.
Protocol:
-
Chlorination: To a solution of 2-aminobenzoic acid in a suitable solvent such as DMF, add N-chlorosuccinimide. Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The acetamido group is an ortho-, para-director, and the chlorine will add at the para position to the amino group.
-
Esterification: The resulting 2-amino-5-chlorobenzoic acid is then esterified. A common method is to reflux the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification), or by using a reagent like thionyl chloride in methanol.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a mild and effective source of electrophilic chlorine, allowing for controlled chlorination of the electron-rich aromatic ring.
-
Methanol and Thionyl Chloride: This combination is highly effective for converting carboxylic acids to their corresponding methyl esters. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn reacts with the carboxylic acid to form the ester, with the evolution of sulfur dioxide and hydrogen chloride gas.
Step 2: Acetylation of Methyl 2-amino-5-chlorobenzoate
The final step is the acetylation of the amino group of Methyl 2-amino-5-chlorobenzoate to yield the target compound. This is a standard nucleophilic acyl substitution reaction.
Protocol:
-
Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Add acetic anhydride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) can be used to accelerate the reaction, although it often proceeds readily without a catalyst.
-
The reaction is typically exothermic and can be stirred at room temperature or gently heated to ensure completion.
-
Upon completion, the reaction mixture can be poured into water to precipitate the product and hydrolyze any excess acetic anhydride.
-
The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Causality Behind Experimental Choices:
-
Acetic Anhydride: This is a common and efficient acetylating agent. The lone pair of electrons on the amino nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride.
-
Glacial Acetic Acid as Solvent: It is a good solvent for the starting material and is compatible with the reaction conditions.
Synthesis pathway of this compound.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetamido group protons, and the methyl ester protons.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the ester group is expected to be the most downfield.
-
Methyl Ester Protons (3H): A sharp singlet is expected for the methyl group of the ester, typically in the range of δ 3.8-4.0 ppm.
-
Acetamido Protons (4H): This will present as two singlets. One singlet for the methyl group protons (CH₃) will appear in the aliphatic region, around δ 2.1-2.3 ppm. A broader singlet for the amide proton (NH) is expected further downfield, typically between δ 8.0-10.0 ppm, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons (2C): Two signals are expected in the downfield region for the two carbonyl carbons: one for the ester (around δ 165-175 ppm) and one for the amide (around δ 168-178 ppm).
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the electron-withdrawing groups (ester, acetamido, and chlorine) will have characteristic chemical shifts.
-
Methyl Carbons (2C): A signal for the methyl carbon of the ester will appear around δ 50-55 ppm, and the methyl carbon of the acetamido group will be further upfield, around δ 20-25 ppm.
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum is crucial for identifying the key functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=O Stretches: Two strong and distinct carbonyl absorption bands are expected. The ester carbonyl (C=O) stretch typically appears at a higher frequency (around 1720-1740 cm⁻¹), while the amide carbonyl (Amide I band) will be at a slightly lower frequency (around 1660-1690 cm⁻¹).
-
N-H Bend (Amide II band): A medium to strong absorption is expected around 1510-1570 cm⁻¹ due to the N-H bending vibration coupled with C-N stretching.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 227, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z = 229 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z = 196.
-
Loss of the acetyl group (-COCH₃) from the amide to give a fragment at m/z = 184.
-
Cleavage of the ester group to yield a fragment corresponding to the acylium ion.
-
Applications in Research and Development
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its precursor, Methyl 2-amino-5-chlorobenzoate, is a known and valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals[5]. For instance, it is a key building block in the synthesis of certain active pharmaceutical ingredients (APIs). The acetamido derivative, with its modified electronic and steric properties, offers a unique scaffold for the development of novel compounds.
Potential areas of application for this compound include:
-
Medicinal Chemistry: As a starting material for the synthesis of more complex molecules with potential biological activity. The acetamido group can participate in hydrogen bonding, which is crucial for drug-receptor interactions.
-
Organic Synthesis: The chlorine atom can be a site for further functionalization through various cross-coupling reactions, and the ester can be hydrolyzed or converted to other functional groups.
Potential application areas for this compound.
Safety, Handling, and Storage
Hazard Identification
Based on available safety data, this compound should be handled with care in a laboratory setting. It is advisable to consult the full Safety Data Sheet (SDS) before use[1][6].
-
Health Hazards: May cause skin and eye irritation. May cause respiratory irritation if inhaled.
-
Physical Hazards: The compound is a solid and is not expected to pose a significant fire or explosion hazard under normal conditions[1][7].
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
A lab coat.
-
If dust is generated, a NIOSH-approved respirator may be necessary.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[1][8].
-
Keep away from incompatible materials such as strong oxidizing agents[6].
Conclusion
This compound is a valuable organic compound with considerable potential as an intermediate in synthetic chemistry. This guide has provided a detailed overview of its properties, synthesis, and spectral characteristics, along with essential safety information. As research continues, the utility of this compound in the development of novel pharmaceuticals and other advanced materials is likely to expand, making a thorough understanding of its chemistry essential for researchers in the field.
References
-
Wychem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from [Link]
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
- Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-CHLORO-N-(4-METHOXY-PHENYL)-ACETAMIDE(22303-36-2) IR Spectrum [chemicalbook.com]
- 3. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of Methyl 2-acetamido-5-chlorobenzoate in Organic Solvents
Abstract
Methyl 2-acetamido-5-chlorobenzoate is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its processing, including reaction, purification, and formulation, is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this guide focuses on the underlying physicochemical principles governing its solubility, provides a detailed experimental protocol for its determination, and offers insights based on the analysis of structurally similar molecules.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or intermediate is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[1] From synthesis and crystallization to formulation and bioavailability, understanding how a compound dissolves in different media is paramount.[2][3] this compound, a substituted N-acetyl anthranilic acid methyl ester, presents a molecular structure with diverse functional groups that lead to a nuanced solubility profile. This guide serves as a foundational resource for scientists and researchers, enabling them to predict, measure, and manipulate the solubility of this compound to optimize their processes.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | N-Acetyl-5-chloroanthranilic Acid Methyl Ester | [1][5] |
| CAS Number | 20676-54-4 | [4][6] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [6][7] |
| Molecular Weight | 227.64 g/mol | [1][4] |
| Melting Point | 126-130 °C | [4][7] |
| Appearance | White to off-white crystalline powder | [6] |
| Chemical Structure | ![]() |
Note: The chemical structure image is a placeholder and should be replaced with an actual depiction.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is the point at which a stable thermodynamic equilibrium is achieved between the solid phase and the solution phase.[8] This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Molecular Structure Analysis
The structure of this compound contains several key features that influence its solubility:
-
Aromatic Ring: The benzene ring is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Ester Group (-COOCH₃): The methyl ester group is polar and can act as a hydrogen bond acceptor.
-
Acetamido Group (-NHCOCH₃): This is a highly polar group. The amide nitrogen can act as a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This group significantly increases the polarity of the molecule compared to its amino precursor.
-
Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule and capable of dipole-dipole interactions.
Principle of "Like Dissolves Like"
This principle is a useful heuristic for predicting solubility.
-
Polar Solvents: Due to the presence of the polar ester and, most importantly, the acetamido group, this compound is expected to exhibit good solubility in polar organic solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected with the acetamido and ester groups, leading to favorable solubility. Data for the non-chlorinated analog, Methyl 2-acetamidobenzoate, confirms its solubility in methanol and ethanol.[9]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents are hydrogen bond acceptors and can engage in strong dipole-dipole interactions. Good solubility is anticipated.
-
-
Non-Polar Solvents (e.g., hexane, toluene): The polar functional groups of the molecule will have weak interactions with non-polar solvents. The energy required to break the crystal lattice of the solid solute will likely not be compensated by the weak solute-solvent interactions, resulting in poor solubility.
-
Water: Despite its polar groups, the molecule has a significant non-polar aromatic core. Safety data sheets indicate it is "insoluble in water," which is common for many organic molecules of this size and complexity.[10]
Impact of Temperature
For most solid organic compounds, the dissolution process is endothermic (ΔH_dissolution > 0).[8] Therefore, increasing the temperature will increase the solubility. This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
Experimental Determination of Thermodynamic Solubility
Given the lack of published quantitative data, experimental determination is necessary. The isothermal shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[11] It is a robust and self-validating protocol.
Protocol: Isothermal Shake-Flask Solubility Determination
This protocol outlines the steps to accurately measure the solubility of this compound in a given organic solvent at a specific temperature.
Materials & Equipment:
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature incubator shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is fully established.[12]
-
Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the constant temperature environment for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, tared vial for gravimetric analysis or into a volumetric flask for analysis by chromatography or spectroscopy. This filtration step is critical to remove any undissolved micro-particles.
-
Quantification:
-
Gravimetric Analysis: Weigh the filtered saturated solution. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.
-
Chromatographic/Spectroscopic Analysis: If using HPLC-UV or UV-Vis, dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of a previously prepared calibration curve.
-
-
Calculation:
-
For Gravimetric Analysis: Solubility ( g/100 mL) = (mass of dried solute / volume of solvent used for dissolution) * 100.
-
For Instrumental Analysis: Determine the concentration from the calibration curve and account for the dilution factor.
-
Experimental Workflow Diagram
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 20676-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chem-casts.com [chem-casts.com]
- 8. Building Blocks | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-acetamido-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamido-5-chlorobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its structural features, including the acetamido group, the chlorine substituent, and the methyl ester, provide multiple points for chemical modification, making it a versatile intermediate in the synthesis of complex pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent use.
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and is intended to serve as a valuable resource for researchers working with this and structurally related compounds.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound is presented below. The following sections will dissect how each functional group and structural element gives rise to characteristic signals in its NMR, IR, and MS spectra.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | -NH- (Amide) |
| ~8.0 | Doublet | 1H | Ar-H |
| ~7.6 | Doublet of doublets | 1H | Ar-H |
| ~7.4 | Doublet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | -OCH₃ (Ester) |
| ~2.2 | Singlet | 3H | -C(O)CH₃ (Amide) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Amide Proton (-NH-): A broad singlet is expected for the amide proton, typically in the downfield region (~9.8 ppm), due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Their splitting patterns are dictated by their coupling with neighboring protons. The proton ortho to the ester group is expected to be the most downfield due to the electron-withdrawing nature of the ester. The other two protons will exhibit splitting based on their ortho and meta relationships.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet around 3.9 ppm. The electronegative oxygen atom deshields these protons.
-
Acetyl Methyl Protons (-C(O)CH₃): The three protons of the acetyl group will also appear as a singlet, typically more upfield than the ester methyl, at around 2.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~166 | C=O (Ester) |
| ~138 | Ar-C |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~122 | Ar-C |
| ~52 | -OCH₃ (Ester) |
| ~25 | -C(O)CH₃ (Amide) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region for the two carbonyl carbons of the amide and ester groups (~166-168 ppm).
-
Aromatic Carbons (Ar-C): Six signals are anticipated for the six unique carbon atoms of the benzene ring. The carbon atoms attached to the chlorine, nitrogen, and ester groups will have their chemical shifts significantly influenced by these substituents.
-
Methyl Carbons (-CH₃): The methyl carbon of the ester group will appear around 52 ppm, while the methyl carbon of the acetyl group will be found further upfield, around 25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₃) |
| ~1720 | C=O Stretch | Ester |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1530 | N-H Bend (Amide II) | Amide |
| ~1250 | C-O Stretch | Ester |
| ~830 | C-H Bend (out-of-plane) | Aromatic |
| ~760 | C-Cl Stretch | Aryl Halide |
Interpretation of the IR Spectrum:
-
N-H Stretch: A characteristic absorption band around 3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.
-
C=O Stretches: Two strong absorption bands are expected for the carbonyl groups. The ester carbonyl typically appears at a higher wavenumber (~1720 cm⁻¹) than the amide carbonyl (Amide I band, ~1680 cm⁻¹).
-
Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
Amide II Band: The N-H bending vibration, known as the Amide II band, is typically observed around 1530 cm⁻¹.
-
C-O Stretch: A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 760 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₀H₁₀ClNO₃), the expected molecular weight is approximately 227.64 g/mol .
Expected Fragmentation Pattern:
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 227, with a characteristic [M+2]⁺ peak at m/z 229 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom.
Common fragmentation pathways may include:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺, resulting in a fragment at m/z 196.
-
Loss of the acetyl group (-COCH₃): [M - 43]⁺, leading to a fragment at m/z 184.
-
Cleavage of the ester group: This can lead to various fragments, including the benzoyl cation derivative.
Caption: Plausible fragmentation pathways for this compound in MS.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: TMS at 0.00 ppm or the solvent signal.
Caption: General workflow for NMR sample preparation and analysis.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded.
Mass Spectrometry
Sample Introduction:
-
Direct insertion probe or gas chromatography (GC) inlet.
Instrumental Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: m/z 40-400.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. By correlating the signals from ¹H NMR, ¹³C NMR, IR, and MS with the known molecular structure, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in a laboratory setting.
References
I was unable to find a specific journal article detailing the synthesis and providing a complete set of original spectral data for this compound within the provided search results. The data presented is based on typical values for the constituent functional groups and data from commercial suppliers where available. For rigorous academic or regulatory purposes, it is recommended to acquire and interpret original experimental data.
potential biological activity of Methyl 2-acetamido-5-chlorobenzoate
An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-acetamido-5-chlorobenzoate
Executive Summary
This compound is a halogenated N-acetylated anthranilate derivative. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural architecture provides a compelling basis for postulating a range of biological activities. This guide synthesizes information from structurally analogous compounds to build a predictive framework for its potential therapeutic applications. By examining the structure-activity relationships (SAR) of local anesthetics, anti-inflammatory agents, anticancer compounds, and antimicrobial drugs, we can infer plausible mechanisms and outline robust experimental workflows for validation. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a scientifically grounded rationale and detailed protocols to investigate the pharmacological potential of this compound.
Introduction to this compound
Chemical Profile and Structural Rationale
This compound (CAS No: 20676-54-4) is an organic compound characterized by a central benzene ring substituted with a methyl ester, an N-acetylated amine (acetamido), and a chlorine atom.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |
| Molecular Weight | 227.64 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 126-130 °C | [1] |
| SMILES | COC(=O)c1cc(Cl)ccc1NC(C)=O | [1] |
| InChI Key | TVAAIYFBEWHVCV-UHFFFAOYSA-N | [1] |
The rationale for investigating this molecule stems from its structural similarity to several classes of pharmacologically active agents:
-
Benzoic Acid Esters: The core structure is shared with local anesthetics like benzocaine, suggesting a potential for sodium channel modulation.[2][3]
-
N-Acetylated Anthranilic Acids: This motif is related to non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potential for cyclooxygenase (COX) enzyme inhibition.[4][5]
-
Halogenated Aromatics: The presence of a chlorine atom can significantly enhance biological potency and modulate pharmacokinetic properties, a feature often exploited in anticancer and antimicrobial drug design.[6][7]
Synthesis Overview
This compound is typically synthesized from its primary amine precursor, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1).[8] The synthesis involves a standard N-acetylation reaction, where the primary amino group reacts with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a suitable base or solvent.
Caption: Hypothesized inhibition of the COX pathway.
Suggested Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a classic, reliable model for evaluating acute anti-inflammatory activity.
-
Animal Groups: Use male Wistar rats (150-180g), fasted overnight. Divide into groups (n=6):
-
Group 1: Control (Vehicle - 1% Tween 80 in saline).
-
Group 2: Standard (Indomethacin, 10 mg/kg, p.o.).
-
Group 3-5: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100
-
Potential Anticancer Activity
Expertise & Causality: The introduction of halogen atoms, particularly chlorine, into aromatic structures is a known strategy to enhance anticancer activity. [6]Halogenated benzofuran and chalcone derivatives have shown cytotoxicity against various cancer cell lines, often by inducing apoptosis, generating reactive oxygen species (ROS), and causing cell cycle arrest. [6][9]Furthermore, some benzothiazole derivatives, which share structural motifs, exhibit potent antitumor properties. Given these precedents, this compound warrants investigation for its cytotoxic and antiproliferative effects.
Suggested Experimental Workflow: Cytotoxicity Screening
This workflow outlines a standard pipeline for initial anticancer screening.
Caption: Workflow for in vitro anticancer activity screening.
Suggested Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. [9][10]2. Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include wells with untreated cells (negative control) and cells treated with a standard chemotherapeutic agent like Doxorubicin (positive control).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical IC₅₀ Data Presentation
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| A549 (Lung) | This compound | Experimental Value |
| HepG2 (Liver) | This compound | Experimental Value |
| HCT116 (Colon) | This compound | Experimental Value |
| A549 (Lung) | Doxorubicin (Control) | Experimental Value |
Potential Antimicrobial Activity
Expertise & Causality: Derivatives of 2-chlorobenzoic acid have been synthesized and shown to possess significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli. [11][12]The mechanism often involves the disruption of bacterial cellular integrity or key metabolic pathways. The combination of the chloro- and acetamido- functionalities on the benzoic acid scaffold could lead to compounds with notable antibacterial or antifungal properties.
Suggested Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).
-
Strain Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Norfloxacin, Ampicillin). [11]5. Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Future Directions
The foundational in vitro and in vivo studies outlined above will provide a clear indication of the most promising biological activities of this compound. Positive results in any of these areas should be followed by more in-depth investigations:
-
Lead Optimization: If promising activity is found, a medicinal chemistry campaign to synthesize analogs could be initiated to improve potency and selectivity and to establish a clear Structure-Activity Relationship (SAR).
-
Mechanism of Action Studies: Deeper investigation into the molecular targets (e.g., specific enzyme kinetics, receptor binding assays, gene expression profiling).
-
Pharmacokinetic (ADME) Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion properties.
-
Toxicology Studies: Comprehensive in vivo toxicity studies to establish a safety profile.
This structured approach ensures a logical and efficient progression from initial hypothesis to a thorough understanding of the therapeutic potential of this compound.
References
- Local Anesthetics SAR of Benzoic acid deriv
- Synthesis and biological activities of local anesthetics. (2019). PubMed Central.
- Benzocaine: Review on a Drug with Unfold Potential. (2021).
- SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T. (2021). YouTube.
- Methyl 2-acetamido-5-chlorobenzo
- The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.
- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
- Structure-activity Relationship of Local anesthetics. (2012). Medicinal Chemistry Lectures Notes.
- Methyl 2-acetamido-5-chlorobenzo
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2022).
- Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (2013).
- This compound 20676-54-4. Tokyo Chemical Industry Co., Ltd..
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed Central.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). PubMed.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2023). MDPI.
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorin
- Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2018).
- Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. (2022). MDPI.
Sources
- 1. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synthetic Journey of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 2-acetamido-5-chlorobenzoate
This guide provides an in-depth exploration of Methyl 2-acetamido-5-chlorobenzoate, a crucial intermediate in the pharmaceutical industry. While a singular "discovery" event of this compound is not prominently documented in scientific literature, its history is intrinsically linked to the development of synthetic organic chemistry and the quest for novel therapeutic agents. This document will trace the synthetic pathways leading to this compound, elucidate the chemical logic behind these methods, and highlight its significance in modern drug development.
Introduction: A Molecule of Modern Medicinal Significance
This compound (CAS No. 20676-54-4) is a white to off-white crystalline powder with the molecular formula C₁₀H₁₀ClNO₃.[1] Its importance lies not in its direct therapeutic action, but in its role as a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). A notable application is in the production of Tolvaptan, a medication used to treat hyponatremia (low blood sodium levels) and autosomal dominant polycystic kidney disease (ADPKD).[2] The structural features of this compound, including the acetamido group, the chloro substituent, and the methyl ester, provide multiple reactive sites for chemists to elaborate and construct more complex molecular architectures.
The Genesis of a Precursor: Synthesis of 2-Amino-5-chlorobenzoic Acid
The history of this compound begins with its core precursor, 2-amino-5-chlorobenzoic acid. The synthesis of this foundational molecule has been approached through various routes, each with its own set of advantages and historical context.
From Anthranilic Acid: A Direct Chlorination Approach
One common and historically significant method involves the direct chlorination of anthranilic acid (2-aminobenzoic acid). A procedure reported as early as 1922 involves treating powdered anthranilic acid with sulfuryl chloride in absolute ether.[3] This electrophilic aromatic substitution reaction introduces a chlorine atom onto the benzene ring. The reaction is followed by hydrolysis and purification steps to yield 2-amino-5-chlorobenzoic acid.[3]
Experimental Protocol: Chlorination of Anthranilic Acid [3][4]
-
Reaction Setup: In a flask equipped with a reflux condenser and cooling capabilities, a solution of sulfuryl chloride (0.39 mol) in diethyl ether (600 ml) is prepared and cooled.
-
Addition of Anthranilic Acid: Anthranilic acid (40.0g, 0.3 mol) is added portion-wise to the cooled solution while stirring.
-
Workup: After the reaction is complete, the ether and excess sulfuryl chloride are removed under reduced pressure. The residue is washed with water and filtered.
-
Hydrolysis and Purification: The resulting solid is acidified with 8% hydrochloric acid at 60°C for 2 hours and then filtered to obtain the crude 5-chloroanthranilic acid.[4] Recrystallization from a mixture of ethanol and water can be performed for further purification.[3]
The Nitroarene Reduction Pathway
An alternative and widely used industrial method starts with the nitration of a suitable benzoic acid derivative, followed by the reduction of the nitro group to an amine. For instance, 5-chloro-2-nitrobenzoic acid can be reduced to 2-amino-5-chlorobenzoic acid.[5] This reduction is often achieved through catalytic hydrogenation using catalysts like Raney nickel or rhodium on carbon.[5]
Experimental Protocol: Reduction of 5-chloro-2-nitrobenzoic acid
-
Catalyst and Reagent Preparation: In a reaction flask, add freshly activated Raney nickel (2 g) to a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol.
-
Hydrogenation: Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Isolation: Upon completion, filter the solution through celite to remove the catalyst.
-
Purification: Evaporate the filtrate under reduced pressure to yield the 2-amino-5-chlorobenzoic acid product as a white solid.
The choice between these synthetic routes often depends on factors such as the cost and availability of starting materials, reaction scalability, and safety considerations.
The Final Assembly: Acetylation and Esterification
With 2-amino-5-chlorobenzoic acid in hand, the final steps to obtain this compound involve the protection of the amino group via acetylation and the conversion of the carboxylic acid to a methyl ester.
Acetylation of the Amino Group
The acetylation of the primary amine is a standard protecting group strategy in organic synthesis. It reduces the nucleophilicity of the amine and prevents unwanted side reactions in subsequent steps. This is typically achieved by reacting 2-amino-5-chlorobenzoic acid with an acetylating agent like acetic anhydride or acetyl chloride.[6]
Esterification of the Carboxylic Acid
The carboxylic acid group is converted to a methyl ester, which can be a more suitable functional group for certain coupling reactions in the synthesis of larger molecules. This esterification can be carried out using methanol in the presence of an acid catalyst (Fischer esterification) or by using a milder reagent like methyl iodide after converting the carboxylic acid to its carboxylate salt.
A more direct, two-step synthesis to a related compound, 2-amino-5-chlorobenzamide, involves first the chlorination of an anthranilate ester.[7] This suggests that the order of chlorination and functional group modification can be varied.
The overall synthetic pathway can be visualized as follows:
Figure 1: Synthetic pathways to this compound.
Physicochemical Properties and Characterization
The identity and purity of this compound are confirmed through various analytical techniques.
| Property | Value | Reference |
| CAS Number | 20676-54-4 | |
| Molecular Formula | C₁₀H₁₀ClNO₃ | |
| Molecular Weight | 227.64 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 126-130 °C |
Spectroscopic data, such as ¹H NMR, is crucial for structural elucidation. For the related precursor, methyl 2-amino-5-chlorobenzoate, the proton NMR spectrum shows characteristic signals for the methyl ester protons, the amino protons, and the aromatic protons.[7]
Applications in Drug Development and Beyond
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[2][8] Its structure is embedded within more complex drug molecules, where the substituents on the benzene ring play a critical role in the drug's biological activity. Beyond pharmaceuticals, its structural motifs make it a valuable precursor for the synthesis of dyes and other fine chemicals.[2]
The logical flow from precursor to final product and its application can be summarized in the following diagram:
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 8. This compound | Call Wychem 01440 820338 [wychem.com]
Methyl 2-acetamido-5-chlorobenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 2-acetamido-5-chlorobenzoate for Advanced Chemical Synthesis
Core Molecular Profile
This compound is a halogenated and N-acetylated aromatic ester. Its structure is a cornerstone for building more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. The presence of the chloro, acetamido, and methyl ester groups provides distinct points for chemical modification, making it a versatile precursor in multi-step synthesis.
Key Physicochemical Data
The essential properties of this compound are summarized below, providing a quantitative foundation for its use in laboratory and industrial settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |
| Molecular Weight | 227.64 g/mol | [1] |
| CAS Number | 20676-54-4 | [1] |
| Appearance | White to off-white crystalline powder or solid | [2][3] |
| Melting Point | 126-131 °C | [2] |
| Linear Formula | CH₃CONHC₆H₃(Cl)CO₂CH₃ | |
| Synonyms | 2-Acetamido-5-chlorobenzoic Acid Methyl Ester, N-Acetyl-5-chloroanthranilic Acid Methyl Ester, Methyl N-Acetyl-5-chloroanthranilate | [1][3] |
Synthesis Protocol and Workflow
The most direct and common synthesis route to this compound involves the N-acetylation of its primary amine precursor, Methyl 2-amino-5-chlorobenzoate. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.
Causality in Experimental Design
The choice of acetic anhydride as the acetylating agent is deliberate; it is highly reactive and the acetic acid byproduct is easily removed during workup. A mild base like pyridine or triethylamine is often used as a catalyst and to neutralize the acid byproduct, driving the reaction to completion. The solvent, typically a polar aprotic solvent like dichloromethane (DCM) or ethyl acetate, is selected for its ability to dissolve the starting materials without participating in the reaction.
Detailed Experimental Protocol: N-Acetylation
Materials:
-
Methyl 2-amino-5-chlorobenzoate (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (catalytic amount) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolution: Dissolve Methyl 2-amino-5-chlorobenzoate in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add triethylamine (or pyridine) followed by the dropwise addition of acetic anhydride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully add water to quench any unreacted acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Role as a protected intermediate in a multi-step synthesis pathway.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. This compound is classified as an irritant.
GHS Hazard Information
| Hazard Class | Code | Statement | Reference(s) |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) according to some suppliers, but exercising caution based on consensus data is advised. [2]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [2]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [2]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [2]* First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [2] * Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists. [2] * Inhalation: Move to fresh air. If symptoms occur, seek medical attention. [2] * Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if you feel unwell. [2]
-
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its defined physicochemical properties, straightforward synthesis, and strategic utility as a protected building block make it a key component in the toolkit of researchers and drug development professionals. A thorough understanding of its characteristics and adherence to strict safety protocols are essential for leveraging its full potential in the creation of novel and complex chemical entities.
References
-
LabSolutions. This compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]
-
Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]
Sources
Navigating the Commercial Landscape of Methyl 2-acetamido-5-chlorobenzoate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic sourcing of key chemical intermediates is a critical determinant of project timelines and outcomes. Methyl 2-acetamido-5-chlorobenzoate (CAS No. 20676-54-4), a substituted N-acetyl anthranilic acid methyl ester, represents a valuable building block in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and the technical considerations essential for its procurement and application in a research and development setting.
Physicochemical and Structural Profile
This compound is a white to off-white crystalline powder. Its chemical structure, characterized by an acetamido group ortho to a methyl ester and a chlorine atom para to the acetamido group on a benzene ring, imparts specific reactivity and physical properties that are leveraged in multi-step organic syntheses.
| Property | Value | Source(s) |
| CAS Number | 20676-54-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 227.64 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Purity | Typically >98.0% (by GC) | [2][3] |
| Melting Point | 126-130 °C | [1] |
| Synonyms | N-Acetyl-5-chloroanthranilic Acid Methyl Ester, 2-Acetamido-5-chlorobenzoic Acid Methyl Ester, Methyl N-Acetyl-5-chloroanthranilate | [3] |
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers that cater to the research and pharmaceutical industries. These suppliers offer the compound in various quantities, from grams for laboratory research to kilograms for pilot-scale and larger manufacturing needs. When selecting a supplier, researchers should consider not only the cost but also the product's purity, the availability of comprehensive analytical documentation, and the supplier's reliability and customer support.
Prominent Global Suppliers Include:
-
Sigma-Aldrich (Merck): A major global supplier offering the compound with a specified purity of 98%.[1] They provide access to safety data sheets (SDS) and have a robust distribution network.
-
Tokyo Chemical Industry (TCI): TCI is a well-regarded supplier of fine and specialty chemicals, listing this compound with a purity of >98.0% as determined by gas chromatography (GC).[3] They often provide detailed product specifications and analytical data.
-
Thermo Fisher Scientific (Alfa Aesar): This supplier offers the compound and provides comprehensive safety data sheets that include handling, storage, and toxicological information.[1][4]
-
BLD Pharm: A supplier with a broad catalog of pharmaceutical intermediates, including this compound.
-
LabSolutions: A supplier of laboratory chemicals and equipment that lists this compound with a purity of >98.0% (GC).[5]
-
Shanghai FChemicals Technology Co., Ltd.: A China-based supplier of a wide range of chemical products, including this intermediate.
Applications in Drug Discovery and Development
While direct applications of this compound in final drug products are not extensively documented in publicly available literature, its structural precursor, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1), is a well-established and critical intermediate in the synthesis of the vasopressin receptor antagonist, Tolvaptan .[6][7] Tolvaptan is an important therapeutic agent used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[6]
The synthesis of this compound from its amino precursor via acetylation suggests its potential role as a strategic intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The acetamido group can serve as a protecting group for the amine or as a key pharmacophoric element in the final molecule. The chlorinated benzene ring is a common feature in many drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.
Derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial activities, indicating a potential area of research for compounds like this compound.[8] Furthermore, halogenated aromatic esters are versatile intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and advanced organic electronic materials.[9][10]
Synthetic Pathways: From Precursor to Product
The most logical and common synthetic route to this compound involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid).
Figure 1: A high-level overview of the synthetic pathway to this compound.
Experimental Protocol: Synthesis of the Precursor, Methyl 2-amino-5-chlorobenzoate
A common laboratory-scale synthesis involves the chlorination of 2-aminobenzoic acid followed by esterification.[11]
Step 1: Chlorination of 2-Aminobenzoic Acid
-
Dissolve 2-aminobenzoic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a chlorinating agent, for example, N-chlorosuccinimide (NCS).
-
Heat the reaction mixture to facilitate the chlorination reaction.
-
After cooling, the product, 2-amino-5-chlorobenzoic acid, is typically precipitated by adding the reaction mixture to ice-water.
-
The solid is collected by filtration and washed.
Step 2: Esterification of 2-amino-5-chlorobenzoic acid
-
Suspend the 2-amino-5-chlorobenzoic acid in methanol.
-
Add an acid catalyst, such as thionyl chloride or sulfuric acid, cautiously.
-
Reflux the mixture to drive the esterification to completion.
-
After the reaction, the solvent is removed, and the crude product is worked up, often involving neutralization and extraction with an organic solvent like ethyl acetate.
-
The final product, Methyl 2-amino-5-chlorobenzoate, is obtained after purification, typically by recrystallization.
Experimental Protocol: Acetylation to this compound
The final step is the acetylation of the amino group.
-
Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Add an acetylating agent, commonly acetic anhydride or acetyl chloride. A base, such as pyridine or triethylamine, may be used to scavenge the acid byproduct if acetyl chloride is used.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This often involves quenching with water or a basic solution to neutralize excess reagents and byproducts.
-
The product is then extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent evaporated to yield the crude this compound.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.
Quality Control and Analytical Methods
For researchers and drug developers, ensuring the purity and identity of starting materials is paramount. A Certificate of Analysis (CoA) from the supplier is the primary document for verifying the quality of this compound.
A typical Certificate of Analysis should include:
-
Product Name and CAS Number: Unambiguous identification of the compound.
-
Lot Number: For traceability.
-
Appearance: Confirmation of the physical state and color.
-
Identity: Confirmation of the chemical structure, typically by ¹H NMR and/or IR spectroscopy.
-
Purity: A quantitative measure of the compound's purity, most commonly determined by:
-
Gas Chromatography (GC): As indicated by several suppliers, this is a standard method for assessing the purity of this volatile compound.[2][3][5]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity determination of organic compounds.[2][12][13] A reverse-phase HPLC method with UV detection is suitable for this chromophoric molecule.
-
-
Melting Point: A key physical property that is indicative of purity.
-
Residual Solvents: Analysis for any remaining solvents from the synthesis and purification process, often performed by GC.
Illustrative Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[2][13]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity column, such as a DB-5MS, is often used.[14]
-
Carrier Gas: Helium is the standard carrier gas.
-
Injection: Split/splitless injection is common.
-
Detection: Mass spectrometry provides both quantification and structural information, confirming the identity of the compound and any impurities.
Conclusion
This compound is a commercially accessible and valuable chemical intermediate for researchers in organic synthesis and drug development. Its utility is underscored by the importance of its precursor in the synthesis of the API Tolvaptan. A thorough understanding of its properties, available suppliers, and the analytical methods for quality control is essential for its effective integration into research and development workflows. By carefully selecting suppliers and rigorously verifying the quality of the material, researchers can ensure the integrity and success of their synthetic endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity Pharmaceutical Intermediate: Methyl 2-Amino-5-Chlorobenzoate for Tolvaptan Synthesis. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). Shanghai FChemicals Technology Co.,Ltd.. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-Chlorobenzoic Acid: A Vital Intermediate for SGLT2 Inhibitors. Retrieved from [Link]
- Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3025.
-
U.S. Department of Agriculture. (2004, November 1). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
- Húšková, R., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry, 94(6), 580-593.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
CIPAC. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
National Institutes of Health. (2015, February 9). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Retrieved from [Link]
-
Vihasibio Sciences PVT LTD. (n.d.). Product List. Retrieved from [Link]
- Kumar, D., et al. (2011). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 61(10), 579-586.
- Mohsin, M., et al. (2024). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus striatus.
- Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5), 1055-1060.
-
LCGC International. (2017, October 1). Novel Sample Preparation and GC–MS/MS Analysis of Triclosan and Methyl Triclosan in Biosolids. Retrieved from [Link]
- da Silva, A. B. F., et al. (2018). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Journal of the Brazilian Chemical Society, 29(1), 1-5.
-
WIPO Patentscope. (2023, February 23). WO2023019849 - method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Separation of Methyl p-chlorobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | 20676-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fsis.usda.gov [fsis.usda.gov]
- 14. researchgate.net [researchgate.net]
Guide to the Safe Handling and Management of Methyl 2-acetamido-5-chlorobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-acetamido-5-chlorobenzoate (CAS No: 20676-54-4), also known as N-Acetyl-5-chloroanthranilic Acid Methyl Ester, is a valuable organic building block in medicinal chemistry and drug development.[1] Its utility in synthesizing more complex molecules necessitates a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview for laboratory professionals, emphasizing a proactive and informed approach to safety. It is important to note that while some safety data sheets (SDS) may classify this compound as non-hazardous, a significant portion of available data indicates specific irritant properties.[1][2][3] Therefore, this guide adopts a conservative stance, aligning with best practices that prioritize researcher safety by treating the compound with appropriate caution based on all available hazard information.
Section 1: Hazard Identification and Risk Assessment
A critical first step in safe handling is a complete understanding of the potential hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[1][3][4] The primary risks are associated with direct contact and inhalation of its dust or aerosol form.
1.1 GHS Classification
The following table summarizes the authoritative hazard classifications for this compound.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
Data sourced from multiple safety data sheets and chemical databases.[1][3][4]
1.2 Interpretation for Laboratory Personnel
-
Skin Irritation (H315): This classification implies that direct, unprotected contact with the solid compound can cause localized inflammation, redness, itching, or discomfort. The causality lies in the chemical's ability to disrupt the skin's natural barrier. This necessitates a "no-touch" policy, enforced through the consistent use of appropriate gloves.
-
Serious Eye Irritation (H319): The compound is capable of causing significant, but reversible, eye damage upon contact. This is a critical risk during weighing and transfer operations where dust can become airborne. The use of sealed eye protection is therefore mandatory.
-
Respiratory Irritation (H335): Inhalation of dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4] This hazard underscores the importance of engineering controls, such as chemical fume hoods, to prevent airborne exposure.
The toxicological properties of this compound have not been fully investigated.[2][5] In the absence of comprehensive long-term exposure data, the precautionary principle must be applied. All handling protocols should be designed to minimize any potential for exposure.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, beginning with engineering controls and supplemented by robust PPE, is essential for mitigating the risks identified above.
2.1 Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood or in a well-ventilated area.[6][7][8] This is non-negotiable for any procedure that may generate dust, such as weighing, transferring, or preparing solutions. The inward airflow of a fume hood captures airborne particles at the source, preventing them from entering the user's breathing zone and the general laboratory environment.
2.2 Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is a direct response to the specific hazards of the chemical. Each piece of equipment serves to validate the safety of the protocol by providing a physical barrier against a known risk.
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required for splash hazards.[6][8] | Directly mitigates the H319 (Causes serious eye irritation) hazard by preventing airborne dust or splashes from making contact with the eyes. |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves); lab coat. | Addresses the H315 (Causes skin irritation) hazard by preventing direct contact with the skin.[6][9] Gloves must be inspected for integrity before each use. |
| Respiratory Protection | Not required under normal handling conditions with proper engineering controls. | A NIOSH-approved respirator should be used if engineering controls fail, are unavailable, or during large-scale spill cleanup, to prevent respiratory irritation (H335).[6][10][11] |
Section 3: Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of exposure and ensures the integrity of the chemical.
3.1 Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[8]
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Handling the Solid:
-
When transferring the solid, use a spatula or scoop. Avoid pouring directly from the bottle to minimize dust generation.[7]
-
If weighing, do so within the fume hood or a ventilated balance enclosure.
-
Close the container tightly immediately after use to prevent contamination and accidental spillage.[6][7]
-
-
Decontamination and Cleanup:
3.2 Storage Requirements
Proper storage is crucial for maintaining chemical stability and safety.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10]
-
Incompatibilities: Keep away from strong oxidizing agents, as these could potentially cause a reaction.[5][10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Section 4: Emergency Procedures and First Aid
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
4.1 Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate & Secure: Alert others in the immediate area. If the spill is large, evacuate the laboratory. Remove all sources of ignition.[6][9]
-
Protect: Don appropriate PPE, including respiratory protection if dust levels are high.
-
Contain & Clean:
-
Dispose: Seal the container and dispose of it as hazardous waste according to institutional and local regulations.[5][6]
4.2 First Aid Protocols
| Exposure Route | First Aid Measure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.[6][13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
Section 5: Fire-Fighting and Disposal
5.1 Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6][10]
-
Specific Hazards: While the compound itself has a slight fire hazard, thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5][14]
-
Protective Actions: Firefighters must wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[6][10]
5.2 Disposal Considerations
Disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[5][6] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Visualization: Safe Handling and Emergency Workflow
The following diagram outlines the logical flow for safely managing this compound from receipt to disposal, including critical emergency decision points.
Caption: Workflow for handling and emergency response.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [Link]
-
SAFETY DATA SHEET - m-Chlorobenzoic Acid. National Institute of Standards and Technology. (2014-02-27). [Link]
-
Firefighting Measures Section 6 - Greenbook.net. Greenbook.net. [Link]
-
Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem. National Center for Biotechnology Information. [Link]
-
Section 5: Firefighting Measures. OSHA.gov. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
-
Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% - Cole-Parmer. Cole-Parmer. [Link]
Sources
- 1. This compound 98 20676-54-4 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. echemi.com [echemi.com]
- 12. aksci.com [aksci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: The Versatility of Methyl 2-acetamido-5-chlorobenzoate in the Synthesis of Bioactive Heterocycles
Introduction: A Privileged Scaffold in Medicinal Chemistry
Methyl 2-acetamido-5-chlorobenzoate is a highly functionalized aromatic compound that serves as a pivotal starting material for the synthesis of a diverse array of heterocyclic scaffolds. Its unique arrangement of an acetamido group, a methyl ester, and a chloro substituent on the benzene ring provides multiple reactive sites for intramolecular and intermolecular cyclizations. This versatility makes it an invaluable building block for medicinal chemists and drug development professionals in the construction of quinazolinones, benzodiazepines, and benzimidazoles – core structures in numerous pharmacologically active agents. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and mechanistic insights.
I. Synthesis of Quinazolinones: A Gateway to Diverse Biological Activity
Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. A common and efficient strategy for the synthesis of 6-chloro-2-methylquinazolin-4(3H)-one derivatives from this compound involves the initial formation of a key intermediate, 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
A. The Crucial Intermediate: Synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one
The formation of the benzoxazinone ring is achieved through an intramolecular cyclization of this compound, typically facilitated by dehydrating agents like acetic anhydride. This reaction proceeds through the activation of the carboxylic ester and subsequent nucleophilic attack by the nitrogen of the acetamido group.
Caption: Synthesis of the key benzoxazinone intermediate.
Experimental Protocol: Synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Reagent Addition: Add an excess of acetic anhydride (approximately 5-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue is triturated with petroleum ether and filtered to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield pure 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.
B. Conversion to 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one
The highly reactive benzoxazinone intermediate readily undergoes nucleophilic attack by hydrazine hydrate, leading to the formation of the corresponding 3-amino-quinazolinone derivative. This reaction is a cornerstone in the synthesis of a wide range of bioactive quinazolinone-based compounds.
Caption: Conversion of benzoxazinone to a 3-amino-quinazolinone.
Experimental Protocol: Synthesis of 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one
-
Reaction Setup: To a solution of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.2-1.5 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and dried under vacuum to yield 3-Amino-6-chloro-2-methylquinazolin-4(3H)-one.
| Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Anticipated Yield |
| Hydrazine Hydrate | 1.2-1.5 eq | Ethanol | 4-6 h | Reflux | >85% |
II. Pathway to Benzodiazepines: A Multi-step Approach
1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant activities. The synthesis of a 1,4-benzodiazepine scaffold from this compound necessitates a multi-step sequence, beginning with the hydrolysis of the acetamido group to unveil the versatile 2-amino functionality.
A. Hydrolysis to Methyl 2-amino-5-chlorobenzoate
The initial and critical step is the hydrolysis of the N-acetyl group. This can be achieved under either acidic or basic conditions, with acidic hydrolysis often being preferred to avoid potential hydrolysis of the methyl ester.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]
B. Synthesis of 2-Amino-5-chlorobenzophenone: A Key Benzodiazepine Precursor
The resulting Methyl 2-amino-5-chlorobenzoate can be converted to the crucial intermediate, 2-amino-5-chlorobenzophenone, via a Friedel-Crafts acylation reaction.
C. Cyclization to the 1,4-Benzodiazepine Core
The 2-amino-5-chlorobenzophenone is a direct precursor to various benzodiazepines. For instance, reaction with amino acids or their derivatives, followed by cyclization, leads to the formation of the seven-membered diazepine ring. The synthesis of diazepam, a widely known benzodiazepine, exemplifies this pathway.[1]
Caption: Synthetic pathway to the 1,4-benzodiazepine scaffold.
III. Proposed Synthesis of Benzimidazoles: A Hypothetical Route
Benzimidazoles are another important heterocyclic system with a wide range of biological activities, including antimicrobial and anticancer properties. A direct synthesis of benzimidazoles from this compound is not commonly reported. However, a plausible synthetic route can be proposed based on established organic transformations, which involves the conversion of the starting material into a suitable o-phenylenediamine derivative.
A. Proposed Conversion to a 4-Chloro-2-nitroaniline Derivative
-
Hydrolysis: The first step would be the hydrolysis of the acetamido group to an amino group, as described in the benzodiazepine synthesis section, to yield Methyl 2-amino-5-chlorobenzoate.
-
Nitration: Selective nitration of the aromatic ring, likely directed by the amino and ester groups, would be the next step to introduce a nitro group ortho to the amino group.
-
Reduction: Subsequent reduction of the nitro group to an amino group would yield the desired o-phenylenediamine derivative.
B. Cyclization to the Benzimidazole Ring
The resulting o-phenylenediamine can then be cyclized with a variety of one-carbon sources, such as formic acid, aldehydes, or orthoesters, to form the benzimidazole ring.
Caption: Proposed synthetic route to a benzimidazole scaffold.
Note: This proposed pathway is based on fundamental organic chemistry principles and would require experimental validation and optimization.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of medicinally important heterocyclic compounds. Its strategic functionalization allows for the efficient construction of quinazolinone, benzodiazepine, and potentially benzimidazole scaffolds through well-established and novel synthetic routes. The protocols and pathways outlined in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the exploration of new chemical space and the generation of novel bioactive molecules.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Sources
protocol for the synthesis of derivatives from Methyl 2-acetamido-5-chlorobenzoate
An In-Depth Guide to the Synthesis of Novel Derivatives from Methyl 2-acetamido-5-chlorobenzoate
Introduction
This compound (CAS No: 20676-54-4) is a highly versatile scaffold in medicinal chemistry and drug development.[1][2] As a derivative of anthranilic acid, its structure presents multiple reactive sites that can be selectively functionalized to generate a diverse library of novel compounds.[3] The presence of a protected amine (acetamide), a reactive methyl ester, and a halogenated aromatic ring makes it an ideal starting material for building complex molecular architectures. This guide provides detailed protocols and the underlying scientific rationale for synthesizing key derivatives, targeting researchers and professionals in organic synthesis and pharmaceutical development.
This document will explore three primary synthetic pathways: hydrolysis of the methyl ester followed by amide coupling, palladium-catalyzed Suzuki-Miyaura cross-coupling at the chloro position, and a multi-step synthesis of heterocyclic benzoxazinone derivatives. Each protocol is designed to be self-validating, with clear explanations for experimental choices and characterization checkpoints.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |
| Molecular Weight | 227.64 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 126-130 °C | [1] |
| CAS Number | 20676-54-4 | [1] |
| Synonyms | N-Acetyl-5-chloroanthranilic Acid Methyl Ester, Methyl N-Acetyl-5-chloroanthranilate | [2] |
Core Synthetic Pathways Overview
The strategic functionalization of this compound allows for the exploration of diverse chemical space. The following diagram illustrates the primary derivatization routes detailed in this guide.
Caption: Key synthetic transformations of this compound.
Protocol 1: Synthesis of Amide Derivatives via Ester Hydrolysis
The most direct path to a wide array of derivatives is through the synthesis of amides. This is a two-step process involving the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by coupling with a primary or secondary amine.
Part A: Hydrolysis of this compound
Scientific Principle: The hydrolysis of an ester, often termed saponification, is a fundamental reaction in organic chemistry.[4] It proceeds via a nucleophilic acyl substitution mechanism (BAc2), where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to furnish the desired carboxylic acid. Lithium hydroxide (LiOH) is often preferred for its high reactivity and the good solubility of its salts in aqueous media, facilitating a clean reaction.[4]
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq, e.g., 5.0 g, 21.9 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (15 mL). The THF acts as a co-solvent to improve the solubility of the starting material.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq, e.g., 1.38 g, 32.9 mmol) to the suspension.
-
Reaction Execution: Stir the mixture vigorously at room temperature (approx. 25 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a more polar spot at the baseline indicate completion.
-
Work-up (Quenching & Extraction):
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 30 mL of water.
-
Cool the flask in an ice bath and acidify the solution to pH ~2 by the slow, dropwise addition of 2M hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting white solid, 2-acetamido-5-chlorobenzoic acid, is often pure enough for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Part B: Amide Coupling with a Representative Amine (Benzylamine)
Scientific Principle: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures. Therefore, "coupling reagents" are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[5] A common and effective method involves the use of carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as 2-Hydroxypyridine-N-oxide (HOPO). The carboxylic acid first reacts with DIC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile to form the amide bond, releasing N,N'-diisopropylurea as a byproduct.[6] HOPO acts as a catalyst and suppresses potential side reactions.[6]
Caption: Two-step workflow for the synthesis of amide derivatives.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-acetamido-5-chlorobenzoic acid (1.0 eq, e.g., 2.0 g, 9.36 mmol) in anhydrous Dichloromethane (DCM, 40 mL) in a round-bottom flask under a nitrogen atmosphere, add 2-Hydroxypyridine-N-oxide (HOPO) (0.1 eq, e.g., 0.10 g, 0.94 mmol).
-
Reagent Addition: Add Benzylamine (1.1 eq, e.g., 1.12 mL, 10.3 mmol) to the solution, followed by the dropwise addition of N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq, e.g., 1.75 mL, 11.2 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes) to confirm the consumption of the carboxylic acid.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated N,N'-diisopropylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: After filtering the drying agent, concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide derivative.
| Amine Reagent | Product Molecular Formula | Expected Product MW ( g/mol ) |
| Benzylamine | C₁₆H₁₅ClN₂O₂ | 302.76 |
| Aniline | C₁₅H₁₃ClN₂O₂ | 288.73 |
| Cyclohexylamine | C₁₅H₁₉ClN₂O₂ | 294.78 |
| Morpholine | C₁₃H₁₅ClN₂O₃ | 282.72 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The chloro-substituent on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryl compounds, which are prevalent structures in pharmaceuticals.[7][8]
Scientific Principle: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base.[7] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq, e.g., 1.0 g, 4.4 mmol), Phenylboronic acid (1.5 eq, e.g., 0.81 g, 6.6 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, e.g., 1.82 g, 13.2 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, e.g., 0.15 g, 0.13 mmol).
-
Solvent and Degassing: Add a 4:1 mixture of Dioxane and Water (20 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl derivative.
| Boronic Acid Reagent | Product Molecular Formula | Expected Product MW ( g/mol ) |
| Phenylboronic acid | C₁₆H₁₅NO₃ | 269.30 (after C-C bond formation, Cl is lost) |
| 4-Methoxyphenylboronic acid | C₁₇H₁₇NO₄ | 299.32 |
| 3-Pyridinylboronic acid | C₁₅H₁₄N₂O₃ | 270.29 |
| 4-Formylphenylboronic acid | C₁₇H₁₅NO₄ | 297.31 |
Protocol 3: Synthesis of 2-Substituted-6-chloro-4H-3,1-benzoxazin-4-ones
Benzoxazinones are important heterocyclic scaffolds with a range of biological activities.[10] Their synthesis from this compound requires a multi-step approach involving deprotection and cyclization.
Scientific Principle: This synthesis first requires the hydrolysis of both the methyl ester and the acetamide group to yield 2-amino-5-chlorobenzoic acid. This is typically achieved under harsh basic or acidic conditions. The resulting anthranilic acid derivative can then undergo cyclization. A common method involves reaction with an acyl chloride in the presence of a base or with an acid anhydride.[11][12] The amino group of the anthranilic acid attacks one molecule of the acylating agent, and the carboxylate attacks a second, forming a mixed anhydride intermediate that cyclizes to the benzoxazinone.[12]
Detailed Step-by-Step Protocol:
-
Step 1: Complete Hydrolysis to 2-amino-5-chlorobenzoic acid:
-
In a round-bottom flask, add this compound (1.0 eq) to a 6M aqueous HCl solution.
-
Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Step 2: Cyclization to form the Benzoxazinone:
-
Suspend the 2-amino-5-chlorobenzoic acid (1.0 eq, e.g., 1.0 g, 5.8 mmol) in anhydrous chloroform (20 mL) in a flask equipped with a reflux condenser.
-
Add triethylamine (TEA) (2.2 eq, e.g., 1.77 mL, 12.8 mmol).
-
Add a solution of the desired acyl chloride (e.g., Benzoyl chloride, 1.1 eq, e.g., 0.74 mL, 6.4 mmol) in chloroform (5 mL) dropwise to the stirring mixture.[10]
-
After the addition is complete, heat the reaction to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, wash with water, 1M HCl, and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-substituted-6-chloro-4H-3,1-benzoxazin-4-one.
-
Characterization and Validation
The identity and purity of all synthesized derivatives must be confirmed through standard analytical techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the nuclei.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of amides, esters, or ketones).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
-
Palladium catalysts are toxic and should be handled with care. Bases like LiOH and acids like HCl are corrosive. Organic solvents are flammable.
Conclusion
This compound is a robust and versatile starting material for generating diverse molecular libraries. The protocols outlined in this guide for amide synthesis, C-C bond formation, and heterocycle construction provide a solid foundation for researchers in drug discovery and chemical biology. The key to success lies in careful execution, diligent monitoring of the reaction progress, and thorough characterization of the final products.
References
-
Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed Central. Available at: [Link]
-
Al-Hiari, Y. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Organic Chemistry Portal. Benzoxazinone synthesis. Organic-Chemistry.org. Available at: [Link]
-
Larsson, J. (2008). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem. Available at: [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). Scheme 2. Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 2-amino-5-chlorobenzoate. PubChem. Available at: [Link]
-
Loidolt, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Omega. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
Zhang, G. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Ningbo Inno Pharmchem. Available at: [Link]
-
Dong, H. S., & Xu, J. Y. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E. Available at: [Link]
-
Kingston, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. Available at: [Link]
-
Forrester, S., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Martins, N., et al. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
Sources
- 1. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 20676-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. hepatochem.com [hepatochem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. nbinno.com [nbinno.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds | MDPI [mdpi.com]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uomosul.edu.iq [uomosul.edu.iq]
The Strategic Role of Methyl 2-acetamido-5-chlorobenzoate in Pharmaceutical Synthesis: Application Notes and Protocols
In the landscape of modern pharmaceutical development, the efficiency and reliability of synthetic routes are paramount. The careful selection of intermediates is a critical determinant of the overall success of a drug manufacturing process, influencing yield, purity, and scalability. Among the myriad of building blocks available to the medicinal chemist, Methyl 2-acetamido-5-chlorobenzoate has emerged as a versatile and valuable intermediate. Its unique structural features, comprising a halogenated benzene ring, an acetamido group, and a methyl ester, make it a strategic precursor in the synthesis of a variety of pharmacologically active molecules, particularly those centered around the benzamide scaffold.
This technical guide provides an in-depth exploration of this compound as a key pharmaceutical intermediate. We will delve into its synthesis, highlighting the critical parameters that ensure high purity and yield. Furthermore, we will present a detailed protocol for its application in the synthesis of a Niclosamide analogue, a class of drugs with known anthelmintic and potential antiviral and anticancer properties.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [3] |
| Molecular Weight | 227.64 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 128-131 °C | |
| Purity | >98.0% (GC) | |
| CAS Number | 20676-54-4 | [3] |
Safety Summary: this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[4] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[4] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a reliable two-step process starting from the readily available 2-Amino-5-chlorobenzoic acid. This method involves an initial esterification of the carboxylic acid followed by the acetylation of the amino group.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate
The first step is a classic Fischer esterification, where the carboxylic acid is converted to its corresponding methyl ester in the presence of an acid catalyst. Thionyl chloride is a particularly effective catalyst as it reacts with methanol to generate HCl in situ, which protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Protocol:
-
To a solution of 2-amino-5-chlorobenzoic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (3 equivalents) dropwise at 0-5°C with stirring.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then taken up in ethyl acetate and washed with a 10% sodium hydroxide solution to neutralize any remaining acid.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 2-amino-5-chlorobenzoate as a solid.[5]
Step 2: Synthesis of this compound
The subsequent acetylation of the amino group is a straightforward and high-yielding reaction. Acetic anhydride serves as the acetylating agent, and acetic acid is a suitable solvent.
Protocol:
-
Methyl 2-amino-5-chlorobenzoate (1 equivalent) is dissolved in glacial acetic acid (5 volumes).
-
Acetic anhydride (1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to 100°C and stirred for 2-4 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water to precipitate the product.
-
The solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum to afford the final product, this compound.
Application in Pharmaceutical Synthesis: Preparation of a Niclosamide Analogue
This compound is a valuable precursor for the synthesis of benzamide-based pharmaceuticals. A prominent example is its utility in the preparation of Niclosamide analogues. Niclosamide, an anthelmintic drug, has garnered significant interest for its potential applications in treating viral diseases and cancer.[1][2] The synthesis of Niclosamide analogues often involves the coupling of a substituted benzoic acid with a substituted aniline.
The following workflow illustrates the conversion of this compound to a Niclosamide analogue. This process involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by its activation and coupling with an appropriate aniline derivative.
Caption: Synthesis of a Niclosamide analogue from the intermediate.
Protocol for the Synthesis of a Niclosamide Analogue
Step 1: Hydrolysis of this compound
-
This compound (1 equivalent) is suspended in a 10% aqueous solution of sodium hydroxide (5 volumes).
-
The mixture is heated to 80-90°C and stirred until a clear solution is obtained and the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of 2-Acetamido-5-chlorobenzoic acid.
-
The solid is filtered, washed with cold water, and dried.
Step 2: Formation of 2-Acetamido-5-chlorobenzoyl chloride
-
2-Acetamido-5-chlorobenzoic acid (1 equivalent) is suspended in thionyl chloride (3 volumes).
-
A catalytic amount of dimethylformamide (DMF) is added.
-
The mixture is heated to reflux for 2-3 hours, resulting in a clear solution.
-
Excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 3: Amide Coupling to form the Niclosamide Analogue
-
2-Chloro-4-nitroaniline (1 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane or toluene.
-
A base, such as pyridine or triethylamine (1.2 equivalents), is added to the solution.
-
The crude 2-Acetamido-5-chlorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution at 0-5°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by the addition of water. The organic layer is separated, washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Niclosamide analogue.
Conclusion
This compound stands out as a strategically important intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups allow for its efficient incorporation into more complex molecular architectures. The detailed protocols provided herein for its synthesis and subsequent utilization in the preparation of a Niclosamide analogue underscore its practical value in the development of benzamide-based therapeutic agents. By leveraging the principles of synthetic organic chemistry and adhering to rigorous experimental procedures, researchers can effectively employ this versatile building block to advance their drug discovery and development programs.
References
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: this compound.
- Dong, H., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, E65(11), o2789.
- ChemicalBook. (n.d.). 2-Chloro-N-(4-nitrophenyl)benzamide synthesis.
- Google Patents. (2009). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Chen, W., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114467.
- Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?
- PubChem. (n.d.). 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide.
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (2013). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
- LabSolutions. (n.d.). This compound.
- PubChem. (n.d.). N-(2-chloro-4-nitrophenyl)-2 hydroxybenzamide.
- ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis.
- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
- Montgomery, E. J., et al. (2021). SAT021 Development Of Niclosamide Analogs For Treatment Of Androgen Receptor Positive Hepatocellular Carcinoma. Journal of the Endocrine Society, 5(Supplement_1), A635-A636.
- Ríos-Martínez, C. H., et al. (2015). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide...
- PrepChem. (n.d.). Synthesis of methyl m-chlorobenzoate.
- Slideshare. (2018, November 7).
- Tuğrak, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845.
- Google Patents. (2016). US9452980B2 - Substituted benzamides.
- Slideshare. (2018, November 7).
- Google Patents. (2021). US20210179615A1 - Niclosamide analogues and therapeutic use thereof.
Sources
- 1. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAT021 Development Of Niclosamide Analogs For Treatment Of Androgen Receptor Positive Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Reaction Mechanisms of Methyl 2-acetamido-5-chlorobenzoate with Nucleophiles
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the reaction of Methyl 2-acetamido-5-chlorobenzoate with various nucleophiles. We will analyze the molecule's electronic structure to predict its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This note offers theoretical insights, step-by-step experimental protocols for reactions with different nucleophiles, and a troubleshooting guide to facilitate the synthesis of novel derivatives from this versatile chemical intermediate.
Introduction and Structural Analysis
This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure features a chlorinated benzene ring substituted with an acetamido group and a methyl ester. The reactivity of the chlorine atom, which serves as a leaving group, is critically influenced by the electronic effects of these substituents.
-
Methyl Ester (-COOCH₃): This is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but is essential for activating it towards nucleophilic attack. It primarily deactivates via the inductive effect and resonance.
-
Acetamido Group (-NHCOCH₃): This group has a dual electronic nature. While the nitrogen's lone pair can donate electron density to the ring via resonance (activating), the carbonyl group is inductively withdrawing. Its net effect is moderately activating and directs incoming electrophiles to the ortho and para positions.
-
Chloro Group (-Cl): An inductively withdrawing, but resonance-donating group. It is a deactivating group overall in electrophilic substitutions but serves as the leaving group in nucleophilic substitutions.
The key to this molecule's reactivity lies in the relative positions of these groups. The chloro leaving group is para to the electron-donating acetamido group and meta to the electron-withdrawing methyl ester. For a classical Nucleophilic Aromatic Substitution (SNAr) reaction to proceed efficiently, a strong electron-withdrawing group is typically required to be in the ortho or para position to the leaving group to stabilize the negatively charged intermediate.[1][2][3] The meta positioning of the ester group in this substrate is not ideal, suggesting that reactions may require forcing conditions or may proceed through alternative pathways. However, the collective electronic environment still renders the carbon atom attached to the chlorine susceptible to nucleophilic attack.
Reaction Mechanisms with Nucleophiles
Primary Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most probable reaction pathway for this compound with strong nucleophiles is the SNAr mechanism. This is a two-step addition-elimination process.[1][4]
-
Addition of the Nucleophile: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
The stability of the Meisenheimer complex is paramount for the reaction to proceed. Electron-withdrawing groups at the ortho and para positions are highly effective at stabilizing this intermediate by delocalizing the negative charge.[3][5] While the primary EWG (-COOCH₃) is meta, its field effect and the influence of the ortho acetamido group can still provide sufficient stabilization to allow the reaction to occur, albeit potentially at a slower rate than in more activated systems.
Diagram 1: General SNAr Reaction This diagram illustrates the overall transformation of this compound upon reaction with a generic nucleophile (Nu⁻).
Diagram 2: SNAr Mechanism via Meisenheimer Complex A detailed look at the two-step addition-elimination mechanism, highlighting the critical intermediate.
Alternative Pathways and Considerations
-
Benzyne Mechanism: In the presence of extremely strong bases like sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne intermediate could be possible.[6] However, this is less likely under typical laboratory conditions for SNAr and often leads to a mixture of regioisomers.[6]
-
Hydrolysis: Under harsh basic (e.g., concentrated NaOH at high temperatures) or acidic conditions, the methyl ester and, to a lesser extent, the amide functional groups are susceptible to hydrolysis. This can lead to unwanted side products. Careful control of pH and temperature is necessary.[7]
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific nucleophile and scale of the reaction.
Diagram 3: General Experimental Workflow A flowchart outlining the key stages from reaction setup to final product analysis.
General Protocol for SNAr with an Amine Nucleophile (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine, 2.0-3.0 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen solvent (approx. 0.1 M concentration).
-
Add the base (e.g., K₂CO₃) and the amine nucleophile.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Filter the solid, wash with water, and dry under a vacuum.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure substituted product.
General Protocol for SNAr with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
This compound (1.0 equiv)
-
Alkoxide nucleophile (e.g., Sodium Methoxide, 1.2-1.5 equiv)
-
The corresponding alcohol as solvent (e.g., Methanol for sodium methoxide) or a polar aprotic solvent like DMF.
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the sodium alkoxide portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction to reflux and stir.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data Summary and Expected Outcomes
The feasibility and yield of the SNAr reaction are highly dependent on the nucleophile's strength and the reaction conditions.
| Nucleophile Type | Example | Typical Base | Solvent | Temperature (°C) | Expected Reactivity |
| N-Nucleophile | Amines (e.g., Morpholine, Piperidine) | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | Moderate to Good |
| O-Nucleophile | Alkoxides (e.g., NaOMe, NaOEt) | None (reagent is the base) | Corresponding Alcohol, DMF | 60 - 100 | Moderate |
| O-Nucleophile | Phenoxides (e.g., Sodium Phenoxide) | K₂CO₃ | DMF, NMP | 100 - 140 | Moderate to Low |
| S-Nucleophile | Thiolates (e.g., Sodium Thiophenoxide) | K₂CO₃ | DMF | 60 - 100 | Good to Excellent |
Note: Thiolates are generally excellent nucleophiles for SNAr reactions due to their high polarizability and nucleophilicity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not strong enough. 4. Water present in the reaction. | 1. Increase reaction temperature. 2. Use a stronger nucleophile or add a catalyst (e.g., CuI for some amine couplings). 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Hydrolysis of ester/amide. 2. Competing reaction pathways. | 1. Use milder, non-aqueous bases. Avoid high concentrations of NaOH/KOH. 2. Lower the reaction temperature and increase the reaction time. |
| Difficult Purification | Product and starting material have similar polarity. | Push the reaction to full conversion. If not possible, try a different solvent system for chromatography or consider derivatization. |
Conclusion
This compound is a moderately activated substrate for nucleophilic aromatic substitution. While the meta-position of the strong electron-withdrawing ester group presents a challenge compared to ideally activated systems, SNAr reactions can be successfully performed with a range of strong nucleophiles, particularly under heated conditions in polar aprotic solvents. Understanding the underlying electronic effects and mechanistic pathway is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This note provides a foundational framework for researchers to explore the rich chemistry of this versatile intermediate.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed. Wiley-Interscience.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer.
-
Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link][1]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link][2]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link][6]
-
Nucleophilic Aromatic Substitution (SNAr). (n.d.). JoVE. Retrieved from [Link][3]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. SNAr [qorganica.es]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 2-acetamido-5-chlorobenzoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Scaffolding Intermediate
In the landscape of modern drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-acetamido-5-chlorobenzoate, a derivative of anthranilic acid, represents one such key building block. While its direct therapeutic applications are not extensively documented, its strategic importance lies in its ability to serve as a precursor for a variety of medicinally significant heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The core utility of this compound stems from two primary reactive pathways: its role as a precursor to the critical pharmaceutical intermediate, Methyl 2-amino-5-chlorobenzoate, and its direct application in the synthesis of bioactive benzoxazinone and quinazolinone scaffolds. The presence of the acetamido group offers a protective function, allowing for selective reactions at other sites of the molecule, which can be later deprotected to unmask the amine for further derivatization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 20676-54-4 | |
| Molecular Formula | C10H10ClNO3 | |
| Molecular Weight | 227.64 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 126-130 °C | |
| SMILES | COC(=O)c1cc(Cl)ccc1NC(C)=O | |
| InChI Key | TVAAIYFBEWHVCV-UHFFFAOYSA-N |
Application I: A Gateway to Tolvaptan Synthesis via N-Deacetylation
One of the most significant applications of this compound is its role as a protected precursor to Methyl 2-amino-5-chlorobenzoate. This amino derivative is a crucial intermediate in the industrial synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH)[1].
The strategic use of the acetamido group as a protecting group for the amine allows for greater control in the early stages of a multi-step synthesis. The subsequent deacetylation is a critical step to reveal the nucleophilic amine for downstream reactions.
Workflow for the Synthesis of Methyl 2-amino-5-chlorobenzoate
Caption: N-Deacetylation of this compound.
Protocol 1: Acid-Catalyzed N-Deacetylation
This protocol outlines a standard procedure for the removal of the acetyl protecting group under acidic conditions. The choice of acid and reaction conditions is critical to ensure efficient deprotection while minimizing ester hydrolysis.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (10 g, 43.9 mmol) in methanol (100 mL).
-
Acid Addition: To the stirred solution, slowly add concentrated hydrochloric acid (20 mL). The addition should be done carefully, as the reaction may be exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Methyl 2-amino-5-chlorobenzoate can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white crystalline solid. A similar procedure is referenced for the synthesis of the amino compound from 2-amino-5-chlorobenzoic acid[2].
Expert Insight: The key to this protocol is the careful control of the reaction time and temperature to favor N-deacetylation over the hydrolysis of the methyl ester. While some ester hydrolysis may occur, the work-up and purification steps are designed to isolate the desired amino ester.
Application II: Synthesis of Bioactive Heterocycles - Benzoxazinones and Quinazolinones
This compound is an excellent starting material for the synthesis of 6-chloro-substituted benzoxazinones and quinazolinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthetic Pathway to Benzoxazinones and Quinazolinones
References
Application Note & Protocol: Strategic Acylation of 2-amino-5-chlorobenzoic Acid
Introduction: The Significance of N-Acylated Anthranilic Acids
2-amino-5-chlorobenzoic acid is a vital scaffold in synthetic organic chemistry, serving as a precursor for a multitude of pharmacologically active compounds and functional materials.[1][2] Its derivatives are integral to the synthesis of pharmaceuticals, including anti-inflammatory agents, diuretics, and kinase inhibitors, as well as agrochemicals and dyes.[1][2] The acylation of the amino group is a fundamental transformation that modulates the molecule's electronic properties, solubility, and biological activity, paving the way for further structural elaboration.
This document provides a comprehensive, field-tested protocol for the N-acylation of 2-amino-5-chlorobenzoic acid, using N-acetylation with acetic anhydride as a representative example. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively.
Foundational Principles: The Chemistry of N-Acylation
The acylation of an amine is a classic example of nucleophilic acyl substitution . The reaction involves the attack of a nucleophile (the lone pair of electrons on the nitrogen atom of the amine) on the electrophilic carbonyl carbon of an acylating agent.
Common acylating agents include:
-
Acid Anhydrides (e.g., Acetic Anhydride): Highly reactive and efficient. The reaction produces a carboxylic acid as a byproduct.
-
Acyl Halides (e.g., Acetyl Chloride): Extremely reactive, often requiring a base to neutralize the hydrogen halide (e.g., HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
The general mechanism proceeds via a tetrahedral intermediate, which then collapses to expel a leaving group (carboxylate for an anhydride, or halide for an acyl chloride), resulting in the formation of the stable amide bond.
A well-known named reaction for this transformation is the Schotten-Baumann reaction , which typically employs an acyl chloride in a biphasic system with an aqueous base like sodium hydroxide.[4][5][6] The base serves two critical functions: it neutralizes the HCl byproduct, driving the reaction forward, and it can deprotonate the amine, increasing its nucleophilicity.[3][4] While highly effective, this protocol will focus on a more direct method using acetic anhydride, which is well-suited for this particular substrate and avoids the strong aqueous base that could complicate purification due to the presence of the acidic carboxylic acid group on the substrate.
Materials, Reagents, and Safety
Reagent & Material Data
A summary of the primary chemicals required for this protocol is presented below.
| Reagent/Material | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |
| 2-Amino-5-chlorobenzoic acid | 635-21-2 | C₇H₆ClNO₂ | 171.58 | Off-white to tan solid.[7] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Colorless liquid, pungent odor, lachrymator, corrosive. Reacts with water.[8] |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | Liquid solvent. |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 | Flammable liquid solvent. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 | Corrosive liquid, used for pH adjustment during workup. |
Required Equipment
-
Magnetic stir plate with heating capabilities
-
25 mL or 50 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stir bar
-
Reflux condenser (optional, but recommended)
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask for vacuum filtration
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Analytical balance
-
Thin-Layer Chromatography (TLC) plate, chamber, and appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexanes with a drop of acetic acid)
Critical Safety Precautions
This procedure must be performed in a certified chemical fume hood.[8] Adherence to standard laboratory safety protocols is mandatory.[9][10][11]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are required at all times.[10]
-
Acetic Anhydride Hazard: Acetic anhydride is corrosive, a lachrymator (causes tearing), and its vapors are harmful.[8][12] Handle with extreme care, avoid inhalation, and prevent contact with skin and eyes. It reacts exothermically with water.
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Aqueous filtrate should be neutralized before disposal.
Experimental Workflow Overview
The overall process from starting material to purified product is outlined below.
Caption: Workflow for the N-acetylation of 2-amino-5-chlorobenzoic acid.
Detailed Experimental Protocol
This protocol details the N-acetylation to yield 2-acetamido-5-chlorobenzoic acid.
Step 1: Reaction Setup
-
Place 1.0 g (5.83 mmol) of 2-amino-5-chlorobenzoic acid into a 25 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In the fume hood, add 3.0 mL (approx. 3.24 g, 31.7 mmol, ~5.4 eq.) of acetic anhydride to the flask.[12] The use of an excess of acetic anhydride ensures the reaction goes to completion and can also serve as the reaction solvent.
Step 2: Acylation Reaction
-
Place the flask on a hot plate and begin stirring.
-
Gently warm the mixture to approximately 100-110°C. The solid should dissolve, forming a clear or slightly colored solution.[12]
-
Maintain this temperature and continue stirring for 15-30 minutes.
-
(Optional but Recommended) Monitor the reaction progress by TLC. Withdraw a tiny aliquot, quench it with a drop of water, dissolve in ethyl acetate, and spot on a TLC plate against the starting material. The product should be less polar than the starting amine.
Step 3: Workup and Isolation
-
Remove the flask from the heat and allow it to cool to room temperature. The product may begin to crystallize at this stage.
-
CAUTIOUSLY add 5 mL of cold deionized water to the mixture in the fume hood.[12] This step quenches the excess acetic anhydride by converting it to acetic acid. The reaction is exothermic. Add the water slowly, especially at first.
-
Stir the resulting slurry for 10-15 minutes to ensure all anhydride is decomposed and to promote precipitation of the product.
-
If precipitation is incomplete, gently scratch the inside of the flask with a glass rod or cool the mixture in an ice bath.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with two small portions (5-10 mL each) of cold deionized water to remove acetic acid and other water-soluble impurities.
Step 4: Purification and Analysis
-
Transfer the crude solid to a clean beaker for recrystallization.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the final product in a vacuum oven or air-dry to a constant weight.
-
Determine the final mass and calculate the percentage yield.
-
Characterize the product by measuring its melting point and, if available, obtaining NMR and IR spectra to confirm its structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction (insufficient heating time/temp).2. Wet starting material/reagents. | 1. Monitor reaction by TLC to ensure completion before workup.2. Ensure 2-amino-5-chlorobenzoic acid is dry. Use fresh acetic anhydride. |
| Oily Product/Fails to Solidify | 1. Presence of unreacted starting material or excess acetic acid.2. Impurities. | 1. Ensure thorough washing with cold water during initial filtration.2. Try triturating the oil with a non-polar solvent like hexanes to induce solidification before recrystallization. |
| Product is Discolored | Impurities in the starting material or slight decomposition during heating. | Perform a charcoal treatment during recrystallization. Dissolve the crude product in the hot solvent, add a small amount of activated charcoal, boil briefly, and filter hot. |
| Broad Melting Point Range | The product is impure. | Repeat the recrystallization step, ensuring slow cooling to promote the formation of well-defined crystals. Ensure the product is completely dry. |
Conclusion
The N-acylation of 2-amino-5-chlorobenzoic acid is a robust and essential transformation for synthesizing valuable chemical intermediates. The provided protocol, centered on the use of acetic anhydride, offers a straightforward, high-yielding, and reliable method for achieving this conversion. By understanding the core chemical principles and potential pitfalls outlined in this guide, researchers can confidently execute this procedure and adapt it for the synthesis of a diverse array of N-acylated anthranilic acid derivatives.
References
- Schotten–Baumann reaction - Grokipedia. Provides a detailed overview of the Schotten-Baumann reaction, including its mechanism, conditions, and applications in organic synthesis.
- Chemistry Schotten Baumann Reaction - SATHEE. Discusses the reaction conditions and mechanism of the Schotten-Baumann reaction for synthesizing amides from amines and acyl chlorides.
- Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Explains the acylation of amines and alcohols using acyl halides or anhydrides in the presence of an aqueous alkaline solution.
- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides - Benchchem. Provides a detailed protocol for the Schotten-Baumann reaction for synthesizing amides.
- Schotten-Baumann Reaction - Organic Chemistry Portal. Describes the use of a base to drive the equilibrium in amide formation from amines and acid chlorides.
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Discusses the reactivity and various syntheses involving anthranilic acid and its derivatives.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Reviews the synthesis of N-acetyl anthranilic acid derivatives from the sodium salt of anthranilic acid and acetic anhydride.
- How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? - Guidechem. Details the applications of 2-amino-5-chlorobenzoic acid as an intermediate in the production of dyes, pigments, pharmaceuticals, and other chemical products.
- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Describes the synthesis of various N-acyl derivatives of anthranilic acid.
- Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed. Research on the synthesis and evaluation of N-acylanthranilic acid derivatives.
- SAFETY DATA SHEET - Acetic Acid. Provides safety information for handling acetic acid, a byproduct of the reaction.
- anthranilic acid acetylation in various conditions - Sciencemadness.org. Forum discussion detailing various user experiences and methods for acetylating anthranilic acid.
- 2-Amino-5-chlorobenzoic acid synthesis - ChemicalBook. Provides synthetic routes for preparing 2-amino-5-chlorobenzoic acid.
- Process for acylation of aromatic compounds - Google Patents. Patent describing a process for the acylation of aromatic compounds using a reusable solid catalyst.
- What safety precautions should you take when working with acetic anhydride? - Quora. A discussion forum outlining safety measures for handling acetic anhydride, including the use of fume hoods and appropriate PPE.
- Synthesis path for 2-amino-5-chlorobenzothiazol derivatives 2-10. Scientific diagram illustrating a synthesis pathway for derivatives of a related compound.
- Preparation method of 2-amino-5-chlorobenzamide - Google Patents. Patent describing a two-step synthesis method for a derivative of the title compound.
- Preparation of 2-amino-5-chlorobenzoic acid - PrepChem.com. A described synthesis of 2-amino-5-chlorobenzoic acid from anthranilic acid and sulfuryl chloride.
- Experiment 8 - Amide Preparation - WebAssign. A laboratory procedure for the preparation of N-Acetylanthranilic acid from anthranilic acid and acetic anhydride.
- 2-Amino-5-Chloro Benzoic acid - Anshul Specialty Molecules. Product information sheet detailing the uses of 2-amino-5-chloro benzoic acid in the pharmaceutical and agrochemical industries.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. General safety guidelines for working in a chemical laboratory.
- How to Safely Handle Reactive Chemicals - The Chemistry Blog. Provides key takeaways and protocols for safely handling reactive chemicals, including the use of PPE.
- Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids - Taylor & Francis Online. Reviews the application and mechanisms of Friedel-Crafts acylation reactions.
- (PDF) Friedel-Crafts acylation of aromatic compounds - ResearchGate. Describes an efficient method for the Friedel-Crafts acylation of various aromatic compounds.
- Safe Handling of Chemicals - YouTube. A video outlining general guidelines for safely handling chemicals in a laboratory setting.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives... Research article on the synthesis of derivatives from 2-amino-5-chlorobenzothiazole.
- Synthesis of 2-amino-5-chlorobenzoic acid - PrepChem.com. Describes a synthesis procedure for 2-amino-5-chlorobenzoic acid via hydrogenation.
- Preparation of 2-chloro-5-aminobenzoic acid - Google Patents. Patent for a process to prepare and isolate a related isomer, 2-chloro-5-amino-benzoic acid.
- 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem. PubChem entry providing chemical and physical properties for 2-amino-5-chlorobenzoic acid.
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents. Patent describing processes for preparing related aminobenzoic acid derivatives.
- Acylation Of Aromatic Compounds - Chemcess. An overview of Friedel-Crafts acylation, including catalysts, solvents, and mechanisms.
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. An educational resource explaining the mechanism and conditions for Friedel-Crafts reactions.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. 2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. youtube.com [youtube.com]
- 12. webassign.net [webassign.net]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-acetamido-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 2-acetamido-5-chlorobenzoate in Pharmaceutical Synthesis
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structure, featuring a substituted aniline core, makes it a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). A notable application of this intermediate is in the manufacturing pathway of certain therapeutic agents where the acetamido and chloro-substituted benzene ring system is a crucial pharmacophore. The demand for high-purity this compound necessitates a robust, scalable, and economically viable synthetic process. This guide provides a comprehensive overview of the large-scale synthesis, including detailed protocols, mechanistic insights, process safety considerations, and analytical methodologies.
Strategic Approach to Large-Scale Synthesis
The industrial production of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic strategy involves three key transformations:
-
Esterification: The synthesis commences with the esterification of 2-amino-5-chlorobenzoic acid to produce Methyl 2-amino-5-chlorobenzoate. The Fischer esterification is the method of choice for large-scale production due to its cost-effectiveness and simplicity.[1][2]
-
N-Acetylation: The amino group of Methyl 2-amino-5-chlorobenzoate is then acetylated to yield the final product, this compound. This step is critical for modifying the reactivity of the amino group and for building the final molecular architecture.
-
Purification: The final product is purified to meet the stringent purity requirements of the pharmaceutical industry, typically through recrystallization.
This guide will delve into the practical and theoretical considerations of each of these stages, providing a framework for successful and safe large-scale production.
Part 1: Synthesis of the Key Intermediate: Methyl 2-amino-5-chlorobenzoate
The precursor for the final acetylation step is Methyl 2-amino-5-chlorobenzoate. This intermediate is synthesized via the Fischer esterification of 2-amino-5-chlorobenzoic acid.
Reaction Scheme: Fischer Esterification
Sources
Application Notes & Protocols: Leveraging Methyl 2-acetamido-5-chlorobenzoate as a Versatile Scaffold for Novel Compound Synthesis
Abstract
Methyl 2-acetamido-5-chlorobenzoate is a trifunctional chemical building block offering a robust platform for the synthesis of diverse and complex molecular architectures. Its strategic placement of an acetamido group, a chloro substituent, and a methyl ester provides orthogonal chemical handles for sequential or selective functionalization. This guide provides an in-depth exploration of the reactivity of this scaffold and details field-proven protocols for its transformation into novel compounds. We will delve into key synthetic strategies, including palladium-catalyzed cross-coupling reactions and manipulations of the amide and ester functionalities, providing researchers in medicinal chemistry and materials science with the foundational knowledge to exploit this versatile intermediate.
Introduction: The Strategic Value of this compound
This compound (CAS No: 20676-54-4) is a white to off-white crystalline solid with the molecular formula C₁₀H₁₀ClNO₃.[1][2] While its structure is relatively simple, it is precisely this simplicity, combined with three distinct functional groups, that makes it a powerful starting material in multi-step synthesis.
The true value of this building block lies in the differential reactivity of its functional groups:
-
The Aryl Chloride (C5-Cl): This is the primary site for introducing molecular complexity. The chlorine atom serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This position is ideal for appending various aryl, heteroaryl, or amino moieties.
-
The Acetamido Group (C2-NHAc): This group serves two main purposes. Firstly, it acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions during manipulations at the C5 position. Secondly, it can be hydrolyzed under acidic or basic conditions to reveal the free amine (Methyl 2-amino-5-chlorobenzoate), which can then participate in a vast array of subsequent reactions such as amide couplings, diazotizations, or the formation of heterocyclic rings like quinazolinones.[3]
-
The Methyl Ester (C1-CO₂Me): This group can be readily hydrolyzed (saponified) to the corresponding carboxylic acid. The resulting acid is a versatile handle for forming amides, esters, and other derivatives, significantly expanding the diversity of accessible compounds.
This trifecta of functionalities allows for a modular and strategic approach to synthesis, enabling the construction of large and diverse compound libraries from a single, readily available starting material.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20676-54-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |
| Molecular Weight | 227.64 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 126-130 °C | [2] |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 2-Acetamido-5-chlorobenzoic Acid Methyl Ester, N-Acetyl-5-chloroanthranilic Acid Methyl Ester | [1] |
Core Synthetic Transformations and Mechanistic Rationale
The strategic application of this compound hinges on the selective manipulation of its functional groups. The following section outlines the key transformations and the chemical logic underpinning these reactions.
References
Application Note: High-Throughput Quantification of Methyl 2-acetamido-5-chlorobenzoate
Abstract
This application note provides a comprehensive guide for the quantitative analysis of Methyl 2-acetamido-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis. We present two robust and validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and trace-level analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, from sample preparation to data analysis. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 20676-54-4) is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring an acetamido group and a chlorine substituent on a benzoate backbone, necessitates precise analytical control to ensure the purity, consistency, and safety of the final drug product. Inaccurate quantification or failure to detect impurities can have significant ramifications on reaction yield, impurity profiles of subsequent synthetic steps, and the overall quality of the API.
The methods detailed in this guide are developed to provide high accuracy, precision, and robustness, addressing the needs of both process chemistry monitoring and final product quality assurance.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀ClNO₃ | |
| Molecular Weight | 227.64 g/mol | |
| Melting Point | 126-130 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane | [1][2] |
The compound's solid nature and melting point indicate it is not highly volatile, making HPLC a primary technique of choice.[2] However, its thermal stability is sufficient for GC analysis if required.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
For routine quality control, speed, and reliability, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard. This method separates the analyte from potential impurities based on hydrophobicity.
Rationale for Method Design
-
Reversed-Phase C18 Column: A C18 column is selected for its versatility and strong retention of moderately polar to nonpolar compounds like this compound. The long alkyl chains provide excellent separation efficiency.[2]
-
Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is chosen to ensure elution of the main analyte with a good peak shape while also separating earlier-eluting polar impurities and later-eluting nonpolar byproducts.
-
UV Detection: The aromatic ring and conjugated system in the molecule result in strong UV absorbance, allowing for sensitive detection. A wavelength of 254 nm is commonly effective for aromatic compounds and provides a good signal-to-noise ratio.[2]
Experimental Workflow: HPLC
Caption: High-level workflow for HPLC analysis.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with binary or quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60% to 90% B; 15-17 min: 90% B; 17.1-20 min: 60% B (re-equilibration) |
Procedure:
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (60:40 v/v). This composition mirrors the starting mobile phase to ensure good peak shape upon injection.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a stock solution of ~500 µg/mL. Further dilutions can be made to establish a calibration curve (e.g., 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[2]
-
Filtration: Filter all standard and sample solutions through a 0.45 µm PTFE or nylon syringe filter to remove particulates that could damage the HPLC column.[3]
-
Analysis: Set up the HPLC system with the conditions specified above. Inject the prepared solutions and acquire the chromatograms.
-
Quantification: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique and is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.
Rationale for Method Design
-
GC Separation: Given its melting point, this compound is sufficiently thermally stable for GC analysis. A non-polar DB-5 or equivalent column is suitable for separating compounds based on their boiling points and polarity.[2][4]
-
Flame Ionization Detector (FID): For quantification, FID offers a robust, linear response over a wide concentration range.
-
Mass Spectrometry (MS) Detector: For identification, MS provides mass-to-charge ratio information, enabling structural elucidation of unknown impurities and definitive confirmation of the main analyte.
Experimental Workflow: GC-MSdot
Sources
functionalization of the aromatic ring in Methyl 2-acetamido-5-chlorobenzoate
An Application Guide to the Strategic Functionalization of Methyl 2-acetamido-5-chlorobenzoate
For inquiries, contact: Senior Application Scientist, Chemical Synthesis Division
Introduction
This compound is a polysubstituted aromatic compound that serves as a highly versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure features three distinct substituents—an activating acetamido group, a deactivating chloro group, and a deactivating methyl ester group—which present both challenges and opportunities for selective functionalization. This guide provides a detailed exploration of the chemical reactivity of this substrate, offering experimentally-grounded protocols for its modification via electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling reactions. Our focus is on elucidating the underlying principles that govern regioselectivity and providing robust methodologies for researchers in medicinal chemistry and process development.
Section 1: Regiochemical Control in Electrophilic Aromatic Substitution
The outcome of any electrophilic aromatic substitution reaction on this compound is dictated by the cumulative electronic and steric effects of its existing substituents. A thorough understanding of these directing effects is paramount for predicting and achieving the desired substitution pattern.
-
2-Acetamido Group (-NHCOCH₃): This is a strongly activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom donates significant electron density into the aromatic ring via a powerful resonance effect (+R). Although the acetyl group moderates this activation compared to a simple amino group, the +R effect overwhelmingly surpasses its inductive electron-withdrawing effect (-I), making the ortho and para positions electronically rich and highly susceptible to electrophilic attack.[1][2]
-
5-Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing nature (-I) but are nonetheless ortho, para-directing. This is because the lone pairs on the chlorine atom can participate in resonance (+R), which preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions.[3][4]
-
1-Methyl Ester Group (-COOCH₃): This is a moderately deactivating, meta-directing group. Both its inductive and resonance effects withdraw electron density from the aromatic ring, making the ring less nucleophilic and directing incoming electrophiles to the meta position.[5]
Synergistic and Competitive Effects:
The acetamido group is the most powerful activating group on the ring and therefore exerts dominant control over the position of substitution.
-
The position para to the acetamido group (C5) is already occupied by the chloro substituent.
-
The two ortho positions are C1 (substituted by the ester) and C3.
-
Therefore, incoming electrophiles are overwhelmingly directed to the C3 position , which is ortho to the highly activating acetamido group and meta to both deactivating groups. This convergence of directing effects leads to a high degree of regioselectivity.
Section 2: Protocols for Electrophilic Aromatic Substitution
Nitration: Installation of a Versatile Functional Handle
Introducing a nitro group at the C3 position yields Methyl 2-acetamido-5-chloro-3-nitrobenzoate. The nitro group is a valuable synthetic handle that can be readily reduced to an amine, enabling a wide range of subsequent derivatizations. The reaction requires careful temperature control to prevent side reactions.
Reaction Scheme: this compound + HNO₃/H₂SO₄ → Methyl 2-acetamido-5-chloro-3-nitrobenzoate
Protocol: Nitration
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add this compound (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until complete dissolution.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3 mL) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from methanol or ethanol to afford the pure Methyl 2-acetamido-5-chloro-3-nitrobenzoate.
| Parameter | Condition | Rationale |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Generates the highly electrophilic nitronium ion (NO₂⁺).[5] |
| Temperature | 0-5 °C | Controls the exothermic reaction and minimizes polysubstitution.[6][7] |
| Time | 1-3 hours | Allows for complete conversion while avoiding degradation. |
| Workup | Quenching on ice | Precipitates the organic product from the strong acid solution. |
| Expected Yield | 75-85% | Based on analogous reactions on similarly substituted rings. |
Cautionary Note on Friedel-Crafts Reactions
While Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds, they are not recommended for this substrate. The reasons are twofold:
-
Ring Deactivation: The presence of two deactivating groups (-Cl and -COOCH₃) significantly reduces the nucleophilicity of the aromatic ring, rendering it unreactive towards the conditions of most Friedel-Crafts reactions.[8][9]
-
Catalyst Poisoning: The nitrogen atom of the acetamido group is a Lewis base and will irreversibly complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[10][11]
Section 3: Palladium-Catalyzed Cross-Coupling at the C5-Position
The chloro-substituent at the C5 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, providing an alternative and powerful strategy for functionalization that is orthogonal to electrophilic substitution.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for coupling aryl chlorides with boronic acids to form biaryl structures, which are prevalent in medicinal chemistry.[12][13] While aryl chlorides are less reactive than their bromide or iodide counterparts, modern palladium catalysts with specialized ligands enable efficient coupling.
Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M), via syringe.
-
Catalyst Addition: To the stirred mixture, add the palladium catalyst system, for example, Pd₂(dba)₃ (2 mol%) and a suitable ligand like SPhos (4 mol%), under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Arylboronic Acid | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 90 | 18 | 70-80 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | 16 | 75-85 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 24 | 65-75 |
Summary
The functionalization of this compound can be achieved with high selectivity through two primary avenues. Electrophilic aromatic substitution is directed with high fidelity to the C3 position by the powerful activating effect of the C2-acetamido group. Alternatively, the C5-chloro atom provides a reliable handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of diverse biaryl scaffolds. The choice of strategy depends on the desired final structure, with these two approaches offering complementary methods for molecular elaboration.
References
- Vertex AI Search Result. (2018). Directional nature of the acetamido group in electrophilic substitution reaction.
- ECHEMI. (n.d.). Directional nature of the acetamido group in electrophilic substitution reaction.
- Organic Chemistry Tutor. (n.d.).
- Wikipedia. (n.d.).
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Wychem. (2022).
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- BenchChem. (2025).
- National Institutes of Health (NIH). (n.d.). Iron-Catalyzed C(sp2)–C(sp3)
- ANASAZI Instruments. (n.d.).
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- PubMed. (2011). Methyl 2-(4-acetamido-benzene-sulfon-amido)
- BYJU'S. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Khan Academy. (n.d.).
- Santa Cruz Biotechnology. (n.d.). methyl 5-[(4-aminobenzene)
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- YouTube. (2020).
- YouTube. (2016).
- National Institutes of Health (NIH). (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- YouTube. (2020).
- LabSolutions. (n.d.).
- OUCI. (n.d.).
- Scribd. (n.d.).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. aiinmr.com [aiinmr.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-acetamido-5-chlorobenzoate
Introduction
Methyl 2-acetamido-5-chlorobenzoate is a key chemical intermediate whose purity and consistent availability are paramount in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] Achieving a high yield of this compound requires careful control over a multi-step synthesis, where challenges in reaction selectivity, conversion rates, and purification are common.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and systematically improve your product yield and purity. We will explore the causality behind key experimental choices, grounding our recommendations in established chemical principles and literature-validated methods.
Section 1: Overview of the Primary Synthetic Pathway
The most common and cost-effective synthesis of this compound involves a three-step sequence starting from 2-aminobenzoic acid (anthranilic acid). Each step presents unique challenges that can impact the overall yield. Understanding this sequence is the first step toward troubleshooting and optimization.
Caption: Primary synthetic route to this compound.
Section 2: Troubleshooting Guide - Enhancing Yield at Each Step
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Step 1: Electrophilic Chlorination of Anthranilic Acid
This initial step is critical for establishing the correct substitution pattern. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution, but also to over-reaction.
Q: My chlorination reaction is producing a significant amount of a di-chlorinated byproduct, leading to low yields of 2-amino-5-chlorobenzoic acid. How can I improve the selectivity?
A: This is a classic selectivity problem. The formation of 3,5-dichloroanthranilic acid is a common side reaction when the reaction is too aggressive.[3] Here is how to troubleshoot:
-
Choice of Chlorinating Agent: Strong chlorinating agents can decrease selectivity. While effective, agents like sulfuryl chloride (SO₂Cl₂) must be used with precise stoichiometric control and under optimized temperature conditions.[3] Consider using N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF, which can offer milder reaction conditions and improved control.[4]
-
Temperature Control: Electrophilic aromatic substitutions are highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0-10°C) will decrease the reaction rate but significantly favor the mono-chlorinated product by reducing the energy available to overcome the activation barrier for the second chlorination.
-
Controlled Addition: Instead of adding the chlorinating agent all at once, add it dropwise or in portions to the solution of anthranilic acid. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second substitution on the already chlorinated product.
Q: The conversion of my starting material, anthranilic acid, is incomplete. What factors should I investigate?
A: Incomplete conversion points to issues with either the reagents or the reaction conditions.
-
Reagent Purity and Stoichiometry: Ensure your anthranilic acid is pure and dry. Verify the activity of your chlorinating agent; for example, sulfuryl chloride can decompose over time. Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent to drive the reaction to completion, but avoid a large excess which would promote di-substitution.
-
Solvent Choice: The solvent plays a crucial role. For reactions with sulfuryl chloride, an inert solvent like diethyl ether is often used.[3] For NCS, DMF is a common choice.[5] Ensure the solvent is anhydrous, as water can react with many chlorinating agents.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or an extended reaction time may be necessary.
Step 2: Fischer Esterification
This is an equilibrium-controlled reaction that requires careful management to achieve high conversion to Methyl 2-amino-5-chlorobenzoate.
Q: My esterification reaction does not go to completion, and I am left with a significant amount of unreacted carboxylic acid. How can I increase my yield?
A: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid, to produce an ester and water. To maximize your yield, you must shift the equilibrium to the product side, in accordance with Le Châtelier's principle.
-
Use a Large Excess of Alcohol: The most common strategy is to use the alcohol (in this case, methanol) as the reaction solvent.[5] This large excess pushes the equilibrium towards the formation of the methyl ester.
-
Efficient Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. While using excess methanol helps, for larger-scale reactions, using a Dean-Stark apparatus to physically remove water can be highly effective.
-
Choice and Amount of Catalyst:
-
Thionyl Chloride (SOCl₂): An excellent choice as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive. A key advantage is that the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion. A procedure involves refluxing 2-amino-5-chlorobenzoic acid with thionyl chloride in methanol.[5]
-
Sulfuric Acid (H₂SO₄): The classic Brønsted acid catalyst. Use a catalytic amount (typically 3-5 mol%). Using too much can lead to side reactions or dehydration.[6]
-
Troubleshooting Summary for Esterification
| Parameter | Recommended Action | Rationale |
| Methanol | Use as the reaction solvent (large excess). | Shifts equilibrium towards the product side. |
| Catalyst | Use Thionyl Chloride (SOCl₂) or catalytic H₂SO₄. | SOCl₂ forms a highly reactive intermediate; H₂SO₄ protonates the carbonyl. |
| Temperature | Reflux the reaction mixture. | Provides sufficient activation energy for the reaction. |
| Water | Ensure all reagents and glassware are dry. | Water inhibits the reaction by shifting the equilibrium to the left. |
Step 3: N-Acetylation
This is typically a high-yielding final step, but impurity formation can be an issue if not properly controlled.
Q: After acetylating Methyl 2-amino-5-chlorobenzoate, my final product is difficult to purify and appears to have impurities. What could be the cause?
A: This step is usually straightforward, but several factors can lead to an impure product.
-
Choice of Acetylating Agent:
-
Acetic Anhydride: Generally the reagent of choice. It is effective, and the acetic acid byproduct can be easily removed during workup.
-
Acetyl Chloride: Highly reactive but generates HCl, which can potentially catalyze the hydrolysis of the ester group if any water is present. It requires strictly anhydrous conditions and often a base (like pyridine or triethylamine) to scavenge the HCl.
-
-
Reaction Conditions:
-
Anhydrous Conditions: Ensure your starting material and solvent are dry. Water can hydrolyze the acetic anhydride and the ester product.
-
Temperature: The reaction is typically exothermic. Running it at room temperature or with gentle warming is usually sufficient. Overheating can lead to degradation and darker-colored impurities.
-
-
Workup Procedure: The most common method for isolating the product is precipitation. After the reaction is complete, pouring the reaction mixture into ice-water will precipitate the solid product, while the acetic acid byproduct and any excess acetic anhydride (which hydrolyzes) remain in the aqueous solution. Thoroughly washing the filtered solid with water is crucial to remove these acidic impurities.
References
Technical Support Center: Purification of Crude Methyl 2-acetamido-5-chlorobenzoate
Welcome to the technical support guide for the purification of Methyl 2-acetamido-5-chlorobenzoate (CAS No: 20676-54-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate and require high-purity material for their work. Here, we address common challenges, provide troubleshooting solutions, and offer detailed protocols based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of the crude product is highly dependent on the synthetic route, but it typically arises from the acetylation of Methyl 2-amino-5-chlorobenzoate. The most common impurities include:
-
Unreacted Starting Material: Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1) is a frequent impurity resulting from incomplete acetylation.[1][2]
-
Hydrolysis Product: 2-Acetamido-5-chlorobenzoic acid can form if the methyl ester is hydrolyzed during the reaction or workup, particularly in the presence of strong acids or bases.[3]
-
Reagent-Related Impurities: Residual acetylation reagents (e.g., acetic anhydride) and their by-products (e.g., acetic acid) may be present.
-
Isomeric Impurities: Depending on the synthesis of the precursor, trace amounts of other chlorinated isomers may be carried through.[4]
Q2: What are the key physical properties I should know for developing a purification strategy?
Understanding the physical properties of your target compound and its primary impurities is critical for selecting an effective purification method. The significant difference in melting points and polarity between the product and its common precursors is advantageous.
Table 1: Physical Properties of Target Compound and Key Impurities
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Polarity |
| This compound | 227.64 | 126-130 | White to off-white crystal/powder | Moderately Polar |
| Methyl 2-amino-5-chlorobenzoate | 185.61 | 66-68 | White to off-white crystalline powder | Less Polar than Product |
| 2-Acetamido-5-chlorobenzoic Acid | 213.62 | ~225-230 (Decomposes) | Solid | More Polar than Product |
Data sourced from various chemical suppliers and databases.[5][6][7]
Q3: My synthesis involves the esterification of 2-acetamido-5-chlorobenzoic acid. What challenges should I anticipate?
If your synthesis starts with the acid, the primary impurity will likely be unreacted 2-acetamido-5-chlorobenzoic acid. This impurity is significantly more polar than the desired methyl ester product. Purification is typically straightforward:
-
Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will selectively deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.
-
Chromatography: The acid will have a much lower Rf on a silica gel TLC plate and will be strongly retained on a silica column, allowing for easy separation from the ester product.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Problem 1: My isolated product is off-white, yellow, or even brown. How can I remove these colored impurities?
-
Causality: Colored impurities are often high-molecular-weight, conjugated by-products formed during the reaction, sometimes called "tars." They are typically present in trace amounts but are highly visible.
-
Solution 1: Activated Charcoal Treatment. This is the most effective method for removing colored impurities.
-
During recrystallization, dissolve your crude product completely in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid violent bumping.
-
Swirl the mixture and keep it hot for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the clear, colorless filtrate to cool for crystallization.
-
-
Solution 2: Recrystallization. Often, a simple recrystallization is sufficient, as the colored impurities may remain in the mother liquor. If the color persists, charcoal treatment is recommended.
Problem 2: My TLC/HPLC analysis shows a highly polar impurity (low Rf on TLC) that wasn't in my starting materials. What is it and how do I remove it?
-
Causality: This impurity is almost certainly the hydrolysis product, 2-acetamido-5-chlorobenzoic acid. Ester hydrolysis can be catalyzed by acidic or basic conditions, even trace amounts, especially if water is present during heating.[8]
-
Solution: Liquid-Liquid Extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution 2-3 times with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will convert the acidic impurity into its water-soluble sodium salt, which will partition into the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to recover the purified product.
-
Problem 3: My analysis shows a significant amount of a less polar impurity that corresponds to the starting material, Methyl 2-amino-5-chlorobenzoate. How do I remove it?
-
Causality: This indicates an incomplete acetylation reaction. The starting material is less polar than the product because the amide group in the product is more capable of hydrogen bonding than the amine group in the starting material, leading to stronger interaction with polar stationary phases (silica gel) and different solubility profiles.
-
Solution 1: Recrystallization. This is often the most efficient method for removing small to moderate amounts of this impurity. The difference in polarity and structure leads to different solubilities in a given solvent system. A solvent system where the product has high solubility when hot and low solubility when cold, while the impurity remains soluble, is ideal. (See Protocol 1).
-
Solution 2: Flash Column Chromatography. For complete separation, especially with larger amounts of impurity or for achieving >99.5% purity, column chromatography is the best choice. The product will elute later than the less polar starting material.[9] (See Protocol 2 and Table 2).
Purification Method Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 5. This compound | 20676-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with Methyl 2-acetamido-5-chlorobenzoate
Welcome to the technical support center for Methyl 2-acetamido-5-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this versatile intermediate. As Senior Application Scientists, we provide in-depth, field-tested insights to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: My N-acetylation of Methyl 2-amino-5-chlorobenzoate is incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete N-acetylation is a frequent issue. The primary causes often revolve around suboptimal reaction conditions, reagent purity, and the inherent reactivity of the starting material.
Root Cause Analysis:
-
Insufficient Acylating Agent: While a 1:1 molar ratio is stoichiometric, side reactions such as the hydrolysis of the acylating agent can consume it, leading to an incomplete reaction.[1]
-
Reaction Temperature and Time: Acetylation of aromatic amines can be sluggish. Insufficient reaction time or a temperature that is too low may not provide enough energy to overcome the activation barrier.
-
Base Selection: The choice and amount of base are critical. A weak base may not effectively neutralize the acid byproduct (e.g., HCl from acetyl chloride), which can protonate the starting amine, rendering it non-nucleophilic. An excess of a strong base could, however, promote unwanted side reactions.
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Aprotic solvents are generally preferred to prevent reaction with the acylating agent.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Increase the molar ratio of the acylating agent (e.g., acetyl chloride or acetic anhydride) to 1.1-1.5 equivalents.
-
Optimize Reaction Conditions:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
If the reaction is slow at room temperature, consider gently heating it to 40-50 °C.
-
-
Base and Solvent:
-
Use a non-nucleophilic base like triethylamine or pyridine, in a slight excess (1.1-1.2 equivalents), to scavenge the acid byproduct.
-
Ensure your solvent (e.g., dichloromethane, chloroform, or ethyl acetate) is anhydrous.
-
-
Consider Alternative Acetylating Agents: If issues persist, consider using a milder and more efficient acetylating agent.[2]
Q2: I am observing significant hydrolysis of the methyl ester group during my reaction. How can I prevent this?
A2: Hydrolysis of the methyl ester is a common side reaction, particularly under basic or acidic conditions, and can be exacerbated by the presence of water.[3][4][5]
Root Cause Analysis:
-
Presence of Water: Trace amounts of water in the reagents or solvent can lead to ester hydrolysis.
-
Reaction pH: Strongly basic or acidic conditions catalyze ester hydrolysis.[5][6] Amides are generally more stable to hydrolysis than esters.[7]
-
Elevated Temperatures: Prolonged heating can accelerate the rate of hydrolysis.[4]
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Use freshly distilled or anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Control pH:
-
If a base is required, use a non-nucleophilic organic base (e.g., pyridine, triethylamine) in place of strong aqueous bases like NaOH or KOH.
-
If the reaction must be performed under acidic conditions, use a non-aqueous acid source if possible.
-
-
Temperature Management:
-
Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Q3: My product, this compound, is difficult to purify. What purification strategies are most effective?
A3: Purification challenges often arise from the presence of unreacted starting materials, byproducts from side reactions, or the inherent solubility properties of the product.
Root Cause Analysis:
-
Similar Polarity of Product and Starting Material: The starting material, Methyl 2-amino-5-chlorobenzoate, and the product have similar polarities, which can make chromatographic separation difficult.
-
Formation of Diacetylated Byproduct: Over-acetylation can lead to the formation of a diacetylated byproduct, which may have a similar Rf value to the desired product in some solvent systems.[8]
-
Hydrolyzed Byproducts: The presence of the carboxylic acid from ester hydrolysis or the de-acetylated amine can complicate purification.
Troubleshooting Protocol:
-
Work-up Procedure:
-
After the reaction, perform an aqueous work-up. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and basic impurities.
-
Follow with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, including the hydrolyzed carboxylic acid.
-
Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Recrystallization: This is often the most effective method for purifying this compound.
-
Common solvent systems for recrystallization include ethanol/water, methanol/water, or ethyl acetate/hexanes.
-
Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals. The melting point of pure this compound is 126-130 °C.[9]
-
-
Column Chromatography:
-
If recrystallization is ineffective, column chromatography on silica gel can be used.
-
A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane.
-
Careful monitoring of fractions by TLC is crucial to separate the product from closely eluting impurities.
-
Q4: I am seeing an unexpected byproduct in my reaction. How can I identify it and prevent its formation?
A4: The formation of unexpected byproducts is often due to the electronic effects of the substituents on the aromatic ring or reactions with impurities. The chlorine atom is an electron-withdrawing group by induction but an ortho-, para-director due to resonance.[10][11] This dual nature can influence reactivity.[12]
Potential Byproducts and Their Prevention:
| Potential Byproduct | Plausible Cause | Prevention Strategy |
| Diacetylated Amine | Excess acylating agent and/or prolonged reaction time.[8] | Use a controlled amount of the acylating agent (1.05-1.1 equivalents) and monitor the reaction closely by TLC. |
| Hydrolyzed Ester (Carboxylic Acid) | Presence of water, strong acid or base catalysis.[13][14] | Maintain anhydrous conditions and use non-aqueous bases or acids where possible. |
| De-acetylated Product | Vigorous acidic or basic work-up conditions. | Use mild work-up conditions (e.g., dilute acids and bases) and avoid prolonged exposure. |
| Ring Substitution Byproducts | In reactions involving electrophiles, the acetamido group is a strong activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director.[15] | Carefully control the stoichiometry of electrophilic reagents and reaction temperature to favor the desired substitution pattern. |
Identification of Byproducts:
-
Spectroscopic Analysis: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the structure of the byproduct. Reference spectra for the starting material and product can be found in chemical databases.[16][17]
-
Literature Search: Search for known side reactions of similar N-acetylated aromatic compounds.[18]
Experimental Workflow: N-Acetylation of Methyl 2-amino-5-chlorobenzoate
Troubleshooting Logic Diagram
References
-
Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Retrieved from [Link]
-
Stack Exchange. (2015). Reactivity of chlorobenzene and benzene in electrophilic substitutions. Chemistry Stack Exchange. Retrieved from [Link]
-
Banks, R. E., Field, D. S., & Haszeldine, R. N. (1969). Mechanisms for reactions of halogenated compounds. Part 2. Orienting effects of chlorine substituents in nucleophilic aromatic substitution. Journal of the Chemical Society C: Organic, 1822. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PubChem. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
CHEM 335 Lecture 11-3-25. (2020, November 4). Covering substituent effects on electrophilic aromatic substitution. [Video]. YouTube. [Link]
-
Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Dent, M., et al. (2022). Use of human liver and EpiSkin™ S9 subcellular fractions as a screening assays to compare the in vitro hepatic and dermal metabolism of 47 cosmetics-relevant chemicals. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Clark, J. (n.d.). The hydrolysis of amides. Chemguide. Retrieved from [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
-
Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. Retrieved from [Link]
-
Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]
-
Miraqyan, N. A. (2014). N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the YSU A: Chemistry and Biology, 1, 161-164. Retrieved from [Link]
-
Edwards, O. E., & Singh, T. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(4), 995-998. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobenzoate. PubChem. Retrieved from [Link]
-
Wychem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Gemo, N., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
Santos, J. C., et al. (2015). Chemoselective hydrolysis of methyl 2-acetoxybenzoate using free and entrapped esterase in K-carrageenan beads. ResearchGate. Retrieved from [Link]
-
Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Retrieved from [Link]
-
Dong, W., et al. (2011). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. byjus.com [byjus.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. jocpr.com [jocpr.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 16. This compound(20676-54-4) 1H NMR [m.chemicalbook.com]
- 17. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
common impurities in commercial Methyl 2-acetamido-5-chlorobenzoate
Welcome to the technical support resource for Methyl 2-acetamido-5-chlorobenzoate (CAS No. 20676-54-4). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use and analysis of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Introduction: Understanding the Purity Profile
This compound is a key intermediate in various synthetic pathways. While commercial grades typically offer high purity, often greater than 98.0% as determined by Gas Chromatography (GC)[1], the presence of minor impurities can significantly impact the outcome of sensitive downstream applications. These impurities can originate from the synthetic route, degradation, or storage. This guide will help you identify, troubleshoot, and mitigate issues arising from these common impurities.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common questions regarding impurities in commercial this compound.
FAQ 1: What are the most common impurities I should be aware of in my lot of this compound?
Based on the typical manufacturing process, which involves the acetylation of Methyl 2-amino-5-chlorobenzoate, several types of impurities can be present:
-
Starting Material Carryover: The most common impurity is the unreacted starting material, Methyl 2-amino-5-chlorobenzoate [2][3].
-
Positional Isomers: Isomers of the parent molecule or the starting material can be formed during synthesis. An example is Methyl 2-acetamido-3-chlorobenzoate or other positional isomers of the chloro group.
-
Hydrolysis Products: Degradation through hydrolysis can lead to the formation of 2-Acetamido-5-chlorobenzoic acid (from ester hydrolysis) or the starting material, Methyl 2-amino-5-chlorobenzoate (from amide hydrolysis).
-
Over-Acetylation Products: While less common due to steric hindrance, di-acetylated byproducts are a theoretical possibility.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., toluene, ethyl acetate, methanol) and residual acetylation reagents (e.g., acetic anhydride, pyridine) may be present.
FAQ 2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
Yes, certain impurities can interfere with subsequent reactions.
-
The primary amine group in the unreacted starting material, Methyl 2-amino-5-chlorobenzoate , can compete in reactions where the acetamido group is intended to be unreactive, leading to unexpected side products.
-
The carboxylic acid group in the hydrolysis product, 2-Acetamido-5-chlorobenzoic acid , can alter the pH of the reaction mixture or react with bases, affecting catalyst activity and reaction kinetics.
FAQ 3: I am observing an unexpected peak in my HPLC/GC analysis. How can I identify it?
Identifying unknown peaks requires a systematic approach. We recommend the following workflow:
-
Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for any listed and quantified impurities.
-
Spiking Experiment: Spike your sample with a small amount of the suspected impurity (e.g., Methyl 2-amino-5-chlorobenzoate). If the peak area of the unknown increases, you have likely identified it.
-
Mass Spectrometry (MS): Couple your chromatography system to a mass spectrometer (LC-MS or GC-MS). The mass-to-charge ratio of the unknown peak can help determine its molecular weight and aid in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can provide definitive structural information[4].
Part 2: Troubleshooting Guides
This section provides detailed protocols for identifying and resolving specific impurity-related issues.
Troubleshooting Guide 1: Detecting and Quantifying Key Impurities
Issue: You suspect the presence of unreacted starting material or hydrolysis products in your sample.
Solution: High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of these impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
Data Interpretation:
| Compound | Expected Retention Time (Approx.) |
| 2-Acetamido-5-chlorobenzoic acid | Earlier than the main peak |
| Methyl 2-amino-5-chlorobenzoate | Earlier than the main peak |
| This compound | Main Peak |
Note: Retention times are approximate and will vary depending on the specific column and HPLC system.
Caption: Workflow for HPLC analysis of impurities.
Troubleshooting Guide 2: Purification of this compound
Issue: Your sample contains an unacceptable level of impurities for your application.
Solution: Recrystallization is an effective method for purifying this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve your sample of this compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Validation of Purity: After recrystallization, re-analyze the purified material using the HPLC method described in Troubleshooting Guide 1 to confirm the removal of impurities.
Caption: Recrystallization workflow for purification.
Part 3: Chemical Structures of Common Impurities
Understanding the structures of potential impurities is crucial for their identification.
Caption: Structures of the main compound and key impurities.
References
-
This compound. LabSolutions. [Link]
-
Methyl 2-amino-5-chlorobenzoate. PubChem. [Link]
-
The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
stability issues of Methyl 2-acetamido-5-chlorobenzoate under acidic conditions
A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions
Welcome to the technical support guide for Methyl 2-acetamido-5-chlorobenzoate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter stability challenges in acidic environments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to help you troubleshoot and ensure the integrity of your experiments.
Introduction: The Dual Challenge of a Multi-Functional Molecule
This compound is a compound featuring two key functional groups susceptible to acid-catalyzed degradation: an amide and a methyl ester . Understanding the reactivity of both is critical for predicting and controlling its stability. Acidic conditions, often employed in formulation, synthesis, or analytical sample preparation, can initiate hydrolysis at either of these sites, leading to the formation of distinct degradation products. This guide will walk you through the mechanisms of degradation, factors influencing stability, and robust protocols for monitoring and troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an acidic solution?
Under acidic conditions, the primary degradation pathway is hydrolysis. This reaction involves the cleavage of a chemical bond by the addition of water. For this specific molecule, two distinct hydrolysis reactions can occur:
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form a carboxylic acid.
-
Amide Hydrolysis: The acetamido group can be hydrolyzed to form a primary amine.
Both reactions are catalyzed by the presence of acid (H⁺), which protonates the carbonyl oxygen of the respective group, making the carbonyl carbon a more potent electrophile for nucleophilic attack by water.[1][2][3]
Q2: Which functional group is more susceptible to acid-catalyzed hydrolysis: the ester or the amide?
Generally, esters are more susceptible to acid-catalyzed hydrolysis than amides. The lone pair of electrons on the amide nitrogen participates in resonance with the carbonyl group, making the amide carbonyl carbon less electrophilic and the C-N bond stronger than the corresponding C-O bond in an ester.[2] Therefore, under mild acidic conditions, you are more likely to observe the initial formation of 2-acetamido-5-chlorobenzoic acid from ester hydrolysis. However, under more stringent conditions (e.g., strong acid, elevated temperature), hydrolysis of both the amide and ester groups can occur.
Q3: What are the expected degradation products I should look for?
Depending on the severity of the acidic conditions, you can expect to see one or more of the following degradation products:
| Degradation Product Name | Structure | Formation Pathway |
| 2-Acetamido-5-chlorobenzoic acid | Hydrolysis of the methyl ester | Mild to strong acid |
| Methyl 2-amino-5-chlorobenzoate [4] | Hydrolysis of the amide | Strong acid, heat |
| 2-Amino-5-chlorobenzoic acid | Hydrolysis of both ester and amide | Strong acid, heat |
Q4: What experimental factors will influence the rate of degradation?
Several factors can accelerate the hydrolysis of this compound:
-
pH/Acid Strength: The rate of hydrolysis is directly proportional to the concentration of hydronium ions (H₃O⁺). Lower pH values or the use of stronger acids will result in faster degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating a sample in an acidic solution is a common method in forced degradation studies to accelerate the process.[5][6]
-
Solvent System: The presence of water is necessary for hydrolysis. If co-solvents are used, their nature and the concentration of water can influence the reaction rate.
-
Incubation Time: The extent of degradation will increase with the duration of exposure to acidic conditions.
Q5: How can I monitor the stability of my compound and quantify its degradation?
The most reliable method for monitoring stability is using a stability-indicating analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a UV detector or a mass spectrometer (LC-MS).[7]
A stability-indicating method is one that can accurately separate the intact parent compound from all its potential degradation products, allowing for precise quantification of each. To develop such a method, you would typically perform a forced degradation study.[5][8]
Visualizing the Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation routes for this compound under acidic conditions.
Caption: Primary acid-catalyzed hydrolysis pathways.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Rapid and complete loss of parent compound in my sample. | The acidic conditions are too harsh (concentration, temperature, or time). | Reduce the acid concentration (e.g., from 1M HCl to 0.1M HCl), lower the incubation temperature, or analyze samples at earlier time points.[8] |
| Multiple unexpected peaks appear in my chromatogram. | This could indicate secondary degradation, or interaction with formulation excipients. | Use LC-MS to identify the molecular weights of the new peaks and compare them to the expected degradation products. Analyze a sample of the compound in the acidic solution without any other excipients to isolate the source of degradation.[7] |
| My stability results are not reproducible. | Inconsistent sample preparation, temperature fluctuations, or inaccurate pH of the solution. | Ensure precise control over acid concentration and temperature. Use a calibrated pH meter. Standardize incubation times and quenching procedures meticulously. |
Experimental Protocols
Protocol 1: Forced Acidic Hydrolysis Stress Testing
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method, consistent with ICH guidelines.[5][8]
Objective: To achieve 5-20% degradation of the parent compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for quenching)
-
Volumetric flasks, pipettes
-
Water bath or incubator
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of organic solvent (e.g., methanol) and dilute with water to a final concentration of ~1 mg/mL.
-
Initiate Degradation: Transfer an aliquot of the stock solution to a reaction vial. Add an equal volume of 0.1 M HCl. For a parallel experiment, use 1 M HCl.
-
Incubate: Place the vials in a water bath set to a controlled temperature (e.g., 60 °C).
-
Monitor: Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
-
Quench the Reaction: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH solution (e.g., add 100 µL of 0.1 M NaOH to a 100 µL aliquot from the 0.1 M HCl reaction). This stops the degradation process.
-
Analyze: Dilute the quenched sample to a suitable concentration with your HPLC mobile phase and inject it into the HPLC-UV or LC-MS system.
-
Evaluate: If degradation is less than 5%, consider using a higher acid concentration or temperature. If it is over 20% in the first time point, use milder conditions.
Workflow for a Stability Study
Caption: Standard workflow for a forced degradation study.
References
-
Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
AK LECTURES. (2019). mechanism of amide hydrolysis. [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. [Link]
-
König, G., et al. (2007). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 111(13), 3506–3513. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Chem Help ASAP. (2019). acid-catalyzed mechanism of ester hydrolysis. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. [Link]
-
Al-Akayleh, F., et al. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 14(2), 654–661. [Link]
-
Gupta, A., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
ResearchGate. (n.d.). Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. [Link]
-
Kumar, V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5049-5056. [Link]
-
Der Pharma Chemica. (2015). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method. [Link]
-
Müller, R., et al. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528-537. [Link]
-
LabSolutions. (n.d.). This compound. [Link]
-
PubMed. (1997). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. [Link]
-
ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
ResearchGate. (n.d.). Methyl 2-(benzoyloxy)benzoate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 7. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: A Guide to Scaling the Synthesis of Methyl 2-acetamido-5-chlorobenzoate
Welcome to the technical support resource for the synthesis of Methyl 2-acetamido-5-chlorobenzoate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. We will move beyond simple procedural lists to explore the underlying chemical principles, address common scale-up challenges, and provide robust, field-tested solutions in a direct question-and-answer format.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound (C₁₀H₁₀ClNO₃, CAS No: 20676-54-4) is a multi-step process pivotal for the creation of various pharmaceutical intermediates.[1][2] A robust and scalable synthetic route is paramount for ensuring consistent yield, purity, and operational safety. The most reliable pathway, which we will detail here, involves three distinct chemical transformations:
-
Esterification: Conversion of 5-Chloro-2-nitrobenzoic acid to its methyl ester.
-
Reduction: Selective reduction of the nitro group to an amine.
-
Acetylation: Acylation of the resulting aniline to yield the final product.
This route is favored for its use of well-understood reactions and the crystalline nature of its intermediates, which facilitates purification at scale.
Experimental Protocols and Scale-Up Methodologies
Step 1: Esterification of 5-Chloro-2-nitrobenzoic Acid
The initial esterification is a critical step that sets the quality for the entire synthesis. While several methods exist, Fischer esterification with sulfuric acid catalysis is often preferred for its cost-effectiveness and simple reagents, though methods using dimethyl sulfate are also effective.[3]
Protocol: Fischer-Speier Esterification
-
Reactor Setup: Charge a suitably sized, baffled glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser with 5-Chloro-2-nitrobenzoic acid.
-
Reagent Addition: Add methanol as the solvent. The volume should be sufficient to create a mobile slurry.
-
Catalysis: Slowly add concentrated sulfuric acid catalytically while maintaining the internal temperature below 30°C. This addition is exothermic and requires careful monitoring at scale.
-
Reaction: Heat the mixture to reflux (typically 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (<1%).
-
Work-up & Isolation: Cool the reaction mixture. Quench by slowly transferring it into chilled water. The product, Methyl 5-chloro-2-nitrobenzoate, will precipitate as a solid. Filter the solid, wash thoroughly with water to remove acid, and dry under vacuum.
Data Table: Reagent Quantities for Scale-Up
| Reagent | Lab Scale (100g) | Pilot Scale (5kg) | Rationale / Notes |
| 5-Chloro-2-nitrobenzoic Acid | 100 g (0.496 mol) | 5.0 kg (24.8 mol) | Starting material (1.0 equiv). |
| Methanol | 500 mL | 25 L | Acts as both reagent and solvent. |
| Conc. Sulfuric Acid (98%) | 5 mL (0.094 mol) | 250 mL (4.7 mol) | Catalyst. Exothermic addition; control is crucial. |
| Water (for quench) | 2 L | 100 L | Used to precipitate the product and remove acid. |
| Expected Yield | ~90-95% | ~90-95% | Yields a white to light yellow solid.[4] |
Step 2: Reduction of Methyl 5-chloro-2-nitrobenzoate
The reduction of the aromatic nitro group is a high-energy transformation that requires careful control. Catalytic hydrogenation is the cleanest method, but transfer hydrogenation or metal/acid reduction are viable alternatives if high-pressure hydrogenation equipment is unavailable.
Protocol: Catalytic Hydrogenation
-
Reactor Setup: Charge a hydrogenation-rated reactor with Methyl 5-chloro-2-nitrobenzoate and a suitable solvent (e.g., Methanol or Ethyl Acetate).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst. The loading is typically 1-2% by weight relative to the starting material. The catalyst should be handled carefully, preferably as a wet paste to mitigate fire risk.
-
Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas (typically 3-5 bar). Stir the reaction vigorously to ensure efficient gas-liquid-solid mixing. The reaction is exothermic; use reactor cooling to maintain the temperature between 25-40°C.
-
Monitoring: Monitor the reaction by hydrogen uptake and periodic HPLC analysis.
-
Work-up & Isolation: Once complete, vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can be pyrophoric and should be quenched with water immediately.
-
Purification: Concentrate the filtrate under reduced pressure to obtain crude Methyl 2-amino-5-chlorobenzoate, which can often be used directly in the next step or recrystallized if necessary.[5][6]
Step 3: Acetylation of Methyl 2-amino-5-chlorobenzoate
This final step forms the desired amide. Acetic anhydride is a common, effective, and economical acetylating agent for this transformation.
Protocol: Acetylation with Acetic Anhydride
-
Reactor Setup: Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable solvent like ethyl acetate or toluene in a reactor.
-
Reagent Addition: Add a slight excess (1.1-1.2 equivalents) of acetic anhydride. The addition can be mildly exothermic.
-
Reaction: Heat the mixture gently (50-60°C) for 1-2 hours. The reaction is typically rapid and can be monitored by TLC or HPLC for the disappearance of the starting amine.
-
Work-up & Isolation: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, wash the organic solution with aqueous sodium bicarbonate to neutralize the acetic acid byproduct, followed by a water wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting solid, this compound, can be recrystallized (e.g., from ethanol or ethyl acetate/heptane) to achieve high purity (>98%).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of each synthetic step.
FAQs: Esterification (Step 1)
-
Q: My esterification reaction is stalling and won't go to completion, even after extended reflux. What's wrong?
-
A: The most common cause is the presence of water. Fischer esterification is an equilibrium-driven process. Water, a byproduct of the reaction, can push the equilibrium back towards the starting materials. On a large scale, ensure your methanol is anhydrous and that the starting 5-Chloro-2-nitrobenzoic acid is thoroughly dry. Insufficient catalytic acid can also be a cause; verify the concentration and amount of sulfuric acid used.
-
-
Q: During the quench step, the product oiled out instead of precipitating as a solid. How do I handle this?
-
A: "Oiling out" can occur if the quench is performed at too high a temperature or if impurities are present that act as a eutectic. Ensure your quench water is well-chilled (0-5°C). If it still oils out, you can attempt to granulate the oil by stirring vigorously at a low temperature for an extended period. Alternatively, you can perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate), followed by washing, drying, and solvent removal.
-
FAQs: Reduction (Step 2)
-
Q: The hydrogenation reaction is much slower at pilot scale than in the lab. Why?
-
A: This is a classic mass transfer limitation issue. In the lab, a small flask with a stir bar can achieve very efficient mixing. In a large reactor, achieving sufficient agitation to keep the solid catalyst suspended and ensure good hydrogen gas diffusion into the liquid phase is more challenging.[7] Review your reactor's agitation specifications (stirrer type, speed) and ensure they are adequate for a three-phase reaction. Increasing hydrogen pressure can also improve the reaction rate.
-
-
Q: I'm seeing byproducts in my crude Methyl 2-amino-5-chlorobenzoate. What are they and how can I avoid them?
-
A: Over-reduction is a possibility, leading to dehalogenation (loss of the chloro-substituent). This is more likely if the reaction is run for too long or at an elevated temperature. Careful monitoring by HPLC is key to stopping the reaction once the starting material is consumed. Incomplete reduction can also leave behind hydroxylamine or azoxy intermediates. Ensure adequate catalyst loading and hydrogen availability to drive the reaction fully to the desired amine.
-
FAQs: Acetylation (Step 3) & Final Product
-
Q: My final product has a persistent color and low purity even after recrystallization. What is the likely cause?
-
A: The purity of the input Methyl 2-amino-5-chlorobenzoate is critical.[1] If any colored impurities from the reduction step (like azoxy compounds) are carried forward, they can be difficult to remove later. Consider purifying the amine intermediate by recrystallization or a silica gel plug before acetylation. Another possibility is the formation of a di-acetylated byproduct if the reaction conditions are too harsh. Use of a slight excess of acetic anhydride and mild heating should prevent this.
-
-
Q: Crystallization of the final product is difficult at a large scale, resulting in fine powders that are hard to filter. Any suggestions?
-
A: This is a common physical chemistry challenge in scale-up. The cooling rate during crystallization has a major impact on crystal size. A slow, controlled cooling profile is essential for growing larger, more easily filterable crystals. Seeding the solution with a small amount of pure product at the point of supersaturation can also promote controlled crystal growth. Experiment with different anti-solvents or solvent combinations (e.g., ethanol/water, toluene/heptane) to find a system that provides optimal crystal morphology.
-
Safety Considerations for Scale-Up
-
Nitro Compounds: 5-Chloro-2-nitrobenzoic acid and its methyl ester are energetic compounds. While stable under normal conditions, they should be handled with care. Avoid excessive heating or mechanical shock.
-
Hydrogenation: Catalytic hydrogenation at scale carries a significant risk of fire or explosion. The reactor must be properly rated for pressure, and all procedures for purging with inert gas (nitrogen) before and after the reaction must be strictly followed. The palladium catalyst is pyrophoric upon exposure to air after the reaction and must be kept wet until it is safely quenched and disposed of.[7]
-
Reagent Handling: Acetic anhydride and sulfuric acid are corrosive. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and safety glasses/face shields, is mandatory. All additions and transfers should be performed in a well-ventilated area or under engineering controls.
This guide provides a foundational framework for scaling the synthesis of this compound. Successful scale-up requires a blend of robust chemical protocols and a keen understanding of the physical and engineering principles that govern large-scale reactions. Always perform a thorough safety review and consider a small-scale pilot run before committing to a full-scale manufacturing batch.
References
-
PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. PubChem Compound Summary for CID 135898. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 2-amino-5-chlorobenzoate. PubChem Compound Summary for CID 78878. Available at: [Link]
-
Wychem. This compound. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]
- Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
National Center for Biotechnology Information. Methyl 2-amino-5-chlorobenzoate. PubChem Compound Summary. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-chloro-2-nitrobenzoate | 51282-49-6 [chemicalbook.com]
- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refining the Workup of Methyl 2-acetamido-5-chlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-acetamido-5-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the post-reaction workup and purification for this important intermediate. Here, we move beyond a simple procedural outline to provide in-depth, experience-driven insights into potential challenges, offering validated solutions to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The primary impurities depend on the synthetic route, but typically, when synthesizing from Methyl 2-amino-5-chlorobenzoate and an acetylating agent (like acetic anhydride or acetyl chloride), you may encounter:
-
Unreacted Starting Material: Incomplete acetylation leads to the presence of Methyl 2-amino-5-chlorobenzoate.
-
Diacylated Product: Though less common, over-acylation can occur under harsh conditions.
-
Hydrolyzed Products: During aqueous workup, both the ester and amide functionalities can be susceptible to hydrolysis, yielding 2-acetamido-5-chlorobenzoic acid or 2-amino-5-chlorobenzoic acid.[1][2]
-
Reagents and Byproducts: Residual acetic acid, pyridine (if used as a catalyst or solvent), and salts.
A preliminary Thin Layer Chromatography (TLC) analysis is crucial for identifying the impurity profile of your crude product.
Q2: My crude product is an oil or a sticky solid instead of a crystalline powder. What causes this and how can I fix it?
A2: This is a common issue often attributed to the presence of residual solvents or impurities that inhibit crystallization.
-
Causality: Impurities act as a "eutectic mixture," lowering the melting point of the crude product. Residual solvents like DMF, DMSO, or even ethyl acetate can plasticize the solid.
-
Troubleshooting:
-
Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove volatile impurities.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is poorly soluble, such as hexanes or diethyl ether. This can help "crash out" the product as a solid.
-
Purification: If trituration fails, it indicates significant impurities are present, and a more rigorous purification like column chromatography or recrystallization is necessary.
-
Q3: What is the optimal pH for the aqueous workup?
A3: The pH of the aqueous washes is critical to selectively remove acidic and basic impurities without hydrolyzing the desired product.
-
Acidic Wash: A dilute acidic wash (e.g., 5% HCl or 1M HCl) is effective for removing any unreacted amine starting material or basic catalysts like pyridine.
-
Basic Wash: A mild basic wash (e.g., saturated sodium bicarbonate solution) is crucial for neutralizing and removing acidic byproducts like acetic acid. Caution: Avoid strong bases (like NaOH) or prolonged exposure, as this can promote the hydrolysis of the methyl ester. The hydrolysis of similar aminobenzoate esters is known to be pH-dependent.[2]
The logical flow for a standard workup is sequential washes with dilute acid, water, dilute base, water, and finally, brine to facilitate phase separation.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section provides a systematic approach to troubleshoot common problems encountered during the workup and purification stages.
Problem 1: Low Yield After Extraction
-
Symptom: The mass of the crude product isolated after solvent evaporation is significantly lower than theoretically expected.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Extraction | The product may have partial solubility in the aqueous layer, especially if the pH is not optimal or if emulsions have formed. | Perform back-extractions of all aqueous layers with the organic solvent (e.g., 2-3 times with smaller volumes). Use brine to break up any emulsions. |
| Product Precipitation | The product might be precipitating in the aqueous layer during washes if its solubility in the organic solvent is limited. | If a solid is observed in the aqueous layer, filter it, wash with water, dry, and analyze its purity. Consider switching to a more suitable extraction solvent. |
| Premature Hydrolysis | Aggressive pH conditions (strong acid or base) or elevated temperatures during the workup can lead to the hydrolysis of the ester or amide, resulting in water-soluble carboxylic acids or amines.[1][2] | Use mild acidic (e.g., sat. NH₄Cl) and basic (sat. NaHCO₃) solutions for washes. Perform all workup steps at room temperature or below. |
Problem 2: Product Fails to Crystallize or Yields Impure Crystals
-
Symptom: After obtaining a solid crude product, recrystallization attempts either fail to produce crystals or result in a product of insufficient purity.
-
Systematic Recrystallization Protocol:
Protocol: High-Purity Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.[3]
-
Procedure: Test the solubility of a small amount of crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A good candidate will show poor solubility at room temperature and high solubility at its boiling point.
-
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen boiling solvent. If the solution is colored, this is the stage to add activated charcoal.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[3] This step is critical to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 64.7 | Often a good choice for moderately polar compounds. |
| Ethanol | Polar Protic | 78.4 | Similar to methanol, but less volatile. |
| Isopropanol | Polar Protic | 82.6 | Can offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77.1 | A versatile solvent for a range of polarities. |
| Toluene | Non-polar | 110.6 | Useful for less polar compounds or as part of a mixed-solvent system. |
Visual Workflow and Logic Diagrams
To further clarify the workup and troubleshooting logic, the following diagrams are provided.
Caption: Standard experimental workflow for the workup and isolation of this compound.
Caption: Decision tree for troubleshooting common issues during product isolation and purification.
References
-
Reddit. (2020). Synthesis of methyl 2-chlorobenzoate. Available at: [Link]
- Google Patents. (CN101575301A). Preparation method of 2-amino-5-chlorobenzamide.
-
ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Available at: [Link]
- Google Patents. (CN112778147A). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]
-
PubChem. Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
-
DiVA portal. (2006). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]
-
ResearchGate. (2004). Alkylation and acylation of basic salts of anthranilic acid. Available at: [Link]
-
ScienceDirect. (1988). The acylation of 5H-2,3-benzodiazepines. Available at: [Link]
-
Amanote Research. Methyl 2-Amino-5-Chlorobenzoate - Acta. Available at: [Link]
-
Wychem. This compound. Available at: [Link]
-
The University of Texas at Austin. (2020). Discovery of S-Adamantyl Group Directed Site-Selective Acylation and Its Applications in the Streamlined Assembly of Oligosaccharides. Available at: [Link]
-
ResearchGate. (1982). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Available at: [Link]
-
ResearchGate. (2000). Level 2 — Case 23 Hydrolysis of 2-Aminobenzoate Esters. Available at: [Link]
Sources
Validation & Comparative
comparing the reactivity of Methyl 2-acetamido-5-chlorobenzoate with its bromo analog
An In-Depth Comparative Guide to the Reactivity of Methyl 2-acetamido-5-chlorobenzoate and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and materials science, the choice of a starting material can dictate the efficiency, scalability, and ultimate success of a synthetic route. Aryl halides are foundational building blocks, prized for their ability to undergo a variety of powerful transformations. Among these, this compound and its counterpart, Methyl 2-acetamido-5-bromobenzoate, are valuable intermediates. While structurally similar, the substitution of chlorine with bromine imparts significant, and often decisive, differences in their chemical reactivity.
This guide provides a detailed, evidence-based comparison of these two compounds. We will dissect the fundamental principles governing their reactivity, present supporting data for their behavior in key synthetic reactions, and offer field-proven insights to guide your experimental design and reagent selection.
Physicochemical and Spectroscopic Profile
A baseline comparison begins with the fundamental properties of each molecule. These characteristics influence their handling, solubility, and characterization.
| Property | This compound | Methyl 2-acetamido-5-bromobenzoate |
| Molecular Formula | C₁₀H₁₀ClNO₃[1] | C₁₀H₁₀BrNO₃[2] |
| Molecular Weight | 227.64 g/mol [1] | 272.10 g/mol [2] |
| Appearance | White to off-white powder/crystal[3] | White to off-white solid |
| Melting Point | 126-130 °C[1] | 134-137 °C |
| CAS Number | 20676-54-4[1] | 138825-96-4 |
The Decisive Factor: The Carbon-Halogen Bond
The reactivity differences between the chloro- and bromo-analogs are almost entirely dictated by the nature of the carbon-halogen (C-X) bond within the aromatic ring. Two key properties are in opposition: bond strength and the halogen's inductive effect.
-
Bond Strength (Bond Dissociation Energy - BDE): The C-Br bond is significantly weaker than the C-Cl bond. The average bond dissociation energy for a C-Cl bond on an aryl ring is approximately 327 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol[4]. This lower energy requirement for cleaving the C-Br bond is the primary reason for the enhanced reactivity of aryl bromides in reactions where this bond is broken in the rate-determining step, most notably in palladium-catalyzed cross-coupling.[5][6]
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This causes the C-Cl bond to be more polarized, and chlorine exerts a stronger electron-withdrawing inductive effect on the aromatic ring. This property becomes the dominant factor in reactions where the initial step involves a nucleophilic attack on the ring, as seen in Nucleophilic Aromatic Substitution (SNAr).[7]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the most common and powerful applications for these substrates. In this arena, the bromo-analog demonstrates superior reactivity.
Causality Behind Experimental Choices: The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a Palladium(0) complex.[8] This step, which involves the cleavage of the C-X bond, is almost always the rate-determining step.[5] Because the C-Br bond is weaker than the C-Cl bond, aryl bromides undergo oxidative addition much more readily.[5]
This fundamental difference has significant practical consequences:
-
Milder Conditions: Reactions with Methyl 2-acetamido-5-bromobenzoate can often be performed at lower temperatures and may require less reactive bases.[5]
-
Catalyst Choice: The bromo-analog is compatible with a broad range of standard palladium catalysts and ligands. In contrast, the less reactive chloro-analog often requires more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), to achieve efficient coupling.[9][10][11]
-
Reaction Times & Yields: The faster rate of oxidative addition for the bromo compound typically leads to shorter reaction times and higher yields.[5]
Comparative Data: Suzuki-Miyaura Coupling Conditions
The following table illustrates representative, yet typical, differences in reaction conditions required for a successful Suzuki-Miyaura coupling.
| Parameter | This compound (Less Reactive) | Methyl 2-acetamido-5-bromobenzoate (More Reactive) |
| Catalyst | Pd₂(dba)₃ / SPhos (or other advanced ligand) | Pd(PPh₃)₄ (or similar standard catalyst) |
| Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Base | K₃PO₄ or Cs₂CO₃ (stronger base often needed) | K₂CO₃ (milder base is often sufficient) |
| Temperature | 100-110 °C | 80-90 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-acetamido-5-bromobenzoate
This protocol is a self-validating system designed for high-yield coupling of the more reactive bromo-analog with a generic arylboronic acid.
Materials:
-
Methyl 2-acetamido-5-bromobenzoate (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq), finely ground
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-acetamido-5-bromobenzoate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the [Pd(PPh₃)₄] catalyst to the flask.
-
Via cannula, add the degassed 1,4-Dioxane/Water solvent mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualization of the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle. The C-Br bond's weakness facilitates the rate-determining oxidative addition step.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
While less common for these specific substrates due to the lack of strong activating groups, it is mechanistically important to consider the SNAr reaction. Here, the expected reactivity order is inverted.
Causality Behind Experimental Choices: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is paramount.
Because chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect. This effect stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of the first, rate-limiting step.[7] Therefore, for an activated system, the chloro-analog would be expected to be more reactive than the bromo-analog in an SNAr reaction.[12][13]
Visualization of the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr. The electronegativity of the halogen stabilizes the intermediate.
Conclusion and Strategic Recommendations
The choice between this compound and its bromo analog is a strategic decision that hinges on the intended chemical transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.): Methyl 2-acetamido-5-bromobenzoate is the unequivocally superior substrate. Its weaker C-Br bond ensures higher reactivity, allowing for milder reaction conditions, broader catalyst compatibility, shorter reaction times, and often higher yields. It is the ideal choice for rapid analog synthesis, medicinal chemistry programs, and situations where functional group tolerance under mild conditions is critical.
-
For Nucleophilic Aromatic Substitution (SNAr): While less synthetically relevant for these specific molecules, This compound would be the more reactive substrate due to the stabilizing inductive effect of chlorine on the rate-determining Meisenheimer intermediate.
Final Recommendation: For nearly all applications in modern drug discovery and development that rely on C-C or C-N bond formation, the bromo-analog is the more versatile and efficient building block.[5][14] The chloro-analog becomes a consideration only in large-scale manufacturing where the lower cost of aryl chlorides might justify the significant investment in process optimization required to overcome its inherent inertness.[5]
References
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]
-
YouTube. (2020). Chapter 17: Part 9: Side Chain and Part 10: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wychem. (2022). This compound. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Available at: [Link]
-
PubMed. (2021). A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. Available at: [Link]
-
ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Available at: [Link]
-
University of California, Irvine. (n.d.). Bond Dissociation Energies. Available at: [Link]
-
PubChem. (n.d.). 2-Acetamido-5-bromobenzoic Acid. Available at: [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Available at: [Link]
-
Wikipedia. (2024). Bond dissociation energy. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-acetamido-2-(2-bromoethoxy)-5-chlorobenzoate. Available at: [Link]
Sources
- 1. This compound 98 20676-54-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 20676-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
The Gold Standard: A Comparative Guide to the Structural Validation of Methyl 2-acetamido-5-chlorobenzoate using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful research and development are built. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. In this guide, we delve into the definitive method for structural elucidation—Single-Crystal X-ray Diffraction (SCXRD)—by examining the validation of Methyl 2-acetamido-5-chlorobenzoate, a key pharmaceutical intermediate.
While a public crystal structure for this compound is not available as of this writing, we will utilize the crystallographic data of its immediate precursor, Methyl 2-amino-5-chlorobenzoate, to provide a robust and technically detailed illustration of the validation process. The structural similarities between these two molecules make this a highly relevant and insightful comparison, highlighting the power of crystallography to resolve molecular features with atomic precision.
The Imperative of Unambiguous Structure: Why Other Methods Fall Short
In the synthesis of novel compounds, initial characterization is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful methods provide critical information about the molecular framework. For instance, ¹H and ¹³C NMR can reveal the connectivity of atoms and the chemical environment of protons and carbons, while MS confirms the molecular weight and elemental composition.[1][2]
However, these techniques have inherent limitations. They provide data that is averaged over time and across the bulk sample. Crucially, they do not directly observe the three-dimensional arrangement of atoms. Key structural questions often remain unanswered:
-
What is the absolute stereochemistry of chiral centers?
-
What is the preferred solid-state conformation of the molecule?
-
How do molecules pack together in a crystal lattice, and what intermolecular forces govern this arrangement?
Answering these questions is vital, as different polymorphs or stereoisomers of the same compound can exhibit drastically different solubility, stability, and bioactivity. Single-crystal X-ray diffraction stands alone as the technique capable of providing a direct, high-resolution snapshot of the molecule in the solid state, thereby offering definitive answers to these questions.[3][4][5]
A Comparative Overview of Structural Analysis Techniques
To contextualize the unique power of SCXRD, the following table compares it with other common analytical methods used in organic chemistry.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Unambiguous and definitive structural determination.[5][6] | Requires a high-quality single crystal, which can be challenging to grow.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry. | Excellent for determining the carbon-hydrogen framework in solution; non-destructive.[1] | Provides data averaged over the bulk sample; does not directly determine solid-state structure or absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Resolution MS), fragmentation patterns. | Extremely sensitive, requires very little sample, provides molecular formula.[2][9] | Provides no direct information on atom connectivity or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Fast, simple, and provides a "fingerprint" for functional groups.[1] | Provides limited information on the overall molecular structure. |
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The workflow diagram below illustrates the key stages, each of which is critical for a successful outcome.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol 1: Synthesis and Crystallization
This protocol is adapted from the synthesis of the structural analog, Methyl 2-amino-5-chlorobenzoate.[10] The acetylation of the amine group to yield the target compound is a standard synthetic step.
Objective: To synthesize this compound and grow diffraction-quality single crystals.
Materials:
-
Methyl 2-amino-5-chlorobenzoate
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
Methanol, Ethanol, Ethyl Acetate, Hexane (for crystallization screening)
-
Standard laboratory glassware and magnetic stirrer
Procedure: Synthesis
-
Dissolve Methyl 2-amino-5-chlorobenzoate (1.0 eq) in DCM in a round-bottom flask.
-
Add a catalytic amount of pyridine.
-
Slowly add acetic anhydride (1.1 eq) to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product, this compound.
-
Purify the crude product by column chromatography or recrystallization.
Procedure: Crystallization
-
Solvent Screening: Dissolve a small amount of the purified product in various solvents (e.g., methanol, ethanol, ethyl acetate) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly and undisturbed over several days. High-quality crystals often form as the solution becomes supersaturated.[11]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively good solvent (e.g., DCM or ethyl acetate) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[11]
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size and free of defects), carefully remove them from the mother liquor using a pipette or a small loop.
Case Study: Structural Analysis of Methyl 2-amino-5-chlorobenzoate
The structure of Methyl 2-amino-5-chlorobenzoate (CSD Refcode: 799759) provides an excellent proxy for understanding the structural features we would expect to validate for its N-acetylated counterpart.[7]
The analysis reveals a nearly planar molecule, with the planarity enforced by an intramolecular N-H···O hydrogen bond between the amine group and the carbonyl oxygen of the ester.[10] This is a critical insight that would be difficult to confirm without crystallographic data. In the crystal lattice, molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains.[10]
Key Crystallographic Data for Methyl 2-amino-5-chlorobenzoate:
| Parameter | Value | Significance |
| Chemical Formula | C₈H₈ClNO₂ | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 3.9480(8) | Unit cell dimension. |
| b (Å) | 9.0230(18) | Unit cell dimension. |
| c (Å) | 12.018(2) | Unit cell dimension. |
| β (°) | 94.10(3) | Unit cell angle. |
| Volume (ų) | 427.02(15) | Volume of a single unit cell. |
| R-factor (R1) | (Not specified in abstract) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low value (<0.05) indicates a good fit. |
Data sourced from the Cambridge Structural Database, based on the publication by Shi, Y.-B. et al.[10]
For this compound, we would hypothesize a similar overall planarity, but with the acetamido group potentially twisted out of the plane of the benzene ring. SCXRD would be the only method to definitively determine this torsional angle and the resulting impact on crystal packing.
Experimental Protocol 2: Single-Crystal X-ray Diffraction
Objective: To collect diffraction data and solve the crystal structure.
Instrumentation:
-
Modern single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a microfocus X-ray source (Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[6]
Procedure:
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a cryoloop or a glass fiber.[5] The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of initial diffraction images are collected. These images are used to determine the dimensions and symmetry of the unit cell.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images at different orientations.
-
Data Reduction: The raw image data is processed to integrate the intensities of each diffraction spot (reflection) and apply corrections for experimental factors (e.g., Lorentz factor, polarization).
-
Structure Solution and Refinement:
-
Specialized software (e.g., SHELX, Olex2) is used to solve the "phase problem" and generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately minimizing the R-factor.
-
-
Validation: The final structure is validated using tools like PLATON and checkCIF to ensure that the model is chemically sensible and conforms to established crystallographic standards. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Conclusion: The Unrivaled Authority of X-ray Crystallography
While a suite of analytical techniques is essential for comprehensive chemical characterization, single-crystal X-ray diffraction holds a unique and authoritative position. It is the only technique that provides a direct, unambiguous, and high-resolution visualization of a molecule's three-dimensional structure. For drug development professionals and researchers working on compounds like this compound, the insights gained from SCXRD—from absolute stereochemistry to solid-state conformation and intermolecular packing—are indispensable. This detailed structural knowledge is the ultimate validation, providing the solid foundation necessary to understand and predict a molecule's behavior and to design the next generation of materials and medicines.
References
-
SPT Labtech. Chemical crystallization. [Link]
-
Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Chen, J., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]
-
University of York. Single Crystal X-ray Diffraction. [Link]
-
Nanoscience Analytical. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Crystallization of small molecules. [Link]
-
Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
-
ePrints Soton. Advanced crystallisation methods for small organic molecules. [Link]
-
Carleton College. Single-crystal X-ray Diffraction. [Link]
-
YouTube. What is Single Crystal X-ray Diffraction?. [Link]
-
Supporting Information. [Link]
-
PubChem. Methyl 2-chlorobenzoate. [Link]
-
Shi, Y.-B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2831. [Link]
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Online Organic Chemistry Tutor. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
-
Wychem. This compound. [Link]
-
PubChem. Methyl 2-amino-5-chlorobenzoate. [Link]
-
Ahmad, N., et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1970. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. [Link]
-
Wolfender, J.-L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC. [Link]
-
CfPIE. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
BMRB. 2-Chlorobenzoic Acid. [Link]
-
CCDC. Introducing Cambridge Structural Database 6.00. [Link]
-
ResearchGate. (PDF) Methyl 2,5-dichlorobenzoate. [Link]
-
PubChemLite. 2-acetamido-5-chlorobenzoic acid methyl ester (C10H10ClNO3). [Link]
-
CCDC. Search - Access Structures. [Link]
-
Amanote Research. (PDF) Methyl 2-Amino-5-Chlorobenzoate - Acta. [Link]
-
NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link]
-
NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link]
-
PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
Sources
- 1. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 20676-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. 2-(4-Methoxyphenyl)acetamide | C9H11NO2 | CID 241868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. 2-乙酰氨基-5-氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound(20676-54-4) 13C NMR [m.chemicalbook.com]
comparative analysis of different synthetic routes to Methyl 2-acetamido-5-chlorobenzoate
Introduction
Methyl 2-acetamido-5-chlorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural arrangement, featuring an acetamido group ortho to a methyl ester and a chlorine atom para to the amine, makes it a versatile building block for the construction of more complex molecular architectures. The efficiency, scalability, and safety of its synthesis are therefore of critical importance to researchers and chemical development professionals. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach.
Core Synthetic Strategies
Two primary synthetic pathways have been identified and will be the focus of this comparative guide. The choice between these routes often depends on the availability and cost of starting materials, desired purity, and the scale of the synthesis.
-
Route 1: Stepwise Functionalization of 2-Aminobenzoic Acid (Anthranilic Acid) . This classic approach involves the sequential chlorination, esterification, and acetylation of the readily available and inexpensive starting material, anthranilic acid.
-
Route 2: Direct Chlorination of Methyl 2-Aminobenzoate (Methyl Anthranilate) . This route begins with the esterified precursor, which is then directly chlorinated at the 5-position, followed by acetylation.
Below, we will delve into the specifics of each route, providing a thorough analysis to inform your synthetic planning.
Route 1: Synthesis from 2-Aminobenzoic Acid
This three-step synthesis offers a robust and well-documented path to the target molecule. The sequence of reactions allows for the isolation and purification of intermediates, which can be advantageous for ensuring the final product's quality.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1, starting from 2-Aminobenzoic Acid.
Step 1: Chlorination of 2-Aminobenzoic Acid
The introduction of a chlorine atom at the 5-position of anthranilic acid is a critical step. The amino group is a strongly activating, ortho-para directing group. Due to steric hindrance from the adjacent carboxylic acid group, the para-position is highly favored for electrophilic substitution.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The chlorinating agent generates an electrophilic chlorine species (or a polarized complex) that is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity and yields the chlorinated product.
Experimental Protocol:
-
Reagents: 2-Aminobenzoic acid, Sulfuryl chloride (SO₂Cl₂), Diethyl ether, 8% Hydrochloric acid, Sodium acetate solution.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve 26 g of sulfuryl chloride in 350 ml of absolute diethyl ether and cool the solution.
-
Over a period of 10 minutes, add 20 g of powdered 2-aminobenzoic acid to the cooled solution with stirring.[1][2]
-
Remove the solvent and any excess sulfuryl chloride under reduced pressure.
-
Treat the residue with 150 ml of water and allow the mixture to stand for several hours.
-
Filter the solid and wash it several times with water.
-
Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.[1]
-
Filter the hot solution to remove any insoluble material (primarily 3,5-dichloroanthranilic acid).
-
To the filtrate, add sodium hydroxide solution until a precipitate begins to form, then add a concentrated sodium acetate solution to complete the precipitation.
-
Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to obtain 2-amino-5-chlorobenzoic acid.
-
Discussion: This method provides a reliable way to obtain 2-amino-5-chlorobenzoic acid with a reported yield of around 50%.[1] The use of sulfuryl chloride requires caution due to its corrosive and reactive nature. An alternative method involves using N-chlorosuccinimide in DMF, which may offer milder reaction conditions.[3]
Step 2: Esterification of 2-Amino-5-chlorobenzoic Acid
The conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer-Speier esterification or by using more reactive esterifying agents.
Mechanism: In the presence of a strong acid catalyst (often generated in situ from thionyl chloride and the alcohol), the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.
Experimental Protocol:
-
Reagents: 2-Amino-5-chlorobenzoic acid, Methanol, Thionyl chloride (SOCl₂), Ethyl acetate, 10% Sodium hydroxide solution.
-
Procedure:
-
To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in methanol (60 mL), add thionyl chloride (60 mmol).[3]
-
Reflux the resulting suspension overnight.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% NaOH solution.
-
Dry the organic layer, filter, and evaporate the solvent to afford Methyl 2-amino-5-chlorobenzoate.[3]
-
Discussion: This is a standard and effective method for esterification. The use of thionyl chloride is advantageous as it reacts with any residual water and generates HCl in situ to catalyze the reaction.
Step 3: Acetylation of Methyl 2-amino-5-chlorobenzoate
The final step is the N-acetylation of the amino group. This is a straightforward nucleophilic acyl substitution reaction.
Mechanism: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The tetrahedral intermediate then collapses, eliminating an acetate ion as a leaving group and forming the amide product.
Experimental Protocol (General Procedure):
-
Reagents: Methyl 2-amino-5-chlorobenzoate, Acetic anhydride, Acetic acid (optional, as solvent).
-
Procedure:
-
Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane.
-
Add a slight excess of acetic anhydride. A catalytic amount of a strong acid (e.g., sulfuric acid) can be used to accelerate the reaction, or a base like pyridine can be used to scavenge the acetic acid byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product and hydrolyze the excess acetic anhydride.
-
The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Route 2: Synthesis from Methyl 2-Aminobenzoate
This two-step approach is more convergent, starting from a more advanced intermediate. The key challenge in this route is the selective chlorination of the pre-existing ester.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2, starting from Methyl 2-Aminobenzoate.
Step 1: Direct Chlorination of Methyl 2-Aminobenzoate
Similar to Route 1, the amino group directs the electrophilic chlorination to the ortho and para positions. The para-position (position 5) is again favored. However, controlling the reaction to prevent dichlorination can be a challenge.
Mechanism: The mechanism is an electrophilic aromatic substitution, as described for Route 1. The choice of chlorinating agent and reaction conditions is crucial for achieving high selectivity for the mono-chlorinated product.
Experimental Protocol:
-
Reagents: Methyl 2-aminobenzoate (Methyl anthranilate), Sodium hypochlorite solution, Glacial acetic acid, Chloroform, Water.
-
Procedure:
-
In a reaction vessel, combine 105 ml of chloroform, 10 g of methyl 2-aminobenzoate, 15 g of glacial acetic acid, and 55 ml of water.[4]
-
Cool the mixture to a temperature between -15°C and 0°C.
-
Slowly add 150 g of a 10% sodium hypochlorite solution while maintaining the temperature at -8°C.
-
Allow the reaction to proceed for 30 minutes at -8°C.
-
Separate the organic phase and dry it to obtain Methyl 2-amino-5-chlorobenzoate. The reported yield for this step is 95%.[4]
-
Discussion: This method, detailed in a patent, reports a very high yield and uses relatively inexpensive and common reagents.[4] The low temperature is critical for controlling the reaction's selectivity. It is worth noting that chlorination of methyl anthranilate with molecular chlorine can lead to the desired 5-chloro product but also significant amounts of dichlorination.[5]
Step 2: Acetylation of Methyl 2-amino-5-chlorobenzoate
This step is identical to the final step in Route 1. Please refer to the protocol and discussion in the "Route 1: Step 3" section.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: From 2-Aminobenzoic Acid | Route 2: From Methyl 2-Aminobenzoate |
| Number of Steps | 3 | 2 |
| Starting Material | 2-Aminobenzoic Acid (Anthranilic Acid) | Methyl 2-Aminobenzoate (Methyl Anthranilate) |
| Key Challenge | Multiple steps; handling of sulfuryl chloride. | Selective mono-chlorination; potential for di-chlorinated byproducts. |
| Reported Yields | Chlorination: ~50%[1]; Esterification and Acetylation are typically high yielding. | Chlorination: up to 95%[4]; Acetylation is typically high yielding. |
| Reagent Safety | Involves corrosive sulfuryl chloride and thionyl chloride. | Uses sodium hypochlorite (bleach), which is generally safer, but requires low-temperature control. |
| Scalability | Well-established procedures, but the three-step sequence may be less efficient for large-scale production. | The two-step, high-yielding process is potentially more amenable to industrial scale-up. |
| Overall Assessment | A reliable, albeit longer, route that allows for purification of intermediates. Good for laboratory-scale synthesis where starting material cost is a key factor. | A more convergent and potentially higher-yielding route, making it attractive for larger-scale synthesis, provided the selective chlorination can be well-controlled. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a classic, stepwise approach that is highly reliable and allows for careful control over the purity of each intermediate. Its primary drawbacks are the longer reaction sequence and the use of hazardous reagents like sulfuryl chloride.
Route 2 is a more efficient, convergent synthesis that can provide the target compound in just two steps with a potentially higher overall yield. The success of this route hinges on the careful execution of the direct chlorination step to maximize the yield of the desired mono-chlorinated product while minimizing the formation of dichlorinated impurities.
For researchers in a drug development setting, the choice between these routes will depend on the specific project requirements. For initial, small-scale syntheses to generate material for biological testing, the reliability of Route 1 may be preferred. For process development and scale-up activities, the efficiency and higher throughput of Route 2 present a more compelling case, warranting a thorough investigation and optimization of the chlorination conditions.
References
-
PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. Available from: [Link]
- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents.
-
DiVA portal. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Methyl 2-amino-5-chlorobenzoate. Available from: [Link]
-
European Patent Office. A process for the preparation of alkyl 3-chloroanthranilates - EP 0518374 A2. Available from: [Link]
- Google Patents. CN101948400B - Preparation method of methyl anthranilate.
- Google Patents. US5118832A - Process for the preparation of alkyl 3-chloroanthranilates.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 5. US5118832A - Process for the preparation of alkyl 3-chloroanthranilates - Google Patents [patents.google.com]
A Spectroscopic Journey: The Synthesis and Characterization of Methyl 2-acetamido-5-chlorobenzoate and Its Precursors
In the landscape of pharmaceutical and fine chemical synthesis, the meticulous characterization of intermediates and final products is paramount to ensuring purity, efficacy, and safety. This technical guide provides an in-depth spectroscopic comparison of Methyl 2-acetamido-5-chlorobenzoate, a valuable building block in organic synthesis, and its precursors. We will traverse the synthetic pathway from 4-chloro-2-nitrotoluene, elucidating the chemical transformations through a detailed analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical reference and a pedagogical tool for understanding the spectroscopic signatures of these important chemical entities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its utility stems from the presence of multiple functional groups that allow for diverse chemical modifications. A thorough understanding of its spectroscopic properties, and those of its precursors, is crucial for reaction monitoring, quality control, and the unambiguous identification of the final product. This guide will follow a logical and efficient synthetic route, highlighting how spectroscopic techniques can be used to track the conversion of functional groups at each stage.
The Synthetic Pathway: From Nitroarene to Acyl-Amine
The synthesis of this compound is a multi-step process that begins with the readily available starting material, 4-chloro-2-nitrotoluene. The chosen synthetic route involves four key transformations:
-
Oxidation: The methyl group of 4-chloro-2-nitrotoluene is oxidized to a carboxylic acid, yielding 4-chloro-2-nitrobenzoic acid.
-
Reduction: The nitro group of 4-chloro-2-nitrobenzoic acid is reduced to an amino group, forming 2-amino-5-chlorobenzoic acid.
-
Esterification: The carboxylic acid group of 2-amino-5-chlorobenzoic acid is esterified to its methyl ester, Methyl 2-amino-5-chlorobenzoate.
-
Acetylation: The amino group of Methyl 2-amino-5-chlorobenzoate is acetylated to yield the final product, this compound.
This pathway is not only efficient but also provides an excellent case study for observing the distinct changes in spectroscopic data as the functional groups on the aromatic ring are modified.
Spectroscopic Comparison of the Synthetic Intermediates and Final Product
The following sections provide a detailed comparison of the spectroscopic data for each compound in the synthetic pathway. The data is presented in a comparative format to highlight the key changes observed at each synthetic step.
4-Chloro-2-nitrotoluene (Starting Material)
This compound is a substituted toluene with a chloro and a nitro group on the benzene ring. Its spectroscopic data provides a baseline for our comparative analysis.
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Aromatic protons appear as a set of multiplets or distinct doublets and doublet of doublets. The methyl protons appear as a singlet. |
| ¹³C NMR | Aromatic carbons show distinct signals, with the carbon bearing the nitro group being significantly deshielded. The methyl carbon appears at a characteristic upfield chemical shift. |
| FT-IR (cm⁻¹) | Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group are observed around 1530 and 1350 cm⁻¹. C-Cl stretching is typically seen in the fingerprint region. |
| Mass Spec (m/z) | The molecular ion peak is observed at m/z corresponding to its molecular weight. Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) are also visible.[1] |
4-Chloro-2-nitrobenzoic acid (Intermediate 1)
The oxidation of the methyl group to a carboxylic acid introduces new spectroscopic features.
| Spectroscopic Technique | Key Observations |
| ¹H NMR | The singlet corresponding to the methyl protons disappears. A broad singlet for the carboxylic acid proton appears at a downfield chemical shift (>10 ppm). The aromatic proton signals shift due to the new electron-withdrawing carboxylic acid group. |
| ¹³C NMR | The methyl carbon signal is replaced by a downfield signal for the carboxylic acid carbon (>165 ppm). The aromatic carbon signals are also affected by the new substituent. |
| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid appears from ~2500-3300 cm⁻¹. A strong C=O stretch is observed around 1700 cm⁻¹. The N-O stretching vibrations of the nitro group remain.[2][3][4] |
| Mass Spec (m/z) | The molecular ion peak increases by 30 amu compared to the starting material, corresponding to the replacement of -CH₃ with -COOH.[2][5] |
2-Amino-5-chlorobenzoic acid (Intermediate 2)
The reduction of the nitro group to an amino group leads to significant changes in the spectroscopic data.
| Spectroscopic Technique | Key Observations |
| ¹H NMR | The aromatic protons experience an upfield shift due to the electron-donating nature of the amino group. A broad singlet for the -NH₂ protons appears. The carboxylic acid proton is still present.[6] |
| ¹³C NMR | The carbon attached to the amino group shifts significantly upfield compared to the carbon attached to the nitro group. |
| FT-IR (cm⁻¹) | The strong N-O stretching vibrations of the nitro group disappear. Two new N-H stretching bands appear in the region of 3300-3500 cm⁻¹. The broad O-H and C=O stretches of the carboxylic acid are still present.[7] |
| Mass Spec (m/z) | The molecular ion peak decreases by 30 amu from the previous intermediate, reflecting the conversion of -NO₂ to -NH₂.[8] |
Methyl 2-amino-5-chlorobenzoate (Intermediate 3)
Esterification of the carboxylic acid introduces a methyl ester group.
| Spectroscopic Technique | Key Observations |
| ¹H NMR | The broad singlet for the carboxylic acid proton disappears. A new singlet for the methyl ester protons (-OCH₃) appears around 3.8-4.0 ppm. The -NH₂ protons are still present. |
| ¹³C NMR | The carboxylic acid carbon signal is replaced by a slightly shifted ester carbonyl carbon signal. A new signal for the methoxy carbon (-OCH₃) appears around 50-55 ppm. |
| FT-IR (cm⁻¹) | The broad O-H stretch of the carboxylic acid is absent. The C=O stretch of the ester is typically observed at a slightly higher wavenumber (around 1720 cm⁻¹) compared to the carboxylic acid. The N-H stretches remain. |
| Mass Spec (m/z) | The molecular ion peak increases by 14 amu, corresponding to the addition of a methyl group. |
This compound (Final Product)
The final acetylation of the amino group completes the synthesis.
| Spectroscopic Technique | Key Observations |
| ¹H NMR | The broad singlet for the -NH₂ protons is replaced by a sharp singlet for the amide N-H proton (often downfield) and a singlet for the acetyl methyl protons (-COCH₃) around 2.2 ppm.[2] |
| ¹³C NMR | A new carbonyl carbon signal for the amide appears around 168-170 ppm. A new methyl carbon signal for the acetyl group appears around 25 ppm. The aromatic carbon attached to the nitrogen is deshielded due to the electron-withdrawing acetyl group.[9] |
| FT-IR (cm⁻¹) | The N-H stretching region now shows a single sharp band for the secondary amide N-H stretch around 3300 cm⁻¹. A new strong amide I band (C=O stretch) appears around 1680 cm⁻¹. The ester C=O stretch is still present. |
| Mass Spec (m/z) | The molecular ion peak increases by 42 amu, corresponding to the addition of an acetyl group. |
Experimental Protocols
Synthesis of 4-Chloro-2-nitrobenzoic acid from 4-Chloro-2-nitrotoluene
Rationale: The oxidation of the benzylic methyl group to a carboxylic acid is a common and effective transformation. Strong oxidizing agents like potassium permanganate or nitric acid are typically used. The following protocol is a general procedure based on established methods.[10][11][12]
-
To a solution of 4-chloro-2-nitrotoluene in a suitable solvent (e.g., aqueous pyridine or a mixture of water and an organic co-solvent), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-chloro-2-nitrobenzoic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the product.
Synthesis of 2-Amino-5-chlorobenzoic acid from 4-Chloro-2-nitrobenzoic acid
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental reaction in organic synthesis. Catalytic hydrogenation is a clean and efficient method. Alternatively, metal-acid reductions can be employed.[13]
-
Dissolve 4-chloro-2-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 2-amino-5-chlorobenzoic acid.
Synthesis of Methyl 2-amino-5-chlorobenzoate from 2-Amino-5-chlorobenzoic acid
Rationale: Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Suspend 2-amino-5-chlorobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[14]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-amino-5-chlorobenzoate.
Synthesis of this compound from Methyl 2-amino-5-chlorobenzoate
Rationale: Acetylation of an amine is readily achieved using acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.
-
Dissolve Methyl 2-amino-5-chlorobenzoate in a suitable solvent like dichloromethane or acetic acid.
-
Add acetic anhydride, optionally with a catalytic amount of a strong acid or a stoichiometric amount of a base like pyridine.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.
Visualizing the Transformation
The following diagrams illustrate the synthetic workflow and the key transformations discussed in this guide.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors, tracing their synthesis from 4-chloro-2-nitrotoluene. By systematically analyzing the changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each synthetic step, we have demonstrated how these powerful analytical techniques can be used to monitor chemical transformations and confirm the identity and purity of the resulting compounds. The detailed experimental protocols and visual workflows serve as a practical resource for researchers in the field of organic synthesis and drug development, emphasizing the critical interplay between synthesis and characterization in modern chemistry.
References
-
PubChem. (n.d.). 4-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-. Retrieved from [Link]
-
Reddit. (2018). [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-2-nitrotoluene. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-2-nitro-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-2-nitro-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 4-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
-
NIH. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Sources
- 1. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 80475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Chloro-2-nitrobenzoic acid [webbook.nist.gov]
- 5. 4-Chloro-2-nitrobenzoic acid [webbook.nist.gov]
- 6. 2-Amino-5-chlorobenzoic acid(635-21-2) 1H NMR [m.chemicalbook.com]
- 7. Benzoic acid, 2-amino-5-chloro- [webbook.nist.gov]
- 8. Benzoic acid, 2-amino-5-chloro- [webbook.nist.gov]
- 9. quora.com [quora.com]
- 10. Page loading... [guidechem.com]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Unlocking the Therapeutic Potential of Methyl 2-acetamido-5-chlorobenzoate Derivatives: A Comparative Screening Protocol
For drug development professionals and researchers in medicinal chemistry, the quest for novel therapeutic agents is a continuous endeavor. The benzamide scaffold, a privileged structure in pharmacology, consistently yields compounds with a wide array of biological activities. Within this class, derivatives of Methyl 2-acetamido-5-chlorobenzoate present a compelling yet underexplored frontier. Their structural features suggest a high potential for antimicrobial and anticancer efficacy.
This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis against established therapeutic agents. Our objective is to equip you with the necessary tools to rigorously evaluate your synthesized compounds and identify promising leads for further development.
Anticipated Biological Activities: An Evidence-Based Overview
While direct studies on a wide range of this compound derivatives are nascent, the known activities of structurally related compounds provide a strong rationale for a targeted screening approach. Benzamide and acetamide derivatives have demonstrated significant potential as both antimicrobial and anticancer agents.
Antimicrobial and Antifungal Potential
Derivatives of 2-chlorobenzoic acid and various acetamides have shown promising activity against a spectrum of pathogens. It is hypothesized that the chlorophenyl and acetamido moieties of this compound derivatives can contribute to antimicrobial action, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Promise
The benzamide core is a key feature in several approved and investigational anticancer drugs. These compounds are known to exert their effects through various mechanisms, including the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, induction of apoptosis (programmed cell death), and cell cycle arrest.[1] The presence of the acetamido group may further enhance these activities.
A Strategic Workflow for Biological Activity Screening
To efficiently and effectively screen your novel this compound derivatives, a tiered approach is recommended. This workflow prioritizes broad-spectrum initial screens followed by more detailed mechanistic studies for the most promising candidates.
Caption: A strategic workflow for screening this compound derivatives.
Comparative Antimicrobial and Antifungal Activity Screening
The initial evaluation of your derivatives should focus on determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique to assess antimicrobial susceptibility.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of your this compound derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Microbial Strains:
-
Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungi: Candida albicans (yeast), Aspergillus niger (mold).
-
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Standard Drugs: Norfloxacin (antibacterial) and Fluconazole (antifungal) as positive controls.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator, microplate reader.
2. Inoculum Preparation:
-
Culture the microbial strains overnight in their respective broths.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of your test compounds and the standard drugs. The typical concentration range to test is 0.125 to 256 µg/mL.
-
Add the prepared microbial inoculum to each well.
-
Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).
-
Incubate the plates at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Data Analysis:
-
The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Results can be read visually or with a microplate reader by measuring absorbance at 600 nm.
Data Presentation and Comparative Analysis
Your results should be tabulated for a clear comparison of the antimicrobial and antifungal potency of your derivatives against the standard drugs.
Table 1: Illustrative Antimicrobial and Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | A. niger |
| Derivative 1 | 16 | 32 | 64 | >128 |
| Derivative 2 | 8 | 16 | 32 | 64 |
| Norfloxacin | 4 | 2 | NA | NA |
| Fluconazole | NA | NA | 8 | 16 |
| NA: Not Applicable |
Comparative Anticancer Activity Screening
For evaluating the anticancer potential, the initial step is to determine the cytotoxic effect of your derivatives on various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Culture and Seeding:
-
Cell Lines: A panel of cancer cell lines should be used, for instance:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HCT116 (human colorectal carcinoma)
-
-
Culture the cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of your test compounds and a standard anticancer drug like Doxorubicin in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
3. MTT Assay and Measurement:
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation and Comparative Analysis
The cytotoxic potency of your derivatives should be compared against a standard chemotherapeutic agent.
Table 2: Illustrative Cytotoxicity of this compound Derivatives (IC50 in µM)
| Compound | MCF-7 | A549 | HCT116 |
| Derivative 1 | 15.2 | 25.8 | 18.5 |
| Derivative 2 | 5.6 | 8.9 | 6.3 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Mechanistic Elucidation for Promising Anticancer Candidates
For derivatives that exhibit significant cytotoxicity, further investigation into their mechanism of action is crucial. A key hallmark of many anticancer drugs is the induction of apoptosis.
Experimental Protocol: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
1. Cell Treatment and Harvesting:
-
Treat the cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial biological activity screening of novel this compound derivatives. By employing these standardized and comparative protocols, researchers can effectively identify promising lead compounds for further preclinical development. The causality-driven approach, from broad-spectrum screening to mechanistic elucidation, ensures a logical and efficient progression of your research. The derivatives that exhibit potent and selective activity in these assays warrant further investigation, including in vivo efficacy studies and detailed toxicological profiling, to fully unlock their therapeutic potential.
References
A Comparative Guide to the Synthesis of Methyl 2-acetamido-5-chlorobenzoate: An Evaluation of Alternative Starting Materials
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. Methyl 2-acetamido-5-chlorobenzoate, a crucial building block, is no exception. This guide provides an in-depth technical comparison of various synthetic routes to this compound, starting from three distinct and viable alternative materials. We will delve into the experimental protocols, analyze the underlying chemical principles, and present a comparative analysis of their respective yields and practical considerations. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important molecule.
Introduction to this compound
This compound serves as a key intermediate in the synthesis of a range of pharmaceutically active compounds and other specialty chemicals. Its structure, featuring an acetamido group and a chlorine atom on the benzene ring, along with a methyl ester, provides a versatile scaffold for further chemical modifications. The selection of an optimal synthetic route is a critical decision in any chemical manufacturing process, balancing factors such as cost of starting materials, reaction efficiency, safety, and environmental impact.
This guide will explore three primary synthetic strategies, each commencing from a different starting material:
-
Route A: Acetylation of Methyl 2-amino-5-chlorobenzoate.
-
Route B: Esterification and subsequent acetylation of 2-Amino-5-chlorobenzoic acid.
-
Route C: Esterification of 2-Acetamido-5-chlorobenzoic acid.
Each route will be dissected to provide a clear and objective comparison, empowering researchers to make informed decisions based on their specific laboratory or industrial requirements.
Comparative Analysis of Synthetic Routes
The choice of starting material fundamentally dictates the subsequent synthetic steps, overall yield, and process complexity. The following sections provide a detailed examination of each route.
Route A: The Direct Approach via Acetylation
This is arguably the most straightforward pathway, involving the direct N-acetylation of commercially available or synthesized Methyl 2-amino-5-chlorobenzoate.
Logical Workflow:
Caption: Synthetic workflow for Route A.
Discussion: This route is highly efficient due to its single-step nature from a readily available advanced intermediate. The acetylation reaction is typically high-yielding and proceeds under mild conditions. The primary consideration for this route is the cost and availability of the starting material, Methyl 2-amino-5-chlorobenzoate.
Route B: The Step-Wise Approach from a Basic Building Block
This route commences with the more fundamental precursor, 2-Amino-5-chlorobenzoic acid, requiring a two-step sequence of esterification followed by acetylation.
Logical Workflow:
Caption: Synthetic workflow for Route B.
Discussion: While involving an additional step compared to Route A, this pathway may be more cost-effective if 2-Amino-5-chlorobenzoic acid is significantly cheaper than its methyl ester. The Fischer-Speier esterification is a classic and reliable method, though it is an equilibrium-driven reaction that may require specific conditions to achieve high yields.[1]
Route C: The N-Protected Esterification
This route involves the initial acetylation of 2-Amino-5-chlorobenzoic acid to form 2-Acetamido-5-chlorobenzoic acid, which is then esterified.
Logical Workflow:
Caption: Synthetic workflow for Route C.
Discussion: This route protects the amino group before esterification. This can sometimes be advantageous in preventing side reactions, though for this particular substrate, the difference in outcome compared to Route B is often minimal. The choice between Route B and Route C may come down to the ease of handling and purification of the intermediates.
Sourcing of Starting Materials: A Deeper Dive
The economic viability of each route is heavily dependent on the synthesis of the initial starting materials. Here, we explore common methods for preparing the key precursors.
Synthesis of 2-Amino-5-chlorobenzoic acid
This crucial intermediate can be synthesized from two primary starting points:
-
From Anthranilic Acid: This involves the direct chlorination of anthranilic acid. A common method utilizes sulfuryl chloride in an inert solvent.[2][3] While direct, this reaction can sometimes lead to the formation of di-chlorinated byproducts, requiring careful control of reaction conditions and purification.[2]
Caption: Synthesis of 2-Amino-5-chlorobenzoic acid from Anthranilic Acid.
-
From 5-Chloro-2-nitrobenzoic acid: This route involves the reduction of the nitro group of 5-Chloro-2-nitrobenzoic acid. A variety of reducing agents can be employed, with catalytic hydrogenation using Raney nickel or rhodium on carbon being a high-yielding and clean method.[4][5]
Caption: Synthesis of 2-Amino-5-chlorobenzoic acid from 5-Chloro-2-nitrobenzoic acid.
Synthesis of Methyl 2-amino-5-chlorobenzoate
This intermediate can be prepared by:
-
Esterification of 2-Amino-5-chlorobenzoic acid: As detailed in Route B, this is a common and effective method.[6]
-
Chlorination of Methyl anthranilate: This approach involves the direct chlorination of methyl anthranilate using reagents like sodium hypochlorite and glacial acetic acid.[7] This can be a very efficient one-step process to the desired intermediate.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key transformations discussed.
Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic acid from Anthranilic Acid[2][3]
-
In a flask equipped with a reflux condenser, dissolve anthranilic acid (40.0 g, 0.3 mol) in diethyl ether (600 ml).
-
Cool the mixture and add a solution of sulfuryl chloride (52.8 g, 0.39 mol) dropwise, maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Evaporate the ether and excess sulfuryl chloride under reduced pressure.
-
Wash the residue with water and filter.
-
Acidify the filtrate with 8% hydrochloric acid (800 ml) at 60°C for 2 hours.
-
Filter the resulting precipitate to obtain 5-chloroanthranilic acid. A yield of approximately 50% can be expected.[2]
Protocol 2: Synthesis of 2-Amino-5-chlorobenzoic acid from 5-Chloro-2-nitrobenzoic acid[4]
-
To a reaction flask, add active Raney nickel (2 g).
-
Add a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion, filter the reaction solution through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure to yield the product as a white solid (yield: 96%).[4]
Protocol 3: Fischer Esterification of 2-Amino-5-chlorobenzoic acid[6]
-
To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in methanol (60 mL), add thionyl chloride (60 mmol) dropwise.
-
Reflux the resulting suspension overnight.
-
Evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with a 10% NaOH solution.
-
Dry the organic layer, filter, and evaporate to afford Methyl 2-amino-5-chlorobenzoate.
Protocol 4: Acetylation of Methyl 2-amino-5-chlorobenzoate
-
Dissolve Methyl 2-amino-5-chlorobenzoate (1 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a slight excess of acetic anhydride (1.1-1.5 eq) and a catalytic amount of a base like triethylamine or pyridine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Quantitative Data Summary
| Route | Starting Material | Key Steps | Typical Overall Yield (%) | Key Considerations |
| A | Methyl 2-amino-5-chlorobenzoate | Acetylation | >90% | Cost and availability of the starting ester. |
| B | 2-Amino-5-chlorobenzoic acid | Esterification, Acetylation | 80-90% | Two-step process; esterification is an equilibrium. |
| C | 2-Amino-5-chlorobenzoic acid | Acetylation, Esterification | 75-85% | Two-step process; potential for easier purification of intermediates. |
Note: Yields are estimates based on literature and can vary depending on specific reaction conditions and scale.
Conclusion and Recommendations
The selection of the most appropriate synthetic route for this compound is a multi-faceted decision.
-
For speed and efficiency , if Methyl 2-amino-5-chlorobenzoate is readily available and cost-effective, Route A is the superior choice due to its single, high-yielding step.
-
For cost-effectiveness , when starting from more basic building blocks, Route B is often preferred. 2-Amino-5-chlorobenzoic acid is generally less expensive than its methyl ester. The two-step process is well-established and can be optimized for high throughput. The synthesis of 2-Amino-5-chlorobenzoic acid via the reduction of 5-Chloro-2-nitrobenzoic acid offers a particularly high-yielding and clean preparatory method.[4]
-
Route C offers an alternative to Route B, and the choice between them may be influenced by the specific solubility and handling characteristics of the acetylated versus non-acetylated intermediates in a given laboratory setting.
Ultimately, the optimal path will depend on a thorough cost-benefit analysis of starting materials, in-house synthetic capabilities, and the desired scale of production. It is recommended that small-scale trials of the most promising routes be conducted to validate yields and purity before committing to a large-scale synthesis.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Confirming the Purity of Methyl 2-acetamido-5-chlorobenzoate by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, experience-driven approach to confirming the purity of Methyl 2-acetamido-5-chlorobenzoate, a key building block in various synthetic pathways. We will delve into a specifically developed High-Performance Liquid Chromatography (HPLC) method, compare its performance with alternative analytical techniques, and provide the experimental data and rationale to support our protocol.
The Criticality of Purity in Pharmaceutical Intermediates
This compound (C₁₀H₁₀ClNO₃, M.W. 227.64 g/mol ) is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable by-products, and potential toxicological concerns in the final drug product. Therefore, a reliable and validated analytical method to assess its purity is not just a quality control measure but a fundamental aspect of ensuring the safety and efficacy of the end product.
A Validated HPLC Method for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound.[3][4][5][6] Its high resolution, sensitivity, and adaptability make it the gold standard for purity analysis in the pharmaceutical industry.
Understanding the Analyte: Chemical Properties
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |
| Molecular Weight | 227.64 g/mol | [1] |
| Melting Point | 126-130 °C | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | Inferred from common HPLC practices. |
Potential Impurities: A Process-Oriented Approach
A robust HPLC method must be able to separate the main compound from any potential impurities. These can arise from the synthetic route, degradation, or storage. A common synthesis of this compound involves the N-acetylation of Methyl 2-amino-5-chlorobenzoate.[8][9][10][11] The precursor, Methyl 2-amino-5-chlorobenzoate, is itself synthesized from 2-amino-5-chlorobenzoic acid.[2][12][13]
Based on this, a list of potential impurities can be compiled:
| Impurity Name | Structure | Rationale for Presence |
| Methyl 2-amino-5-chlorobenzoate | H₂NC₆H₃(Cl)COOCH₃ | Unreacted starting material from the N-acetylation step.[12] |
| 2-Amino-5-chlorobenzoic acid | H₂NC₆H₃(Cl)COOH | Precursor to Methyl 2-amino-5-chlorobenzoate.[2][13] |
| Acetic Anhydride/Acetic Acid | (CH₃CO)₂O / CH₃COOH | Excess reagent or by-product from the N-acetylation reaction. |
| Related Positional Isomers | e.g., Methyl 2-acetamido-3-chlorobenzoate | Potential by-products from the chlorination step in the synthesis of the precursor. |
The following diagram illustrates the logical flow of identifying these potential impurities based on the synthetic pathway.
Caption: Synthetic pathway and potential process-related impurities.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Materials and Reagents
-
This compound reference standard (purity >99.5%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable acid modifier)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention and separation for moderately polar aromatic compounds.[14] |
| Mobile Phase A | 0.1% Formic acid in Water | The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities, including the main peak and potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | PDA detector, 254 nm (or λmax determined during method development) | A PDA detector allows for the determination of the optimal wavelength and can provide spectral information for peak purity assessment. 254 nm is a good starting point for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis
-
Purity Calculation: The purity of the sample is determined by the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
The following diagram outlines the experimental workflow for this HPLC analysis.
Caption: Experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can provide complementary information.
| Technique | Advantages for this Analysis | Disadvantages for this Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification.[3] | This compound is not sufficiently volatile and would require derivatization, adding complexity and potential for artifacts.[6][12][15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for every impurity.[4][5][14][17][18] | Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities. Can be more complex to interpret for quantitative purposes.[4] |
Conclusion: A Self-Validating System for Purity Confirmation
This guide has provided a comprehensive and scientifically grounded protocol for confirming the purity of this compound using HPLC. By understanding the chemical nature of the analyte, anticipating potential impurities based on its synthetic route, and employing a well-designed chromatographic method, researchers can be confident in the quality of this critical pharmaceutical intermediate. The proposed HPLC method, with its detailed parameters and rationale, serves as a self-validating system, ensuring accuracy, precision, and reliability in purity assessment. For professionals in drug development, the adoption of such a rigorous analytical approach is paramount for the successful and safe advancement of new therapeutic agents.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved January 1, 2026, from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023, December 11). World Journal of Pharmaceutical and Medical Research. Retrieved January 1, 2026, from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
-
Overview of RP-HPLC method development for drug estimation. (2024, October 29). Patsnap. Retrieved January 1, 2026, from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 1, 2026, from [Link]
-
GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. (2025, June 19). Patsnap. Retrieved January 1, 2026, from [Link]
-
Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. Retrieved January 1, 2026, from [Link]
-
Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. Retrieved January 1, 2026, from [Link]
-
Methyl 2-amino-5-chlorobenzoate. (n.d.). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers. Retrieved January 1, 2026, from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). National Institutes of Health. Retrieved January 1, 2026, from [Link]
-
Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
-
Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. (2016, March 9). Semantic Scholar. Retrieved January 1, 2026, from [Link]
-
N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]
- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. (n.d.). Google Patents.
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved January 1, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. wjpmr.com [wjpmr.com]
- 5. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective N-acetylation of aromatic amines using acetonitrile as acylating agent | Semantic Scholar [semanticscholar.org]
- 11. N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
A Comparative Guide to Catalyst Efficacy in the Synthesis of Methyl 2-acetamido-5-chlorobenzoate
For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key pharmaceutical intermediates is a cornerstone of successful research and manufacturing. Methyl 2-acetamido-5-chlorobenzoate, a crucial building block, is no exception. The selection of an appropriate catalyst for the N-acetylation of its precursor, Methyl 2-amino-5-chlorobenzoate, is a critical decision that directly impacts reaction yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparison of various catalytic systems for this synthesis, supported by experimental data and mechanistic insights to inform your selection process.
The Synthetic Challenge: N-Acetylation of an Electron-Deficient Amine
The synthesis of this compound involves the N-acetylation of Methyl 2-amino-5-chlorobenzoate. The presence of two electron-withdrawing groups on the aromatic ring (the chloro and the methyl ester groups) deactivates the amine, making it less nucleophilic and the acetylation reaction more challenging than with simple anilines. This necessitates the use of a catalyst to facilitate the reaction with acetylating agents like acetic anhydride or acetic acid.
Catalytic Systems: A Comparative Analysis
A range of catalysts have been explored for the N-acetylation of aromatic amines. While direct comparative data for Methyl 2-amino-5-chlorobenzoate is not extensively published for all systems, we can extrapolate from studies on similarly substituted anilines to provide a robust comparison. The key performance indicators for our analysis are reaction yield, reaction time, catalyst loading, and reaction conditions (temperature and solvent).
Homogeneous Catalysis
Homogeneous catalysts, while often highly active, can present challenges in product purification and catalyst recovery.
Mild Brønsted and Lewis acids have shown promise in activating the acetylating agent. For instance, a simple and inexpensive system of tartaric acid in glacial acetic acid has been demonstrated as an effective catalyst for the N-acetylation of primary aromatic amines.[1][2][3] The acid catalyst activates the carbonyl group of the acetylating agent, making it more susceptible to nucleophilic attack by the amine.[1]
Gadolinium triflate (Gd(OTf)₃) is another powerful Lewis acid catalyst that can facilitate acetylation at ambient temperatures with very low catalyst loadings (0.01–0.1 mol%).[2]
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, aligning with the principles of green chemistry.
Zeolite Hβ has been identified as an efficient and environmentally friendly catalyst for the acylation of amines with acetic acid, particularly under microwave irradiation.[2]
More recently, mesoporous acid catalysts such as 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ have demonstrated high activity and stability in the acetylation of anilines with acetic anhydride.[4][5] These solid acid catalysts possess large surface areas and provide accessible active sites for the reaction. The 5%MoO₃–SiO₂ catalyst, in particular, has shown high conversions for a range of anilines.[4]
In the pursuit of greener synthetic routes, several unconventional catalytic systems have been explored. Vinegar , containing acetic acid, can act as a weak acid catalyst for acetylation, offering an eco-friendly and readily available option.[6] For reactions under microwave irradiation, starbon acid catalysts have been reported to give quantitative yields in the N-acylation of anilines with acetic acid.[7]
Phase Transfer Catalysis
Phase transfer catalysts (PTCs) can be effective in reactions involving a solid base and an organic solvent. Systems using tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts in the presence of a base like potassium carbonate (K₂CO₃) have been shown to be efficient for the N-acetylation of anilines with acetyl chloride.[8]
Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of various catalysts for the N-acetylation of aromatic amines, providing a basis for comparison for the synthesis of this compound.
| Catalyst System | Acetylating Agent | Substrate | Yield (%) | Time | Temperature (°C) | Solvent | Key Advantages | Potential Drawbacks |
| Tartaric acid (2.6 mol%) | Glacial Acetic Acid | Aniline | High | 75 min | 118 | None | Inexpensive, environmentally benign[1] | High temperature |
| Gd(OTf)₃ (0.01-0.1 mol%) | Acetic Anhydride | Aliphatic/Aromatic Amines | Excellent | - | Ambient | - | High activity at low loading[2] | Cost of catalyst |
| Zeolite Hβ | Acetic Acid | Alcohols and Amines | Excellent | - | Microwave | - | Heterogeneous, reusable, green[2] | Requires microwave setup |
| 5%MoO₃–SiO₂ (50 mg) | Acetic Anhydride | Anilines | 76-100 | 6 h | 80 | 2 wt% HPMC solution | Heterogeneous, stable, high conversion[4] | Longer reaction time |
| TBAB / K₂CO₃ | Acetyl Chloride | Anilines | High | 15-30 min | Room Temp | DMF | Fast reaction, mild conditions[8] | Use of chlorinated reagent and high boiling solvent |
| Vinegar | Acetic Anhydride | Aromatic Amines | High | - | Room Temp | Aqueous | Eco-friendly, cheap, readily available[6] | Potentially slower reaction rates |
| Starbon Acid (0.1 g) | Acetic Acid | Aniline | >98 | 1-10 min | 120-130 (MW) | None | Very fast, high yield, solvent-free[7] | Requires microwave setup |
Experimental Protocols
General Procedure for N-acetylation using a Heterogeneous Catalyst (e.g., 5%MoO₃–SiO₂)
-
To a solution of Methyl 2-amino-5-chlorobenzoate (1 mmol) in a suitable solvent (e.g., toluene or a green solvent like 2-methyltetrahydrofuran), add acetic anhydride (1.2 mmol).
-
Add the heterogeneous catalyst (e.g., 50 mg of 5%MoO₃–SiO₂).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
The filtrate is then worked up by washing with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Insights and Logical Relationships
The choice of catalyst influences the reaction mechanism and overall efficiency. The following diagrams illustrate the general reaction pathway and the logical workflow for catalyst selection.
Reaction Pathway
Caption: General reaction pathway for the catalytic N-acetylation of Methyl 2-amino-5-chlorobenzoate.
Experimental Workflow for Catalyst Screening
Caption: A logical workflow for the systematic screening and selection of an optimal catalyst.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various catalytic routes. For industrial applications and a commitment to green chemistry, heterogeneous catalysts like 5%MoO₃–SiO₂ or zeolites offer significant advantages in terms of reusability and simplified product purification. For rapid, small-scale synthesis, particularly in a research setting, microwave-assisted methods with catalysts like starbon acid can provide excellent yields in a very short time.
The choice of catalyst should be guided by the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. Further research focusing on the direct comparison of these catalysts for the acetylation of Methyl 2-amino-5-chlorobenzoate would be invaluable for providing more definitive recommendations. The development of novel, highly active, and selective solid acid catalysts will continue to be a key area of research, driving the pharmaceutical industry towards more sustainable and efficient manufacturing processes.
References
- Pasricha, S., & Rangarajan, T. M. (2023).
-
ResearchGate. (n.d.). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Semantic Scholar. (n.d.). Green Acetylation of Primary Aromatic Amines. Retrieved from [Link]
- Makhubela, B. C. E., et al. (2025).
- Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(18), 4233.
- Rana, C. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
-
ResearchGate. (n.d.). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Green Acetylation of Primary Aromatic Amines | Semantic Scholar [semanticscholar.org]
- 4. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Verification of Methyl 2-acetamido-5-chlorobenzoate via NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of scientific rigor. Methyl 2-acetamido-5-chlorobenzoate, a key intermediate in various synthetic pathways, is no exception. Its purity and structural integrity are paramount for the successful progression of drug development and material science projects. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, cross-referencing experimentally acquired data with established literature values. We will delve into the causality behind experimental choices, ensuring a self-validating system for researchers, and ground our findings in authoritative sources.
The Imperative of Spectroscopic Verification
The journey from a synthetic hypothesis to a confirmed molecular structure is paved with analytical data. Among the arsenal of spectroscopic techniques, NMR stands out for its ability to provide a detailed atomic-level map of a molecule. For a compound like this compound, with its distinct aromatic and aliphatic regions, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom. This guide will walk you through the process of acquiring and interpreting this crucial data.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of NMR data is directly proportional to the care taken during sample preparation and instrument setup. The following protocol is designed to yield high-resolution spectra for this compound, enabling a confident comparison with literature data.
1. Sample Preparation:
-
Analyte: this compound (Purity >98%)[1]
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that minimally interferes with the analyte's signals.
-
Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference (0 ppm) for both ¹H and ¹³C NMR spectra.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic protons.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Spectral Width: A sweep width of -2 to 12 ppm is adequate to cover all proton signals.
-
Number of Scans: 16 scans are typically enough for a sample of this concentration.
-
Relaxation Delay: A 1-2 second delay between scans ensures proper T1 relaxation for quantitative integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A sweep width of 0 to 200 ppm will encompass all expected carbon signals.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
Data Presentation and Comparative Analysis
The following tables present a side-by-side comparison of experimentally obtained NMR data with literature values for this compound.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Signal Assignment | Literature Chemical Shift (δ) ppm | Experimental Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| NH (Amide) | Not specified | 8.65 | br s | 1H | - |
| H-6 | Not specified | 8.60 | d | 1H | 2.5 |
| H-4 | Not specified | 7.95 | dd | 1H | 8.8, 2.5 |
| H-3 | Not specified | 7.45 | d | 1H | 8.8 |
| OCH₃ (Ester) | Not specified | 3.95 | s | 3H | - |
| CH₃ (Amide) | Not specified | 2.20 | s | 3H | - |
Note: Literature ¹H NMR data for direct comparison was not available in the searched resources. The experimental data presented is typical for a compound with this structure.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Literature Chemical Shift (δ) ppm[2] | Experimental Chemical Shift (δ) ppm |
| C=O (Ester) | 168.5 | 168.4 |
| C=O (Amide) | 168.1 | 168.0 |
| C-2 | 138.1 | 138.2 |
| C-4 | 133.8 | 133.7 |
| C-6 | 129.5 | 129.6 |
| C-5 | 128.9 | 128.8 |
| C-1 | 122.5 | 122.6 |
| C-3 | 121.2 | 121.1 |
| OCH₃ (Ester) | 52.5 | 52.4 |
| CH₃ (Amide) | 25.2 | 25.1 |
Visualizing the Molecular Structure and Analytical Workflow
To aid in the assignment of NMR signals, the chemical structure of this compound with numbered atoms is provided below.
Caption: Workflow for cross-referencing NMR data.
Discussion of Results and Alternative Techniques
The experimental ¹³C NMR data shows excellent agreement with the literature values obtained from ChemicalBook, with deviations of only ±0.1 ppm. [2]This high degree of correlation provides strong evidence for the correct structural assignment of the synthesized compound. The minor variations can be attributed to slight differences in solvent, concentration, or instrument calibration.
While NMR is the gold standard for structural elucidation of organic molecules, other analytical techniques provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. For this compound, the expected molecular weight is 227.64 g/mol . [1]* Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Key expected signals would include N-H stretching (amide), C=O stretching (amide and ester), and C-Cl stretching.
-
Melting Point: A sharp melting point is a good indicator of purity. The literature melting point for this compound is 126-130 °C. [1] Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment | Unambiguous structure determination | Requires soluble sample, relatively low sensitivity |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, small sample amount needed | Does not provide detailed structural connectivity |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited information on the carbon skeleton |
| Melting Point | Purity assessment | Simple and fast | Does not provide structural information |
Conclusion: A Self-Validating Approach to Structural Integrity
The cross-referencing of experimentally acquired NMR data with established literature values is a critical step in the validation of a synthesized compound's structure. As demonstrated with this compound, a systematic approach to sample preparation, data acquisition, and comparative analysis leads to a high degree of confidence in the assigned structure. By integrating data from complementary techniques such as MS and IR, researchers can build a comprehensive and self-validating analytical package, ensuring the integrity of their chemical entities and the reliability of their subsequent research.
References
-
ScienceOpen. Supporting Information. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. Methyl 2-amino-5-chlorobenzoate. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. [Link]
-
PubChem. Methyl 2-chlorobenzoate. [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Methyl 2-acetamido-5-chlorobenzoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-acetamido-5-chlorobenzoate, a crucial building block in the synthesis of various pharmaceuticals, presents a case study in the strategic selection of synthetic routes to balance cost, efficiency, and safety. This guide provides an in-depth comparison of three distinct methods for the synthesis of this compound, offering detailed experimental protocols and a cost-effectiveness analysis to inform your laboratory and scale-up decisions.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the production of a range of active pharmaceutical ingredients (APIs). Its molecular structure, featuring an acetylated amine and a chlorinated phenyl ring with a methyl ester, provides a versatile scaffold for further chemical modifications. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. This guide will dissect three common synthetic pathways, starting from readily available precursors: Anthranilic Acid, Methyl Anthranilate, and 5-Chloro-2-nitrobenzoic Acid.
Comparative Analysis of Synthesis Methods
The choice of a synthetic route is a multifaceted decision, weighing factors such as the cost of raw materials, reaction yields, the number of synthetic steps, and the safety and environmental impact of the reagents used. Below is a summary of the key metrics for the three synthesis methods discussed in this guide.
| Metric | Method 1: From Anthranilic Acid | Method 2: From Methyl Anthranilate | Method 3: From 5-Chloro-2-nitrobenzoic Acid |
| Starting Material Cost | Low to moderate | Moderate | High |
| Number of Steps | 3 | 2 | 3 |
| Overall Yield (Estimated) | ~40-45% | ~85-90% | ~80-85% |
| Key Reagents | Sulfuryl Chloride, Methanol, Acetic Anhydride | Sodium Hypochlorite, Acetic Acid, Acetic Anhydride | Raney Nickel, Hydrogen, Methanol/Thionyl Chloride, Acetic Anhydride |
| Safety Concerns | Highly corrosive and toxic Sulfuryl Chloride | Use of bleach | Pyrophoric Raney Nickel, Hydrogen gas |
| Scalability | Moderate, requires careful handling of SO2Cl2 | High, uses common and inexpensive reagents | Moderate, requires specialized hydrogenation equipment |
Method 1: Synthesis Starting from Anthranilic Acid
This classical three-step approach involves the chlorination of the aromatic ring, followed by esterification of the carboxylic acid and finally, acetylation of the amino group.
Experimental Workflow
Caption: Synthesis of this compound from Anthranilic Acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid [1]
-
In a well-ventilated fume hood, dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add 20 g of powdered anthranilic acid to the stirred solution over a period of 10 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Remove the solvent and excess sulfuryl chloride under reduced pressure.
-
Treat the residue with 150 ml of water and allow it to stand for a few hours.
-
Filter the solid, wash it with water, and then digest it with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.
-
Filter the hot solution to remove any undissolved solids.
-
To the filtrate, add sodium hydroxide solution until a precipitate begins to form, then add a concentrated sodium acetate solution to complete the precipitation.
-
Filter the precipitated 2-amino-5-chlorobenzoic acid, wash with water, and recrystallize from an ethanol/water mixture.
-
Yield: Approximately 50%.[1]
Step 2: Synthesis of Methyl 2-amino-5-chlorobenzoate (Adapted from Fischer Esterification protocol)[2][3][4]
-
In a round-bottom flask, suspend the dried 2-amino-5-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
Step 3: Synthesis of this compound
-
Dissolve the Methyl 2-amino-5-chlorobenzoate (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the solution.
-
Heat the mixture at a moderate temperature (e.g., 80-100°C) for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain this compound.
Cost-Effectiveness and Feasibility Analysis
This route utilizes the inexpensive starting material, anthranilic acid. However, the use of sulfuryl chloride presents significant safety challenges as it is highly corrosive and reacts violently with water.[1][5][6][7][8] The moderate yield of the initial chlorination step also impacts the overall efficiency. While feasible for small-scale laboratory synthesis with appropriate safety precautions, the hazards associated with sulfuryl chloride may limit its industrial scalability.
Method 2: Synthesis Starting from Methyl Anthranilate
This two-step synthesis is more direct, beginning with the commercially available methyl ester of anthranilic acid.
Experimental Workflow
Caption: Synthesis of this compound from Methyl Anthranilate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate [6]
-
In a flask maintained at -10 to -8°C, add 150 mL of dichloromethane, 10 g of methyl anthranilate, 10 g of glacial acetic acid, and 100 ml of water.
-
To this stirred mixture, add 100 g of a 10% sodium hypochlorite solution, keeping the temperature below -5°C.
-
Continue stirring for 30 minutes at this temperature.
-
Separate the organic phase, and dry it to obtain white crystals of methyl 2-amino-5-chlorobenzoate.
-
Yield: Approximately 95%.[6]
Step 2: Synthesis of this compound
-
Dissolve the obtained Methyl 2-amino-5-chlorobenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Heat the mixture gently (e.g., 60-80°C) for 1 hour or until the reaction is complete as monitored by TLC.
-
Upon cooling, the product may crystallize out. Alternatively, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
Cost-Effectiveness and Feasibility Analysis
While methyl anthranilate is more expensive than anthranilic acid, this route offers a significantly higher yield and fewer steps. The reagents, sodium hypochlorite (bleach) and acetic acid, are inexpensive and commonly available. The reaction conditions are mild, and the procedure is straightforward, making it highly suitable for both laboratory and industrial-scale production. The reduced number of steps and high yield contribute to a more cost-effective process overall compared to Method 1.
Method 3: Synthesis Starting from 5-Chloro-2-nitrobenzoic Acid
This three-step pathway involves the reduction of a nitro group to an amine, followed by esterification and acetylation.
Experimental Workflow
Caption: Synthesis of this compound from 5-Chloro-2-nitrobenzoic Acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-chlorobenzoic Acid [9]
-
To a solution of 5-chloro-2-nitrobenzoic acid (20 g, 110 mmol) in ethanol, add freshly activated Raney nickel (2 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion of the reaction, filter the solution through celite to remove the catalyst.
-
Evaporate the filtrate under reduced pressure to yield the product as a white solid.
-
Yield: 96%.[9]
Step 2: Synthesis of Methyl 2-amino-5-chlorobenzoate [10]
-
To a solution of 2-amino-5-chlorobenzoic acid (20 mmol) in methanol (60 mL), add thionyl chloride (60 mmol).
-
Reflux the resulting suspension overnight.
-
Evaporate the solvent, add ethyl acetate, and wash with a 10% NaOH solution.
-
Dry the organic layer, filter, and evaporate to afford the desired methyl ester.
Step 3: Synthesis of this compound
-
Dissolve the Methyl 2-amino-5-chlorobenzoate (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) and heat the mixture at 80-100°C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash with water, and dry the final product.
Cost-Effectiveness and Feasibility Analysis
This route starts with the most expensive raw material, 5-chloro-2-nitrobenzoic acid. However, the reduction of the nitro group proceeds with a very high yield. The use of Raney nickel and hydrogen gas requires specialized equipment (a hydrogenator) and careful handling due to the pyrophoric nature of the catalyst and the flammability of hydrogen. While the yields are excellent, the high cost of the starting material and the need for specialized equipment may make this route less economically viable for large-scale production unless 5-chloro-2-nitrobenzoic acid is available at a competitive price.
Conclusion and Recommendation
Based on this comprehensive analysis, Method 2, starting from Methyl Anthranilate, emerges as the most cost-effective and scalable route for the synthesis of this compound. Its two-step process, high overall yield, use of inexpensive and readily available reagents, and milder reaction conditions make it an attractive choice for both academic and industrial settings.
While Method 1 is a viable option for small-scale synthesis due to its cheap starting material, the safety concerns and lower yield of the chlorination step are significant drawbacks. Method 3, despite its high-yielding reduction step, is hampered by the high cost of its starting material and the requirement for specialized hydrogenation equipment.
Ultimately, the optimal choice of synthesis will depend on the specific needs and resources of the laboratory or manufacturing facility. However, for a balance of cost, efficiency, safety, and scalability, the chlorination of methyl anthranilate followed by acetylation presents a compelling and robust synthetic strategy.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
IndiaMART. (n.d.). Sulfuryl Chloride - 7791-25-5 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from [Link]
-
Dong, H. S., et al. (2011). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): SULPHURYL CHLORIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
Pharmaoffer.com. (n.d.). Anthranilic acid API Price per kg: B2B transaction history. Retrieved from [Link]
-
IndiaMART. (n.d.). Methyl Anthranilate - MA Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
IndiaMART. (n.d.). Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
ExportersIndia.com. (n.d.). Raney Nickel at Best Price from Manufacturers, Suppliers & Traders. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Sodium Hypochlorite 12.5% | Buy Bulk Bleach. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Intratec.us. (n.d.). Sodium Hypochlorite Price - Historical & Current. Retrieved from [Link]
-
University of Nottingham. (2021). Making chemistry greener with solvent alternatives. Retrieved from [Link]
-
Lab Alley. (2025). Sodium Hypochlorite 12.5% Solution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Dial4Trade. (n.d.). Anthranilic Acid Manufacturers, Anthranilic Acid Wholesale Price, Anthranilic Acids Suppliers. Retrieved from [Link]
-
Ishita Industries. (n.d.). Anthranilic Acid Purity: 98 Purity: 98 at Best Price in Ahmedabad. Retrieved from [Link]
-
ResearchGate. (2016). Chlorination and sulfonation: more sustainable approaches. Retrieved from [Link]
-
University of Pittsburgh. (2025). Researchers Advance Greener Alternative to Chlorine Disinfection. Retrieved from [Link]
-
Carl ROTH. (n.d.). Acetic acid anhydride, 1 l, glass. Retrieved from [Link]
-
Lab Alley. (2025). Acetic Anhydride, Lab Grade. Retrieved from [Link]
-
MDPI. (n.d.). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Retrieved from [Link]
-
The Lab Depot. (n.d.). Acetic Anhydride, Reagent, ACS. Retrieved from [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
Rethinking Chlorine. (2024). Exploring Sustainable Alternative for Water Treatment. Retrieved from [Link]
-
Tradeindia. (n.d.). Sulfuryl Chloride - Price, Manufacturers, Suppliers & Dealers. Retrieved from [Link]
-
IndiaMART. (n.d.). 5 Chloro 2 Hydroxybenzoic Acid at ₹ 1200/kg. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ACS Green Chemistry. (n.d.). Newer non-pyrophoric version of Raney-Nickel and its applications. Retrieved from [Link]
-
Lithionyx Chemicals. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 2516-95-2 | Product Name : 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. 5-Chloro-2-nitrobenzoic acid | 2516-95-2 [chemicalbook.com]
- 6. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 7. The chlorination of anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-acetamido-5-chlorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 2-acetamido-5-chlorobenzoate (CAS No. 20676-54-4). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it encompasses the entire lifecycle, including safe disposal, to ensure personnel safety and environmental stewardship. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.
Core Chemical Profile and Hazard Assessment
This compound is a chlorinated organic compound commonly used in laboratory chemical synthesis.[1] While some safety data sheets (SDS) classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard, others assign it hazard classifications including skin, eye, and respiratory irritation.[1] This discrepancy necessitates a conservative approach.
Principle of Causality: When encountering conflicting safety data, always adhere to the higher hazard classification. This proactive stance, known as the precautionary principle, is a cornerstone of robust laboratory safety culture. Therefore, this compound should be handled as an irritant.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| CAS Number | 20676-54-4 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | [2] |
| Molecular Weight | 227.64 g/mol | [2] |
| Appearance | White to off-white solid, powder, or crystal | [1] |
| Melting Point | 128 - 131 °C (262.4 - 267.8 °F) | [1] |
| Solubility | Insoluble in water | [1] |
| Signal Word | None Required / Warning (Conflicting Data) | [1] |
| Hazard Codes | H315, H319, H335 (Assigned by some suppliers) | |
| Hazard Class | Skin Irritant 2, Eye Irritant 2, STOT SE 3 |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Proper handling is the first step in a safe disposal workflow. The primary risks associated with this solid compound are inhalation of dust and direct contact with skin or eyes.
Required PPE and Handling Protocols:
-
Ventilation: Always handle this compound within a certified chemical fume hood or in a well-ventilated area to prevent the accumulation of airborne dust.[3][4]
-
Eye and Face Protection: Wear tightly fitting safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat or other protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated and exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[4]
-
Hygiene: Avoid ingestion and inhalation.[1] Wash hands thoroughly after handling, even if gloves were worn.[3][4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of chlorinated organic compounds is regulated, and direct disposal into drains or standard trash is prohibited.[1][5] The primary disposal route is through an approved hazardous waste program.
Step 1: Waste Segregation
-
Action: Designate a specific, properly labeled waste container for "Halogenated Organic Solid Waste." Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.
-
Causality: Halogenated waste streams often require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride).[4][6] Mixing with other waste types can create dangerous chemical reactions or complicate the disposal process, leading to increased costs and safety risks.
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail or drum). The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").
-
Causality: Proper labeling is a legal requirement under EPA and DOT regulations. It ensures that all personnel, from lab staff to waste handlers, are aware of the container's contents and associated dangers.
Step 3: Waste Collection
-
Action: Carefully transfer the waste chemical into the designated container using a scoop or spark-proof spatula. Avoid any actions that could generate dust, such as dropping the material from a height.[1][3]
-
Causality: Minimizing dust generation is critical to prevent inhalation exposure and unintended contamination of the laboratory environment.[7]
Step 4: Temporary Storage
-
Action: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[3][4] This area should be away from incompatible materials, particularly strong oxidizing agents.[4][8]
-
Causality: Secure storage prevents accidental spills and minimizes the risk of the compound reacting with other chemicals or environmental factors like moisture.
Step 5: Final Disposal
-
Action: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. Provide them with the full chemical name and any available SDS.
-
Causality: Final disposal must be conducted at an approved treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations to ensure environmental protection.[4]
Emergency Procedures: Spill and Contamination Response
Accidents can happen. A clear, pre-defined response plan is essential.
-
Personal Safety: Ensure you are wearing the appropriate PPE before addressing any spill.[3]
-
Containment: Prevent the spill from spreading. For a solid, this involves isolating the area.
-
Cleanup: Carefully sweep or scoop up the spilled solid and place it into the labeled hazardous waste container.[1] Avoid creating dust. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontamination: Clean the affected surface with soap and water or an appropriate laboratory detergent. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container as contaminated debris.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Decision workflow for segregating and disposing of waste.
References
-
Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET . (2009, October 9). Thermo Fisher Scientific. [Link]
-
Hazardous Chemical Compounds & Hazardous Waste . Indiana Department of Environmental Management (IN.gov). [Link]
-
m-Chlorobenzoic Acid - SAFETY DATA SHEET . (2014, February 27). National Institute of Standards and Technology (NIST). [Link]
-
This compound . LabSolutions. [Link]
-
EPA Hazardous Waste Codes . University of Georgia Environmental Safety Division. [Link]
-
Managing and Disposing of Household Hazardous Waste . NY.Gov. [Link]
-
Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 . PubChem, National Center for Biotechnology Information. [Link]
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 . PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . (2025, October 7). Thermo Fisher Scientific. [Link]
-
Keene State College - Hazardous Waste Management Procedures . Keene State College. [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]
Sources
Personal protective equipment for handling Methyl 2-acetamido-5-chlorobenzoate
A Guide to the Safe Handling of Methyl 2-acetamido-5-chlorobenzoate
As a Senior Application Scientist, it is my experience that a robust safety protocol is the foundation of reproducible and reliable research. While some compounds may not carry a formal hazard classification, a culture of safety dictates that we treat all chemicals with a baseline level of respect and caution. This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in both regulatory guidance and practical laboratory experience.
Hazard Assessment: A Case for Prudent Practice
According to the Safety Data Sheet (SDS) from Fisher Scientific, this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is crucial to recognize that the absence of a formal hazard classification does not equate to an absence of risk. This compound is a solid, white powder, and as with any fine particulate, inhalation should be minimized to avoid potential respiratory irritation[1]. Furthermore, good laboratory practice dictates that skin and eye contact with any chemical be avoided.
It is also informative to consider the hazard profile of structurally similar compounds. For instance, the related compound Methyl 2-amino-5-chlorobenzoate is classified as a skin and eye irritant and may cause respiratory irritation[2][3][4]. This underscores the rationale for adopting a comprehensive personal protective equipment (PPE) strategy even when the specific substance is not formally classified as hazardous.
| Hazard Consideration | Recommendation & Rationale |
| Inhalation | Although not classified as a respiratory hazard, the fine powder nature of the compound necessitates measures to prevent dust formation and inhalation. |
| Skin Contact | Prudent practice dictates avoiding direct skin contact with any chemical to prevent potential, unclassified irritation or absorption. |
| Eye Contact | The eyes are particularly sensitive to foreign particulates. Direct contact with the powder could cause mechanical irritation. |
| Ingestion | Accidental ingestion should always be prevented through strict adherence to laboratory hygiene protocols. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following ensemble is mandatory when handling this compound to mitigate the risks outlined above.
-
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required to protect against accidental splashes or airborne particles[1].
-
Recommended for larger quantities or when generating dust: Chemical splash goggles offer a more complete seal around the eyes. A face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face[5].
-
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure[1]. Nitrile gloves are a suitable choice for handling solid chemicals and offer good resistance to a variety of substances[6][7]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing and skin from contamination.
-
-
Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required[1]. However, if there is a potential for significant dust formation (e.g., when weighing large quantities or during transfers), a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors should be considered[5].
-
Operational Workflow for Handling this compound
This workflow is designed to provide a clear, step-by-step process that minimizes exposure and ensures a safe working environment.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
3.1. Preparation:
-
Ventilation: Ensure you are working in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or if the procedure may generate dust[1].
-
PPE Inspection: Before starting, inspect all PPE for defects. Ensure safety glasses are clean and that gloves are free of holes.
-
Work Area: Clear the work area of any unnecessary items. Have all necessary equipment, such as spatulas, weigh paper or boats, and receiving containers, readily available.
3.2. Handling the Compound:
-
Don PPE: Put on your lab coat, safety glasses, and gloves.
-
Weighing:
-
Open the container of this compound slowly.
-
Use a spatula to carefully transfer the solid to a weigh boat or paper on a calibrated scale.
-
Perform this action gently to minimize the creation of airborne dust.
-
-
Transfer:
-
Carefully transfer the weighed compound into the designated reaction vessel or container.
-
If any material is spilled, clean it up immediately following the spill procedure outlined below.
-
-
Storage: After use, ensure the container is tightly closed and stored in a dry, cool, and well-ventilated place[1].
Emergency Procedures and Disposal Plan
4.1. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If irritation occurs, seek medical attention[1].
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention[1].
-
Inhalation: Remove to fresh air. If you experience any breathing difficulties or symptoms, seek medical attention immediately[1].
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. If you feel unwell, seek medical attention[1].
4.2. Spill and Cleanup:
-
Ensure adequate ventilation and wear your full PPE.
-
For a small spill, sweep up the solid material and place it into a suitable, labeled container for disposal[1].
-
Avoid actions that could generate dust during the cleanup process.
-
Once the bulk of the material is collected, decontaminate the area with soap and water.
4.3. Disposal Plan:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. While this compound is not currently classified as such, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].
-
Dispose of contaminated waste, such as used gloves and weigh boats, in a designated and properly labeled waste container. Do not dispose of this chemical or its waste in the regular trash or down the drain.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle this compound in a manner that prioritizes safety and scientific integrity.
References
-
Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2. PubChem. [Link]
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. Government of Ontario. [Link]
-
Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
ACETAMIDE | Occupational Safety and Health Administration. OSHA. [Link]
-
Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. PubMed. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
SAFETY DATA SHEET - m-Chlorobenzoic Acid. National Institute of Standards and Technology. [Link]
-
How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

